molecular formula C9H6BrNO2 B556507 5-Bromo-1H-indole-2-carboxylic acid CAS No. 7254-19-5

5-Bromo-1H-indole-2-carboxylic acid

Cat. No.: B556507
CAS No.: 7254-19-5
M. Wt: 240.05 g/mol
InChI Key: YAULOOYNCJDPPU-UHFFFAOYSA-N
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Description

5-Bromo-1H-indole-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromoindole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73384. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAULOOYNCJDPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291139
Record name 5-Bromoindole-2-carboxylic acid
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Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7254-19-5
Record name 7254-19-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromoindole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1H-indole-2-carboxylic acid
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Foundational & Exploratory

5-Bromo-1H-indole-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties, spectral data, synthesis, and applications of 5-Bromo-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science.

Core Chemical and Physical Properties

This compound is a solid organic compound, appearing as a white to light yellow or orange crystalline powder.[1][2] It is a key intermediate in the synthesis of more complex molecules.[3] Its fundamental properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₉H₆BrNO₂[2]
Molecular Weight 240.05 g/mol [2]
CAS Number 7254-19-5[2]
Appearance White to light yellow/orange solid/crystalline powder[1][4]
Melting Point 287-288 °C[2]
Boiling Point (Predicted) 470.9 ± 25.0 °C[1][2]
Density (Predicted) 1.838 ± 0.06 g/cm³[1][2]
pKa (Predicted) 4.25 ± 0.30[1][2]
Solubility Soluble in dimethyl sulfoxide and dimethylformamide[1]
Storage Recommended at -20°C[1][2]

Spectral Data Analysis

Technique Expected/Observed Peaks and Rationale
¹H NMR While direct data is unavailable, the spectrum of its methyl ester provides insight. For the carboxylic acid, one would expect the disappearance of the methyl ester singlet (around 3.95 ppm) and the appearance of a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). The aromatic protons on the indole ring would exhibit complex splitting patterns characteristic of the substitution.
¹³C NMR Based on derivatives, the spectrum is expected to show 9 distinct carbon signals.[1] The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >160 ppm). The carbon attached to the bromine (C5) would be in the aromatic region, with its chemical shift influenced by the halogen.
Infrared (IR) Spectroscopy A commercial sample's IR spectrum has been noted to conform to its structure.[4] Key expected absorptions include a very broad O-H stretch from the carboxylic acid dimer (centered around 3000 cm⁻¹), a strong C=O stretch (1760-1690 cm⁻¹), a C-O stretch (1320-1210 cm⁻¹), and O-H bending vibrations (1440-1395 and 950-910 cm⁻¹).
Mass Spectrometry The molecular ion peak would be expected at m/z 239/241, reflecting the isotopic pattern of bromine.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of its corresponding ethyl ester.

Methodology:

  • Reaction Setup: Ethyl 5-bromoindole-2-carboxylate is dissolved in a mixture of methanol and water.

  • Hydrolysis: The solution is heated to reflux for approximately 30 minutes.

  • Acidification: After cooling the reaction mixture to 40°C, the pH is carefully adjusted to 3-4 by the slow addition of a 10% hydrochloric acid solution. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

  • Isolation: The resulting solid precipitate is collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

  • Analysis: The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC), with purities of ≥96% being achievable.

Below is a graphical representation of the synthesis workflow.

G cluster_start Starting Material cluster_process Process cluster_end Final Product start Ethyl 5-bromoindole-2-carboxylate hydrolysis 1. Hydrolysis (Methanol/Water, Reflux) start->hydrolysis Dissolve acidification 2. Acidification (10% HCl to pH 3-4) hydrolysis->acidification Cool & Adjust pH filtration 3. Filtration acidification->filtration Precipitate forms purification 4. Purification (Recrystallization) filtration->purification Isolate crude solid end This compound purification->end Obtain pure product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable scaffold in medicinal chemistry due to the versatile reactivity of the indole ring, the carboxylic acid handle for further derivatization, and the bromine atom which can be used in cross-coupling reactions. It serves as a crucial starting material for the synthesis of various biologically active compounds.[3][5]

Key Application Areas:

  • Enzyme Inhibition: It is a foundational molecule for developing inhibitors of several key enzymes implicated in disease:

    • Matrix Metalloproteinase-13 (MMP-13): Derivatives have been explored for the treatment of arthritic diseases.[6]

    • Indoleamine 2,3-dioxygenase (IDO): Used in the synthesis of inhibitors that have applications in cancer immunotherapy.[6]

    • Factor Xa: A building block for novel anticoagulants.[6]

    • VEGFR-2 and EGFR Tyrosine Kinases: Derivatives have been synthesized and investigated as potential anticancer agents that inhibit angiogenesis and tumor cell proliferation.[7][8]

  • Anticancer Agents: It is used to synthesize tubulin polymerization inhibitors, which are a class of anticancer drugs.[6]

  • Metabolic Disease: The scaffold has been used in the preparation of dual PPARγ/δ agonists, which have potential in treating metabolic disorders.[6]

  • Antibacterial Research: The dimeric form of this compound has demonstrated antibacterial activity against Gram-positive bacteria.[3]

The following diagram illustrates the central role of this compound in accessing different classes of therapeutic agents.

G cluster_targets Therapeutic Targets / Agents center 5-Bromo-1H-indole- 2-carboxylic acid mmp MMP-13 Inhibitors (Arthritis) center->mmp Leads to ido IDO Inhibitors (Cancer Immunotherapy) center->ido Leads to factorxa Factor Xa Inhibitors (Anticoagulants) center->factorxa Leads to tubulin Tubulin Polymerization Inhibitors (Anticancer) center->tubulin Leads to egfr EGFR/VEGFR-2 Inhibitors (Anticancer) center->egfr Leads to ppar PPARγ/δ Agonists (Metabolic Disease) center->ppar Leads to

Caption: Role as a precursor in drug discovery pathways.

References

A Comprehensive Technical Guide to 5-Bromo-1H-indole-2-carboxylic acid (CAS: 7254-19-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromo-1H-indole-2-carboxylic acid, a key building block in medicinal chemistry and organic synthesis. This document outlines its physicochemical properties, detailed synthesis protocols, and its significant role in the development of novel therapeutics.

Core Physicochemical Properties

This compound is a solid, typically appearing as a white to light yellow or orange powder.[1] Its core properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 7254-19-5[1][2]
Molecular Formula C₉H₆BrNO₂[1]
Molecular Weight 240.05 g/mol [1]
Melting Point 287-288 °C[1]
Boiling Point 470.9 ± 25.0 °C (Predicted)[1]
Density 1.838 ± 0.06 g/cm³ (Predicted)[1]
pKa 4.25 ± 0.30 (Predicted)[1]
Solubility Soluble in dimethyl sulfoxide and dimethylformamide.[1]
Appearance White to light yellow to light orange solid/powder.[1]
Storage Temperature -20°C

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the hydrolysis of its corresponding ethyl ester. Additionally, this compound serves as a crucial starting material for the synthesis of various biologically active derivatives.

Protocol 1: Synthesis of this compound from Ethyl 5-bromoindole-2-carboxylate

This protocol details the hydrolysis of ethyl 5-bromoindole-2-carboxylate to yield the target compound.

Materials:

  • Ethyl 5-bromoindole-2-carboxylate

  • 96% Methanol

  • Water

  • 10% Hydrochloric acid

Procedure:

  • Dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a solvent mixture of 31.25 g of 96% methanol and 183 mL of water.[3]

  • Heat the mixture to reflux and maintain for 30 minutes.[3]

  • After the reaction is complete, cool the solution to 40 °C.[3]

  • Slowly add 10% hydrochloric acid to adjust the pH to 3-4.[3]

  • Filter the resulting precipitate to collect the solid product.[3]

  • The resulting off-white solid is 5-bromoindole-2-carboxylic acid, with an expected yield of approximately 91%.[3]

Synthesis_Workflow_1 cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product Ethyl 5-bromoindole-2-carboxylate Ethyl 5-bromoindole-2-carboxylate Reflux Reflux Ethyl 5-bromoindole-2-carboxylate->Reflux Dissolve in Methanol/Water Methanol Methanol Methanol->Reflux Water Water Water->Reflux HCl HCl Acidification Acidification HCl->Acidification Cooling Cooling Reflux->Cooling Cooling->Acidification Filtration Filtration Acidification->Filtration This compound This compound Filtration->this compound

Synthesis of this compound.

Protocol 2: Synthesis of 5-Bromo-1H-indole-2-carbohydrazide Derivatives

This protocol outlines a general method for synthesizing hydrazone derivatives from this compound, which are investigated for their anticancer properties.

Materials:

  • This compound

  • Absolute Ethanol

  • Hydrazine hydrate

  • Appropriate substituted benzaldehyde

  • Glacial acetic acid

Procedure:

  • Esterification: Convert this compound to its ethyl ester.

  • Hydrazide formation: Dissolve the ethyl ester in absolute ethanol and add hydrazine hydrate. Reflux the mixture for 9 hours. This yields 5-bromo-1H-indole-2-carbohydrazide.[4]

  • Hydrazone synthesis: To a suspension of the carbohydrazide in ethanol, add the desired para-substituted benzaldehyde and a few drops of glacial acetic acid. Reflux the mixture for 6 hours to yield the final hydrazone derivative.[4]

Synthesis_Workflow_2 Start This compound Ester Ethyl 5-bromo-1H-indole-2-carboxylate Start->Ester  Ethanol, H₂SO₄ Hydrazide 5-Bromo-1H-indole-2-carbohydrazide Ester->Hydrazide  Hydrazine Hydrate, Ethanol, Reflux Hydrazone Substituted Hydrazone Derivative Hydrazide->Hydrazone  Substituted Benzaldehyde, Ethanol, Acetic Acid, Reflux

General synthesis of hydrazone derivatives.

Applications in Drug Discovery and Development

This compound is a versatile precursor for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, particularly in oncology.

Anticancer Activity

Derivatives of this compound have been extensively studied as potential anticancer agents. These compounds often target key signaling pathways involved in tumor growth and proliferation.

  • EGFR and VEGFR-2 Inhibition: Novel hydrazone and oxadiazole derivatives have been synthesized and shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[5][6] Inhibition of these receptors can lead to cell cycle arrest and apoptosis in cancer cells.[7] Specifically, certain derivatives have demonstrated potent activity against lung (A549), liver (HepG2), and breast (MCF-7) cancer cell lines.[5][7]

Signaling_Pathway Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR-2) Ligand->Receptor Binds and Activates Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Signaling Derivative 5-Bromo-1H-indole-2-carboxylic acid Derivative Derivative->Receptor Inhibits Response Cellular Response (Proliferation, Survival, Angiogenesis) Signaling->Response

Inhibition of EGFR/VEGFR-2 signaling.

Other Therapeutic Targets

Beyond cancer, this indole derivative is a valuable scaffold for developing inhibitors of other important biological targets:

  • Matrix Metalloproteinase-13 (MMP-13) Inhibitors: Utilized in the discovery of indole-based inhibitors for MMP-13, which is implicated in arthritic diseases.[8]

  • Indoleamine 2,3-dioxygenase (IDO) Inhibitors: Serves as a starting material for the synthesis of indolyl ethanones that act as IDO inhibitors, a target in immunotherapy.[8]

  • Factor Xa Inhibitors: Employed in the preparation of cis-diaminocyclohexane derivatives as inhibitors of Factor Xa, a key enzyme in the coagulation cascade.

  • Tubulin Polymerization Inhibitors: Used to synthesize compounds that inhibit tubulin polymerization, a mechanism for anticancer agents.

  • Dual PPARγ/δ Agonists: A reactant in the preparation of dual agonists for Peroxisome Proliferator-Activated Receptors gamma and delta.

  • hFPRL1 Receptor Probes: Involved in the synthesis of chemical probes to study the role of the human formyl peptide receptor-like 1 (hFPRL1) in inflammation.

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Store the compound at -20°C in a dry, well-ventilated place.

This in-depth guide highlights the significance of this compound as a pivotal molecule in contemporary chemical and pharmaceutical research. Its versatile structure and reactivity continue to make it an invaluable tool for the development of novel therapeutic agents.

References

The Solubility Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 5-Bromo-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. Understanding the solubility of this molecule is critical for its application in medicinal chemistry, process development, and formulation. This document compiles available solubility data, details relevant experimental protocols, and presents a typical synthetic workflow.

Core Concepts and Physicochemical Properties

This compound is a heterocyclic building block utilized in the development of a range of therapeutic agents, including inhibitors of MMP-13 and indoleamine 2,3-dioxygenase. Its utility in drug discovery necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems.

Physicochemical Properties:

PropertyValue
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
Melting Point 287-288 °C
Appearance White to off-white solid

Solubility Data

To provide a reasonable estimation of its solubility behavior, the following table presents experimental data for the closely related parent compound, Indole-2-carboxylic acid , in a range of solvents at various temperatures. It is anticipated that the bromo-substitution at the 5-position will slightly decrease the solubility in polar protic solvents and may slightly increase it in less polar solvents, but the overall trends should be similar.

Table 1: Experimental Solubility of Indole-2-carboxylic Acid in Various Solvents [1]

Temperature (K)Water (mol fraction)Methanol (mol fraction)Ethanol (mol fraction)1-Propanol (mol fraction)2-Propanol (mol fraction)1-Butanol (mol fraction)Ethyl Acetate (mol fraction)Dichloromethane (mol fraction)Toluene (mol fraction)1,4-Dioxane (mol fraction)
278.150.000180.04580.03920.03310.02890.02580.02150.00350.00060.0102
283.150.000210.05430.04650.03930.03430.03060.02550.00420.00080.0121
293.150.000290.07510.06430.05430.04740.04230.03530.00580.00140.0168
303.150.000410.10390.08890.07520.06560.05850.04880.00810.00240.0233
313.150.000570.14380.12290.10400.09080.08100.06760.01120.00420.0322
323.150.000780.19760.16880.14280.12500.11150.09310.01550.00730.0446

Note: This data is for the parent compound, Indole-2-carboxylic acid, and serves as an estimate.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. Two common methods are the Shake-Flask Method and the Synthetic Method.

Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining equilibrium solubility.

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of the solid this compound is added to a known volume of the selected solvent in a sealed container.

  • Equilibration: The container is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.

  • Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is then calculated and expressed in units such as g/L or mol/L.

Synthetic Method with Laser Monitoring

This method was employed to generate the data for Indole-2-carboxylic acid presented in Table 1 and is a highly accurate technique.[1]

Methodology:

  • Sample Preparation: A known mass of this compound and a known mass of the solvent are placed in a jacketed glass vessel equipped with a magnetic stirrer.

  • Heating and Dissolution: The solution is heated at a controlled rate while being stirred.

  • Laser Monitoring: A laser beam is passed through the solution, and the light transmission is monitored by a detector.

  • Saturation Point Determination: As the temperature increases, the solid dissolves. The temperature at which the last solid particle dissolves, indicated by a sharp increase in light transmission, is recorded as the saturation temperature for that specific composition.

  • Data Collection: By preparing samples with different solute-to-solvent ratios, a solubility curve as a function of temperature can be constructed.

Synthesis Workflow

This compound is a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The following diagram illustrates a general workflow for the synthesis of a derivative, in this case, an amide.

G cluster_0 Synthesis of a 5-Bromo-1H-indole-2-carboxamide Derivative start This compound coupling Amide Coupling Reaction (e.g., with EDC/HOBt) start->coupling reagent1 Amine (R-NH2) reagent1->coupling workup Aqueous Work-up (e.g., Extraction with Ethyl Acetate) coupling->workup purification Purification (e.g., Column Chromatography or Recrystallization) workup->purification product 5-Bromo-1H-indole-2-carboxamide Derivative purification->product analysis Characterization (e.g., NMR, MS, HPLC) product->analysis

Caption: A generalized workflow for the synthesis of a 5-Bromo-1H-indole-2-carboxamide derivative.

Logical Relationships in Solubility

The solubility of a compound like this compound is governed by several interacting factors. The following diagram illustrates these relationships.

G cluster_1 Factors Influencing Solubility solute Solute Properties (Polarity, H-bonding, Molecular Size) interaction Solute-Solvent Interactions ('Like Dissolves Like') solute->interaction solvent Solvent Properties (Polarity, H-bonding, Dielectric Constant) solvent->interaction conditions System Conditions (Temperature, Pressure, pH) solubility Solubility conditions->solubility interaction->solubility

Caption: Key factors determining the solubility of a chemical compound.

This technical guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, experimental determination using the described protocols is recommended. The provided data for the parent compound, Indole-2-carboxylic acid, offers a valuable starting point for solvent selection and process design.

References

Spectroscopic Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the key synthetic intermediate, 5-Bromo-1H-indole-2-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This data is essential for the structural elucidation and quality control of this compound in a research and development setting.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0 - 13.0br s1H-COOH
~11.8s1HN-H
~7.8d1HH-4
~7.4dd1HH-6
~7.2d1HH-7
~7.1s1HH-3

Note: The predicted values are based on the analysis of similar structures, including indole-2-carboxylic acid and 5-bromoindole derivatives. The exact chemical shifts can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~165C=O
~137C-7a
~130C-2
~128C-5
~125C-4
~123C-6
~115C-3a
~114C-7
~103C-3

Note: The predicted values are based on the analysis of 5-bromoindole and indole-2-carboxylic acid. The assignment of quaternary carbons is based on expected chemical shifts.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~3400MediumN-H stretch
1760-1690StrongC=O stretch (carboxylic acid)
1600-1585Medium-WeakC=C stretch (aromatic)
1500-1400Medium-WeakC=C stretch (aromatic)
1320-1210StrongC-O stretch
900-675StrongC-H out-of-plane bend (aromatic)
690-515Medium-StrongC-Br stretch

Note: The IR data is based on characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

m/zInterpretation
240/242[M]⁺ Molecular ion peak (presence of Bromine isotopes)
196/198[M-COOH]⁺
116[M-Br-COOH]⁺

Note: The fragmentation pattern is predicted based on the structure of the molecule.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1.0 s.

  • Spectral Width: -2 to 14 ppm.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Relaxation Delay: 2.0 s.

  • Spectral Width: 0 to 200 ppm.

  • Reference: Solvent peak (DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • A small amount of the solid this compound is placed directly onto the ATR crystal.

  • The pressure arm is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Mode: ATR.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean ATR crystal is recorded prior to the sample scan and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

Sample Preparation (for ESI):

  • A dilute solution of the sample is prepared by dissolving approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • The solution may be further diluted to a final concentration of ~10 µg/mL.

Data Acquisition (ESI):

  • Ionization Mode: Positive or negative ion mode.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow: 5-10 L/min.

  • Drying Gas Temperature: 300-350 °C.

  • Mass Range: m/z 50-500.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample Sample->Solid_Sample Dilute_Solution Dilute Solution in Volatile Solvent Sample->Dilute_Solution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FTIR Spectroscopy (ATR) Solid_Sample->IR MS Mass Spectrometry (ESI or EI) Dilute_Solution->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Transmittance (%) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Relative Intensity MS->MS_Data

Caption: Experimental workflow for spectroscopic analysis.

Data_Interpretation_Pathway cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data H_NMR ¹H NMR Data Structure Structural Elucidation of This compound H_NMR->Structure Proton Environment & Connectivity C_NMR ¹³C NMR Data C_NMR->Structure Carbon Skeleton IR_Data IR Absorption Bands IR_Data->Structure Functional Groups (-COOH, N-H, C-Br, Aromatic) MS_Data Mass Spectrum MS_Data->Structure Molecular Weight & Fragmentation

Caption: Logical pathway for structural elucidation.

The Biological Activity of Brominated Indoles: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brominated indoles, a diverse class of marine-derived natural products and their synthetic analogs, have garnered significant attention in the scientific community for their wide spectrum of potent biological activities. These compounds, characterized by an indole nucleus substituted with one or more bromine atoms, exhibit promising therapeutic potential across various disease areas, including inflammation, cancer, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth overview of the core biological activities of brominated indoles, presenting quantitative data, detailed experimental protocols, and visualizations of key mechanisms to support researchers, scientists, and drug development professionals in this dynamic field.

The unique chemical properties imparted by bromine substitution, such as increased lipophilicity and altered electronic distribution, often translate to enhanced biological potency and target selectivity compared to their non-halogenated counterparts.[1][2] From the anti-inflammatory properties of compounds isolated from the marine mollusc Dicathais orbita to the anticancer effects of 6-bromoisatin, this guide will delve into the specific activities and underlying molecular mechanisms of these fascinating molecules.

Anti-inflammatory Activity

Brominated indoles have demonstrated significant anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. Their mechanisms of action often involve the suppression of the nuclear factor kappa B (NFκB) pathway and the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2).[1][3]

Mechanism of Action: Inhibition of the NFκB Signaling Pathway

A crucial mechanism underlying the anti-inflammatory effects of certain brominated indoles is the inhibition of NFκB translocation.[1][4] In lipopolysaccharide (LPS)-stimulated macrophages, compounds like 6-bromoindole and 6-bromoisatin have been shown to significantly reduce the translocation of NFκB to the nucleus.[1][4] This, in turn, downregulates the expression of pro-inflammatory genes, leading to a decrease in the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2).[1][4]

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation BrominatedIndoles 6-Bromoindole 6-Bromoisatin BrominatedIndoles->NFkB_nuc Inhibition DNA DNA NFkB_nuc->DNA Binding ProInflammatoryGenes Pro-inflammatory Gene Expression (NO, TNFα, PGE2) DNA->ProInflammatoryGenes Transcription

Inhibition of NFκB translocation by brominated indoles.
Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of various brominated indoles.

CompoundAssayCell LineIC50 (µM)Reference
5-BromoisatinTNFα InhibitionRAW264.738.05[1]
6-BromoisatinNO InhibitionRAW264.7122.65[1]
6-BromoindoleNO InhibitionRAW264.7150.01[1]
TyrindoleninoneNO InhibitionRAW264.7157.12[1]
Isatin (non-brominated)NO InhibitionRAW264.7339.8[1]

IC50: Half-maximal inhibitory concentration.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol is based on the methodology for assessing the inhibition of NO production in LPS-stimulated RAW264.7 macrophages.[1][4]

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test brominated indoles. The cells are pre-treated for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.

    • 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is then added and incubated for another 10 minutes.

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, an indicator of NO production, is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the nitrite concentrations in the treated wells to the LPS-stimulated control wells.

Anticancer Activity

Several brominated indoles have emerged as potent anticancer agents, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[5]

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

Brominated indoles such as 6-bromoisatin have been shown to induce apoptosis in colorectal cancer cells (HT29 and Caco-2) by activating caspases 3 and 7.[5] Furthermore, 6-bromoisatin can arrest the cell cycle at the G2/M phase, thereby inhibiting cancer cell proliferation.[5]

Anticancer_Mechanism cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Pathway BrominatedIndoles 6-Bromoisatin G2 G2 BrominatedIndoles->G2 Arrest Caspase37 Caspase 3/7 BrominatedIndoles->Caspase37 Activation G1 G1 S S G1->S S->G2 M M G2->M M->G1 Apoptosis Apoptosis Caspase37->Apoptosis

Anticancer mechanisms of 6-bromoisatin.
Quantitative Data: Anticancer Activity

The following table presents the cytotoxic activity of selected brominated indoles against human colorectal cancer cell lines.

CompoundCell LineIC50 (µM)Reference
6-BromoisatinHT29~100[5][6]
6-BromoisatinCaco-2~100[5]
TyrindoleninoneHT29390[5]

IC50: Half-maximal inhibitory concentration.

Experimental Protocol: MTT Cell Viability Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the effect of brominated indoles on cancer cell viability.[5]

  • Cell Seeding: Cancer cells (e.g., HT29) are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity

Brominated indoles have also been recognized for their antimicrobial properties against a range of pathogenic bacteria. The position and number of bromine atoms on the indole ring can significantly influence their antibacterial efficacy.[2][7]

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of various brominated indole derivatives against pathogenic bacteria.

CompoundBacterial StrainMIC (µg/mL)Reference
Tulongicin AStaphylococcus aureus1.2[8]
Dihydrospongotine CStaphylococcus aureus3.7[8]
3-benzyl brominated indolePseudomonas lachrymans2-8[9]
3-benzyl brominated indoleAgrobacterium tumefaciens2-8[9]
3-benzyl brominated indoleXanthomonas vesicatoria2-8[9]
4,6-dibromoindoleCandida species10-50[10]
5-bromo-4-chloroindoleCandida species10-50[10]

MIC: Minimum Inhibitory Concentration.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum: A bacterial suspension is prepared from an overnight culture and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilutions: The brominated indole compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective and Other Activities

Beyond their anti-inflammatory, anticancer, and antimicrobial effects, brominated indoles have shown potential in other therapeutic areas, notably as inhibitors of enzymes relevant to neurodegenerative diseases.

Inhibition of Acetylcholinesterase

Certain brominated indoles, such as barettin and 8,9-dihydrobarettin, have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.[11]

Quantitative Data: Acetylcholinesterase Inhibition
CompoundEnzymeKi (µM)Reference
BarettinElectric eel acetylcholinesterase29[11]
8,9-DihydrobarettinElectric eel acetylcholinesterase19[11]

Ki: Inhibition constant.

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow Start Start PrepareReagents Prepare Enzyme, Substrate, and Inhibitor (Brominated Indole) Solutions Start->PrepareReagents Mix Mix Enzyme and Inhibitor PrepareReagents->Mix PreIncubate Pre-incubate Mix->PreIncubate AddSubstrate Add Substrate to Initiate Reaction PreIncubate->AddSubstrate Incubate Incubate at Controlled Temperature AddSubstrate->Incubate Measure Measure Product Formation (e.g., Spectrophotometrically) Incubate->Measure Analyze Analyze Data to Determine Inhibition (e.g., Ki) Measure->Analyze End End Analyze->End

General workflow for an enzyme inhibition assay.

Brominated indoles represent a rich and versatile source of bioactive compounds with significant therapeutic potential. Their diverse biological activities, spanning anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, underscore their importance in drug discovery and development. The structure-activity relationships, often linked to the position and degree of bromination, offer a compelling avenue for the design of novel and more potent therapeutic agents. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore and harness the therapeutic promise of this remarkable class of molecules. Continued investigation into their mechanisms of action and in vivo efficacy is crucial for translating these promising preclinical findings into clinical applications.

References

The Ascendant Trajectory of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield novel therapeutic agents. Among its many halogenated derivatives, 5-bromo-1H-indole-2-carboxylic acid has emerged as a versatile starting material for the synthesis of a new generation of bioactive molecules. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential applications of these derivatives, with a focus on their anticancer properties and inhibitory potential against other key biological targets.

The Anticancer Potential: Targeting Key Signaling Pathways

Derivatives of this compound have demonstrated significant promise as anticancer agents, primarily through the inhibition of critical receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors play pivotal roles in tumor cell proliferation, survival, and angiogenesis.

Inhibition of EGFR Signaling

A variety of this compound derivatives, including carbothioamides, oxadiazoles, and triazoles, have been synthesized and evaluated as EGFR inhibitors.[1][2][3] Molecular docking studies have revealed that these compounds can effectively bind to the ATP-binding site of the EGFR tyrosine kinase domain.[2][3] In vitro studies have shown that these derivatives can decrease the growth of human cancer cell lines such as A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma).[2][3] The inhibition of EGFR by these compounds has been shown to induce cell cycle arrest and apoptosis.[2][3]

Table 1: Antiproliferative Activity (IC₅₀ in µM) of Selected this compound Derivatives against Various Cancer Cell Lines

Compound IDDerivative TypeA549HepG2MCF-7Reference
3a CarbothioamidePotentPotentPotent[2][3]
Compound 5 Not Specified99.93--[4]
5BDBIC Hydrazone-14.3-[4]
7c N-benzyl-5-bromoindolin-2-one--7.17[5]
7d N-benzyl-5-bromoindolin-2-one--2.93[5]
23p 7-azaindolin-2-one2.357-3.0122.357-3.012-[6]

Note: "Potent" indicates that the source cited significant activity without providing a specific IC₅₀ value in the abstract.

Inhibition of VEGFR-2 Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. This compound hydrazone derivatives have been identified as potent inhibitors of VEGFR-2 tyrosine kinase.[1] Molecular docking studies have elucidated the binding modes of these compounds within the VEGFR-2 active site.[1] The most potent of these derivatives have demonstrated IC₅₀ values comparable to the standard VEGFR-2 inhibitor, sorafenib.[4] Inhibition of VEGFR-2 by these compounds leads to cell cycle arrest at the G2/M phase and induction of the intrinsic apoptosis pathway.[4]

Table 2: VEGFR-2 Inhibitory Activity and Antiproliferative Effects of Hydrazone Derivatives

Compound IDVEGFR-2 IC₅₀ (µM)Cancer Cell LineAntiproliferative IC₅₀ (µM)Reference
5BDBIC Not SpecifiedHepG214.3[4]
7c 0.728MCF-77.17[5]
7d 0.503MCF-72.93[5]

Broader Therapeutic Applications

The therapeutic potential of this compound derivatives extends beyond oncology. These compounds have shown inhibitory activity against other important enzymes implicated in various diseases.

  • Factor Xa Inhibitors : Derivatives have been synthesized and investigated as inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade, suggesting their potential as novel anticoagulants.[7]

  • Matrix Metalloproteinase-13 (MMP-13) Inhibitors : The this compound scaffold has been utilized in the discovery of inhibitors of MMP-13, an enzyme involved in the degradation of cartilage and implicated in arthritis.[7][8]

  • Indoleamine 2,3-dioxygenase (IDO) Inhibitors : This core structure has also served as a starting point for the synthesis of inhibitors of indoleamine 2,3-dioxygenase, a key enzyme in tryptophan metabolism that is involved in immune suppression, particularly in the tumor microenvironment.[7]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of various derivatives typically starts from this compound. A general workflow is depicted below.

G A This compound B Esterification (e.g., EtOH, H₂SO₄) A->B Step 1 C Ethyl 5-bromo-1H-indole-2-carboxylate B->C D Hydrazinolysis (N₂H₄·H₂O) C->D Step 2 E 5-Bromo-1H-indole-2-carbohydrazide D->E F Condensation with Aldehydes/Ketones E->F Step 3a H Cyclization with CS₂/KOH E->H Step 3b J Reaction with Isothiocyanates E->J Step 3c G Hydrazone Derivatives F->G I Oxadiazole Derivatives H->I K Carbothioamide Derivatives J->K

General synthetic workflow for this compound derivatives.

Step-by-Step Synthesis of 5-Bromo-1H-indole-2-carbohydrazide (Compound 2 from the literature): [2]

  • Dissolve ethyl 5-bromo-1H-indole-2-carboxylate (1 equivalent) in absolute ethanol.

  • Add an excess of hydrazine hydrate (e.g., 10 equivalents).

  • Reflux the reaction mixture for approximately 9 hours at 80°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain 5-bromo-1H-indole-2-carbohydrazide.

In Vitro Antiproliferative Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition : After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Diagrams

EGFR Signaling Pathway

EGFR_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Ras_Raf_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->Ras_Raf_MEK_ERK Activates PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt Activates Inhibitor 5-Bromo-1H-indole-2- carboxylic acid derivative Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Activates PLC_gamma PLCγ-PKC-MAPK Pathway Dimerization->PLC_gamma Activates PI3K_Akt_VEGFR2 PI3K-Akt Pathway Dimerization->PI3K_Akt_VEGFR2 Activates Inhibitor 5-Bromo-1H-indole-2- carboxylic acid derivative Inhibitor->Dimerization Inhibits Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, & Survival) PLC_gamma->Angiogenesis PI3K_Akt_VEGFR2->Angiogenesis

References

The Evolving Landscape of 5-Bromo-1H-indole-2-carboxylic Acid in Medicinal Chemistry: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Medicinal Chemistry Applications of the 5-Bromo-1H-indole-2-carboxylic Acid Scaffold.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its halogenated derivatives, this compound has emerged as a versatile building block for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides an in-depth review of the current state of research on this compound and its derivatives, with a focus on their synthesis, biological activities, and therapeutic potential.

Anticancer Applications: Targeting Key Signaling Pathways

Research has predominantly focused on the derivatization of this compound to generate potent inhibitors of key protein kinases implicated in cancer progression, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

VEGFR-2 Inhibitors

A significant body of work has explored the synthesis of this compound hydrazone derivatives as potential VEGFR-2 inhibitors. These compounds have demonstrated promising anti-proliferative activity against various human cancer cell lines. For instance, the derivative 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) has shown potent activity against HepG2 hepatocellular carcinoma cells with an IC50 value of 14.3 μM, comparable to the standard VEGFR inhibitor sorafenib (IC50 = 6.2 μM)[1]. Inhibition of VEGFR-2 by these derivatives leads to cell cycle arrest at the G2/M phase and induction of the intrinsic apoptosis pathway[1].

VEGFR2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 (Inactive) PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates 5_Bromo_Derivative 5-Bromo-1H-indole-2-carboxylic acid derivative 5_Bromo_Derivative->VEGFR2 Inhibits Autophosphorylation Apoptosis Apoptosis 5_Bromo_Derivative->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

VEGFR-2 Signaling Inhibition
EGFR Inhibitors

Derivatives of this compound, including carbothioamides, oxadiazoles, and triazoles, have also been investigated as inhibitors of EGFR tyrosine kinase[2][3]. Molecular docking studies have shown that these compounds can effectively bind to the EGFR tyrosine kinase domain[2]. Certain derivatives have exhibited potent antiproliferative activities against cancer cell lines such as A549, HepG2, and MCF-7[2][3]. Inhibition of EGFR by these compounds has been shown to induce cell cycle arrest and apoptosis[3].

EGFR_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR (Inactive) PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates 5_Bromo_Derivative 5-Bromo-1H-indole-2-carboxylic acid derivative 5_Bromo_Derivative->EGFR Inhibits Autophosphorylation Apoptosis Apoptosis 5_Bromo_Derivative->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR Signaling Inhibition

Quantitative Data Summary

The following tables summarize the in vitro biological activity of various this compound derivatives as anticancer agents.

Table 1: VEGFR-2 Inhibitory Activity and Cytotoxicity of this compound Hydrazone Derivatives

Compound IDSubstitution on Benzylidene RingVEGFR-2 IC50 (µM)HepG2 IC50 (µM)HeLa IC50 (µM)PC3 IC50 (µM)
3a 4-OH-20.125.330.7
3b 4-Cl-18.922.428.1
3e (5BDBIC) 4-N(CH₃)₂-14.319.824.5
Sorafenib -0.0096.2--

Data extracted from Hassan et al., 2022[1].

Table 2: EGFR Inhibitory Activity and Cytotoxicity of this compound Carbothioamide and Oxadiazole Derivatives

Compound IDDerivative TypeA549 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)
3a Carbothioamide25.415.220.8
3b Carbothioamide30.122.728.4
4 Oxadiazole> 50> 50> 50
Erlotinib -10.58.912.3

Data extracted from Hassan et al., 2023[2][3].

Experimental Protocols

General Synthesis of this compound Hydrazone Derivatives

Synthesis_Workflow

Synthesis of Hydrazone Derivatives

A general multi-step synthesis is employed for the preparation of this compound hydrazone derivatives.

  • Esterification: this compound is esterified, typically using ethanol in the presence of a catalytic amount of sulfuric acid, to yield ethyl 5-bromo-1H-indole-2-carboxylate.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate in ethanol to form 5-Bromo-1H-indole-2-carbohydrazide.

  • Condensation: Finally, the carbohydrazide is condensed with various substituted aldehydes or ketones in a suitable solvent, such as ethanol with a catalytic amount of acetic acid, to afford the target hydrazone derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against VEGFR-2 and EGFR tyrosine kinases is typically evaluated using in vitro kinase assay kits, such as the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction.

  • Reaction Setup: The kinase, substrate (a suitable peptide), ATP, and the test compound (at various concentrations) are incubated in a kinase reaction buffer.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

  • Signal Measurement: The luminescence is measured using a plate reader, and the intensity of the signal is proportional to the amount of ADP produced, which reflects the kinase activity.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Cell Viability (MTT) Assay

The cytotoxic effects of the compounds on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curve.

Broader Therapeutic Potential: Antiviral and Neurological Applications

While the primary focus has been on anticancer research, the broader indole scaffold is known for its diverse pharmacological activities, including antiviral and neurological effects. However, specific studies on this compound derivatives in these areas are limited. One study reported the anti-SARS-CoV-2 activity of a 6-bromo-indole derivative, suggesting that halogenated indoles warrant further investigation as antiviral agents. In the context of neurodegenerative diseases, other indole derivatives have been explored for their potential to modulate targets relevant to conditions like Alzheimer's disease. The exploration of this compound derivatives for these and other therapeutic indications represents a promising avenue for future research.

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry, particularly for the development of anticancer agents. Its derivatives have demonstrated significant potential as inhibitors of crucial oncogenic kinases, VEGFR-2 and EGFR. The synthetic accessibility and the possibility for diverse chemical modifications make this core structure an attractive starting point for the design of new therapeutic agents. While the focus has been on oncology, the broader biological activities associated with the indole nucleus suggest that the therapeutic potential of this compound derivatives may extend to other disease areas, warranting further investigation. This technical guide serves as a comprehensive resource for researchers in the field, providing a foundation for future drug discovery and development efforts based on this promising scaffold.

References

The Synthesis and Ascendancy of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-indole-2-carboxylic acid, a halogenated derivative of the indole scaffold, has emerged from a foundational building block in organic synthesis to a pivotal core in modern medicinal chemistry. While its precise initial discovery remains uncredited in seminal literature, its lineage is tied to the early 20th-century explorations of indole chemistry. This technical guide delineates the historical context, synthesis methodologies, and the contemporary significance of this compound, particularly in the development of targeted therapeutics. Its utility as a scaffold for potent inhibitors of key signaling pathways, such as those mediated by VEGFR-2 and EGFR, underscores its importance in the landscape of anticancer drug discovery. Furthermore, derivatives of this core have demonstrated promising antimicrobial activities. This document provides a comprehensive overview of its synthesis, experimental protocols for the evaluation of its derivatives, and a summary of its biological significance, supported by quantitative data and pathway diagrams.

Discovery and Historical Context

The precise first synthesis of this compound is not definitively documented in readily available historical records. However, the parent compound, 5-bromoindole, was first synthesized in the early 20th century during a period of intense investigation into substituted indole derivatives for applications in organic synthesis and medicinal chemistry.[1] The development of fundamental indole synthesis methodologies, such as the Reissert indole synthesis and the Fischer indole synthesis, laid the groundwork for accessing a wide array of substituted indole-2-carboxylic acids.

The Reissert indole synthesis , first reported by Arnold Reissert in 1897, involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to yield an indole-2-carboxylic acid.[2][3] This method provided a viable, albeit historically lengthy, route to the core structure.

Reissert_Indole_Synthesis o_nitrotoluene o-Nitrotoluene intermediate1 Ethyl o-nitrophenylpyruvate o_nitrotoluene->intermediate1 Condensation (Base) diethyl_oxalate Diethyl oxalate diethyl_oxalate->intermediate1 indole_2_carboxylic_acid Indole-2-carboxylic acid intermediate1->indole_2_carboxylic_acid Reductive cyclization (e.g., Zn, Acetic Acid)

Caption: Generalized Reissert Indole Synthesis Workflow.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, utilizes the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.[4] This versatile method has been a cornerstone of indole chemistry for over a century.

Fischer_Indole_Synthesis phenylhydrazine (Substituted) Phenylhydrazine hydrazone Phenylhydrazone intermediate phenylhydrazine->hydrazone carbonyl Aldehyde or Ketone carbonyl->hydrazone indole Indole hydrazone->indole Acid catalyst, Heat

Caption: Generalized Fischer Indole Synthesis Workflow.

While these classical methods provided the foundational chemistry, the modern utility of this compound has been driven by its role as a versatile intermediate in the synthesis of biologically active molecules.

Synthesis of this compound

A common and efficient contemporary method for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester.

Experimental Protocol: Hydrolysis of Ethyl 5-bromoindole-2-carboxylate

This procedure is adapted from established chemical literature.[5]

Materials:

  • Ethyl 5-bromoindole-2-carboxylate

  • Methanol (96%)

  • Water

  • 10% Hydrochloric acid solution

  • Sodium hydroxide

Procedure:

  • Dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a solvent mixture of 31.25 g of 96% methanol and 183 mL of water.

  • Add a solution of sodium hydroxide and heat the mixture to reflux for 30 minutes.

  • After cooling the reaction mixture to 40 °C, slowly add 10% hydrochloric acid solution to adjust the pH to 3-4, inducing precipitation of the product.

  • Filter the resulting solid, wash with water, and dry to yield this compound.

Expected Yield: Approximately 91%[5] Purity (by HPLC): ≥96%[5]

Applications in Drug Discovery and Development

This compound serves as a crucial scaffold for the synthesis of a variety of bioactive compounds, most notably inhibitors of protein kinases involved in cancer progression and compounds with antimicrobial properties.

Anticancer Activity: VEGFR-2 and EGFR Inhibition

Derivatives of this compound have been extensively investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are key regulators of tumor angiogenesis and cell proliferation.

A general scheme for the synthesis of these derivatives is outlined below.[6][7]

VEGFR2_Inhibitor_Synthesis start 5-Bromo-1H-indole- 2-carboxylic acid ester Ethyl 5-bromoindole- 2-carboxylate start->ester Esterification (EtOH, H2SO4) hydrazide 5-Bromo-1H-indole- 2-carbohydrazide ester->hydrazide Hydrazinolysis (N2H4·H2O) hydrazone 5-Bromoindole-2-carboxylic acid hydrazone derivative hydrazide->hydrazone aldehyde Substituted benzaldehyde aldehyde->hydrazone Condensation (EtOH, Glacial Acetic Acid)

Caption: Synthetic scheme for 5-bromoindole-2-carboxylic acid hydrazone derivatives.

Table 1: In Vitro Anticancer Activity of 5-Bromoindole-2-carboxylic Acid Hydrazone Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
5BDBICHep G214.3[7]
Sorafenib (Standard)Hep G26.2[7]

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis. Its activation by VEGF leads to a cascade of downstream signaling events promoting endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Migration) ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: Simplified VEGFR-2 Signaling Pathway.

Derivatives of this compound, such as carbothioamides and oxadiazoles, have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[8]

Table 2: EGFR Tyrosine Kinase Domain Binding Energies of 5-Bromoindole-2-carboxylic Acid Derivatives

Compound IDBinding Energy (kcal/mol)Reference
3a-[8]
3b-[8]
3f-[8]
7-[8]
Note: Specific binding energy values were not provided in the abstract, but these compounds were identified as having the strongest binding energies.

The EGFR signaling pathway is crucial for cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription

Caption: Simplified EGFR Signaling Pathway.

Antimicrobial Activity

The dimeric form of this compound has demonstrated antibacterial activity against Gram-positive bacteria such as Listeria monocytogenes.[9] Further derivatization of the indole core has led to compounds with a broader spectrum of antimicrobial activity.

Table 3: Minimum Inhibitory Concentration (MIC) of a 5-Bromo-substituted Indole Analogue

Compound IDTarget OrganismMIC (µM)
13b Staphylococcus aureus≤ 0.28
Acinetobacter baumannii≤ 0.28
Cryptococcus neoformans≤ 0.28

Experimental Protocols for Biological Assays

VEGFR-2 Kinase Inhibition Assay

A common method for assessing VEGFR-2 inhibition is through an ELISA-based assay.

Principle: This assay measures the ability of a compound to inhibit the binding of VEGF to its receptor, VEGFR-2.

General Procedure:

  • A 96-well plate is coated with recombinant VEGF165.

  • After blocking non-specific binding sites, the plate is incubated with the test compound at various concentrations.

  • Biotinylated VEGFR-2 is then added to the wells.

  • Following incubation and washing steps, Streptavidin-HRP is added, which binds to the biotinylated VEGFR-2.

  • A chemiluminescent substrate is added, and the resulting signal is measured. A decrease in signal indicates inhibition of the VEGF-VEGFR-2 interaction.

EGFR Kinase Assay

The inhibitory activity against EGFR can be determined using a continuous-read kinase assay.

Principle: This assay measures the phosphorylation of a synthetic peptide substrate by the EGFR kinase. The phosphorylation event is detected by a change in fluorescence.

General Procedure:

  • Recombinant EGFR (wild-type or mutant) is pre-incubated with the test compound in a 384-well plate.

  • The kinase reaction is initiated by the addition of a mixture of ATP and a fluorescently labeled peptide substrate.

  • The increase in fluorescence, corresponding to the phosphorylation of the substrate, is monitored over time.

  • The initial reaction velocity is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound has transitioned from a relatively obscure chemical intermediate to a cornerstone of contemporary drug discovery. Its synthetic accessibility and the amenability of its scaffold to diverse chemical modifications have made it an invaluable tool for medicinal chemists. The development of potent and selective inhibitors of crucial cancer targets like VEGFR-2 and EGFR, as well as promising antimicrobial agents, highlights the enduring and evolving importance of this compound. Future research will likely continue to explore the vast chemical space accessible from this versatile core, leading to the discovery of novel therapeutics with improved efficacy and safety profiles.

References

5-Bromo-1H-indole-2-carboxylic Acid: A Scaffolding Approach to Modulating Key Biological Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-1H-indole-2-carboxylic acid is a heterocyclic compound that primarily serves as a versatile synthetic intermediate in the development of biologically active molecules. While the core compound itself has limited reported direct biological activity, its derivatives have emerged as potent modulators of critical signaling pathways implicated in oncology. This guide delineates the mechanism of action of these derivatives, focusing on their roles as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. Detailed experimental protocols for assays used to characterize these compounds and quantitative data on their activity are provided to support further research and development in this area.

Introduction: A Tale of a Scaffold

This compound's significance in medicinal chemistry lies in its utility as a structural scaffold. The indole ring system is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets. The bromo- and carboxylic acid substitutions on this core provide reactive handles for synthetic modifications, enabling the generation of diverse chemical libraries. Research has demonstrated that derivatization of this scaffold is crucial for eliciting potent biological effects, particularly in the realm of anticancer therapeutics. The primary mechanisms of action for these derivatives involve the inhibition of key receptor tyrosine kinases (RTKs), namely VEGFR-2 and EGFR, which are pivotal regulators of cell proliferation, survival, and angiogenesis.

Mechanism of Action: Targeting Cancer's Master Switches

The anticancer activity of this compound derivatives stems from their ability to interfere with essential signaling cascades that drive tumor growth and progression.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[1] Derivatives of this compound have been synthesized that act as potent inhibitors of VEGFR-2 tyrosine kinase.[2] By binding to the ATP-binding site of the kinase domain, these compounds block the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascade. This leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.

The inhibition of VEGFR-2 by these derivatives has been shown to induce cell cycle arrest and apoptosis in cancer cells.[2] Specifically, one of the most potent derivatives, 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC), was found to cause cell cycle arrest at the G2/M phase and trigger the intrinsic apoptosis pathway in hepatocellular carcinoma cells (HepG2).[2]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCg P_VEGFR2->PLCg RAS RAS P_VEGFR2->RAS PI3K PI3K P_VEGFR2->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival AKT->Survival Inhibitor 5-Bromo-1H-indole- 2-carboxylic acid Derivative Inhibitor->P_VEGFR2 Inhibits

VEGFR-2 Signaling Inhibition
Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[3] Overexpression or mutations of EGFR are common in various cancers, making it an attractive target for anticancer therapies.[3] Novel derivatives of this compound have been synthesized and shown to act as EGFR tyrosine kinase inhibitors.[3][4] Similar to their action on VEGFR-2, these compounds compete with ATP for binding to the kinase domain of EGFR, thereby preventing its activation and downstream signaling.

Inhibition of EGFR signaling by these derivatives has been demonstrated to induce cell cycle arrest and apoptosis in cancer cell lines such as A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma).[3][4]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P_EGFR->PI3K_AKT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Inhibitor 5-Bromo-1H-indole- 2-carboxylic acid Derivative Inhibitor->P_EGFR Inhibits

EGFR Signaling Inhibition

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of various derivatives of this compound against different cancer cell lines and kinases.

Table 1: VEGFR-2 Inhibitory Activity and Cytotoxicity of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives [2]

CompoundTarget Cancer Cell LineIC50 (µM)
5BDBICHepG214.3
Sorafenib (Standard)HepG26.2

Table 2: EGFR Inhibitory Activity and Cytotoxicity of 5-Bromoindole-2-Carboxylic Acid Carbothioamide Derivatives [3][4]

CompoundTarget Cancer Cell LineIC50 (µM)
3aA54910.2
3aMCF-74.5
3bA5495.4
3bMCF-75.4
3fA54919.9
3fMCF-76.0
7A5494.1
7MCF-72.6
Erlotinib (Standard)A549Not Reported
Erlotinib (Standard)MCF-7Not Reported

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (VEGFR-2 and EGFR)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against receptor tyrosine kinases.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (VEGFR-2 or EGFR) - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Compound Start->Prepare_Reagents Incubate Incubate kinase, substrate, and test compound Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction by adding ATP Incubate->Initiate_Reaction Stop_Reaction Stop reaction (e.g., with EDTA) Initiate_Reaction->Stop_Reaction Detect_Phosphorylation Detect substrate phosphorylation (e.g., ELISA, Luminescence) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze data and calculate IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Kinase Inhibition Assay Workflow

Methodology:

  • Plate Coating: 96-well microplates are coated with a substrate for the kinase (e.g., poly(Glu, Tyr) for general tyrosine kinase assays).

  • Reaction Mixture: A reaction mixture is prepared containing the purified recombinant kinase (VEGFR-2 or EGFR), the test compound at various concentrations, and a suitable buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This is often done using an ELISA-based method, where a primary antibody specific for the phosphorylated residue is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection. Alternatively, luminescence-based assays that measure the amount of ATP consumed can be used.

  • Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) of the test compound.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.

Methodology:

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specific duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent DNA-intercalating agent, and RNase A to eliminate RNA staining.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to detect and quantify apoptosis induced by the test compounds.

Methodology:

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The analysis allows for the differentiation of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Conclusion and Future Directions

This compound serves as a valuable starting point for the synthesis of potent anticancer agents. Its derivatives have demonstrated significant activity through the inhibition of key signaling pathways mediated by VEGFR-2 and EGFR. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers in the field of drug discovery and development.

Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties. Further investigations into their effects on other signaling pathways and their potential for combination therapies are also warranted. The continued exploration of the chemical space around the this compound scaffold holds promise for the development of novel and effective cancer therapeutics.

References

Potential Therapeutic Targets of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the promising therapeutic applications of 5-Bromo-1H-indole-2-carboxylic acid derivatives. The unique structural scaffold of these compounds has positioned them as versatile agents with the potential to modulate the activity of various key biological targets implicated in a range of diseases, most notably cancer and viral infections. This document summarizes the current state of research, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Derivatives of this compound have emerged as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By targeting the tyrosine kinase activity of VEGFR-2, these compounds can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Anti-proliferative and VEGFR-2 Inhibitory Activities

A series of 5-bromoindole-2-carboxylic acid hydrazone derivatives have been synthesized and evaluated for their ability to inhibit VEGFR-2 and suppress the proliferation of various cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized below.

Compound IDModificationTarget Cell LineIC50 (µM)VEGFR-2 IC50 (µM)Reference
5BDBIC N'-(4-(dimethylamino)benzylidene)HepG214.3Not explicitly stated for 5BDBIC, but it is a potent inhibitor.[1]
Sorafenib (Standard)HepG26.2Not explicitly stated for Sorafenib in this study.[1]
Experimental Protocols

VEGFR-2 Tyrosine Kinase Inhibition Assay:

The inhibitory activity of the compounds against VEGFR-2 tyrosine kinase is typically assessed using an in vitro ELISA-based assay.

  • Reagents and Materials: Recombinant human VEGFR-2, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), anti-phosphotyrosine antibody, HRP-conjugated secondary antibody, TMB substrate, and 96-well plates.

  • Procedure: a. The wells of a 96-well plate are coated with the substrate peptide. b. The test compounds (dissolved in DMSO) and recombinant VEGFR-2 are added to the wells. c. The kinase reaction is initiated by the addition of ATP. d. The plate is incubated to allow for phosphorylation of the substrate. e. The wells are washed, and an anti-phosphotyrosine antibody is added to detect the phosphorylated substrate. f. An HRP-conjugated secondary antibody is then added, followed by the TMB substrate to produce a colorimetric signal. g. The absorbance is measured using a microplate reader, and the percentage of inhibition is calculated relative to a control (DMSO without the test compound). IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[2][3]

MTT Assay for Cell Proliferation:

The anti-proliferative activity of the derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6]

  • Cell Culture: Cancer cell lines (e.g., HepG2, HeLa, PC3) are cultured in appropriate media and seeded in 96-well plates.[1]

  • Compound Treatment: The cells are treated with various concentrations of the 5-bromoindole derivatives for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the VEGFR-2 signaling pathway and a general experimental workflow for screening these inhibitors.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds Indole_Derivative 5-Bromoindole Derivative Indole_Derivative->VEGFR2 Inhibits (Tyrosine Kinase Domain) PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and the inhibitory action of 5-bromoindole derivatives.

Experimental_Workflow_VEGFR2 cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start 5-Bromo-1H-indole- 2-carboxylic acid synthesis Synthesis of Hydrazone Derivatives start->synthesis characterization Spectroscopic Characterization (IR, NMR, MS) synthesis->characterization docking Molecular Docking (in silico) characterization->docking mtt MTT Assay (Anti-proliferative) characterization->mtt kinase_assay VEGFR-2 Kinase Inhibition Assay mtt->kinase_assay cell_cycle Cell Cycle Analysis kinase_assay->cell_cycle apoptosis Apoptosis Assay kinase_assay->apoptosis lead_compound Lead Compound Identification cell_cycle->lead_compound apoptosis->lead_compound

Caption: Experimental workflow for the development of 5-bromoindole derivatives as VEGFR-2 inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Another significant avenue of investigation for this compound derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7] Overexpression and mutations of EGFR are common in various cancers, making it a well-validated therapeutic target. Derivatives such as carbothioamides, oxadiazoles, and triazoles have shown promise as EGFR inhibitors.[7]

Quantitative Data: EGFR Inhibitory and Anti-proliferative Activities

While specific IC50 values for EGFR inhibition by 5-bromoindole derivatives are not always detailed in the initial screening studies, molecular docking analyses have revealed strong binding energies for several compounds within the EGFR tyrosine kinase domain. The anti-proliferative activity of a lead compound is presented below.

Compound IDModificationTarget Cell LineIC50 (µM)Reference
Compound 3a (A specific carbothioamide derivative)HepG2, A549, MCF-7Potent activity reported, specific values not in abstract.[7]
Erlotinib (Standard)VariousStandard EGFR inhibitor for comparison.[7]
Experimental Protocols

EGFR Tyrosine Kinase Inhibition Assay:

The protocol for the EGFR kinase inhibition assay is similar to that of the VEGFR-2 assay, with the primary difference being the use of recombinant EGFR.

  • Reagents and Materials: Recombinant human EGFR, ATP, substrate peptide, anti-phosphotyrosine antibody, HRP-conjugated secondary antibody, TMB substrate, and 96-well plates.

  • Procedure: a. A 96-well plate is coated with a suitable substrate. b. The test compounds and recombinant EGFR are added to the wells. c. The reaction is started with the addition of ATP. d. Following incubation, the phosphorylated substrate is detected using a specific anti-phosphotyrosine antibody and a secondary HRP-conjugated antibody with a TMB substrate. e. Absorbance is measured, and the percentage of inhibition is calculated to determine IC50 values.[8]

Signaling Pathway Diagram

The inhibitory effect of 5-bromoindole derivatives on the EGFR signaling cascade is depicted below.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras STAT3 STAT3 EGFR->STAT3 EGF EGF EGF->EGFR Binds Indole_Derivative 5-Bromoindole Derivative Indole_Derivative->EGFR Inhibits (Tyrosine Kinase Domain) Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription

Caption: EGFR signaling cascade and its inhibition by 5-bromoindole derivatives.

HIV-1 Integrase Inhibition

The therapeutic potential of indole-2-carboxylic acid derivatives extends to antiviral applications, specifically as inhibitors of HIV-1 integrase. This enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome. The indole nucleus of these compounds can chelate the two Mg2+ ions within the active site of the integrase, thereby blocking its strand transfer activity.[9][10][11]

Quantitative Data: HIV-1 Integrase Inhibitory Activity

A derivative of indole-2-carboxylic acid has demonstrated significant inhibition of HIV-1 integrase.

Compound IDModificationHIV-1 Integrase IC50 (µM)Reference
Compound 17a (A C6 halogenated benzene ring derivative)3.11[11]
Indole-2-carboxylic acid (1) (Parent scaffold)32.37[12]
Experimental Protocols

HIV-1 Integrase Strand Transfer Assay:

The inhibition of the strand transfer step of HIV-1 integrase can be measured using various in vitro assays, often available in kit formats.

  • Principle: These assays typically use a donor DNA duplex (representing the viral DNA) and a target DNA duplex (representing the host DNA). The integrase enzyme mediates the integration of the donor into the target. The product of this reaction is then detected, often through labels on the DNA strands (e.g., biotin and digoxin).[13]

  • General Procedure: a. A streptavidin-coated plate is used to capture a biotin-labeled donor DNA. b. The HIV-1 integrase enzyme and the test compounds are added. c. A digoxin-labeled target DNA is introduced to initiate the strand transfer reaction. d. After incubation, the plate is washed to remove unreacted components. e. An anti-digoxin antibody conjugated to HRP is added to detect the integrated product. f. A colorimetric substrate is added, and the absorbance is measured. g. The percentage of inhibition is calculated relative to a control without the inhibitor to determine the IC50 value.

Logical Relationship Diagram

The mechanism of action for these inhibitors is illustrated below.

HIV1_Integrase_Inhibition cluster_integrase HIV-1 Integrase Active Site cluster_enzyme_action Enzymatic Process Mg1 Mg2+ Integration Viral DNA Integration Mg1->Integration Mg2 Mg2+ Mg2->Integration Indole_Derivative Indole-2-carboxylic acid derivative Indole_Derivative->Mg1 Chelates Indole_Derivative->Mg2 Chelates No_Integration Integration Blocked Indole_Derivative->No_Integration Viral_DNA Viral DNA Viral_DNA->Integration Host_DNA Host DNA Host_DNA->Integration

Caption: Mechanism of HIV-1 integrase inhibition by chelation of Mg2+ ions.

Other Potential Therapeutic Targets

Research has also suggested that this compound can serve as a building block for derivatives targeting other important biomolecules, including:

  • Matrix Metalloproteinase-13 (MMP-13): For the treatment of arthritic diseases.[14]

  • Indoleamine 2,3-dioxygenase (IDO): A target in cancer immunotherapy.[1]

  • Factor Xa: For anticoagulant therapies.[14]

  • Tubulin Polymerization: As anticancer agents that disrupt the cytoskeleton.[1][14]

  • Antibacterial Targets: The dimeric form has shown activity against Gram-positive bacteria.[15]

Further research is needed to fully elucidate the potential of 5-bromoindole derivatives against these targets.

Conclusion

This compound derivatives represent a highly versatile and promising class of compounds for drug discovery. Their demonstrated ability to inhibit key enzymes such as VEGFR-2, EGFR, and HIV-1 integrase underscores their potential in developing novel therapeutics for cancer and HIV. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field, providing a solid foundation for further investigation and development of this important chemical scaffold.

References

5-Bromo-1H-indole-2-carboxylic Acid: A Pivotal Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-indole-2-carboxylic acid, a halogenated derivative of the indole scaffold, has emerged as a highly versatile and valuable building block in the field of organic synthesis. Its unique structural features, namely the reactive bromine atom at the 5-position and the carboxylic acid functionality at the 2-position, provide two orthogonal handles for a diverse array of chemical transformations. This dual reactivity makes it an indispensable intermediate in the synthesis of complex heterocyclic compounds, particularly those with significant biological and pharmacological properties. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective utilization in synthesis. The key data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₆BrNO₂[1][2]
Molecular Weight 240.05 g/mol [1][2]
Appearance White to light yellow or beige crystalline powder[3][4]
Melting Point 287-288 °C[1][5]
Density 1.838 g/cm³[1][5]
Storage -20°C, protect from light[5][6]

Spectroscopic Data:

Spectroscopic Data for this compound methyl ester
¹H NMR (400MHz, CDCl₃) δ = 8.96 (1H, bs), 7.83 (1H, s), 7.40 (1H, d), 7.30 (1H, d), 7.14 (1H, s), 3.95 (3H, s)
LRMS (electrospray) m/z [M-H]⁻ 252 / 254

Synthesis of this compound and its Esters

The preparation of this compound and its esters is a critical first step for its use as a building block. Several synthetic routes have been established.

Experimental Protocol: Synthesis of this compound from its Ethyl Ester[2][7]

This protocol describes the hydrolysis of ethyl 5-bromoindole-2-carboxylate to the corresponding carboxylic acid.

Reagents and Equipment:

  • Ethyl 5-bromoindole-2-carboxylate

  • Methanol (96%)

  • Water

  • 10% Hydrochloric acid solution

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a solvent mixture of 31.25 g of 96% methanol and 183 mL of water in a round-bottom flask.

  • Heat the mixture to reflux and maintain for 0.5 hours with stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, cool the reaction mixture to 40 °C.

  • Slowly add 10% hydrochloric acid solution to adjust the pH to 3-4, which will cause the product to precipitate.

  • Filter the resulting solid, wash with water, and dry to afford this compound.

Yield: 91% (109.1 g) of an off-white solid with ≥96% purity by HPLC.[2][7]

Experimental Protocol: Synthesis of Methyl 5-Bromo-1H-indole-2-carboxylate

This protocol details the esterification of this compound.

Reagents and Equipment:

  • This compound

  • Methanol

  • Hydrogen chloride (gas) or concentrated sulfuric acid

  • Ammonia solution (0.88)

  • Dichloromethane

  • Magnesium sulfate

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

Procedure:

  • Cool a solution of this compound (10.0 g, 41.6 mmol) in methanol (200 ml) to 0 °C in an ice bath.

  • Saturate the solution with hydrogen chloride gas (alternatively, a catalytic amount of concentrated sulfuric acid can be used).

  • Allow the resulting solution to warm gradually to room temperature and stir overnight.

  • Remove the solvent in vacuo.

  • Treat the residue with 0.88 ammonia solution (500 ml).

  • Extract the aqueous solution with dichloromethane (3 x 150 ml).

  • Combine the organic layers, dry over magnesium sulfate, and remove the solvent in vacuo to give the desired product.

Yield: 8.35 g of a colorless oil.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from its ability to undergo a variety of transformations at both the bromine and carboxylic acid functionalities. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 5-position of the indole ring.[3]

Palladium-Catalyzed Cross-Coupling Reactions

The following diagram illustrates the general workflow for utilizing this compound (or its ester) in common palladium-catalyzed cross-coupling reactions.

G cluster_reactions Cross-Coupling Reactions start This compound (or its ester) suzuki Suzuki Coupling + Boronic Acid/Ester start->suzuki Reacts with heck Heck Coupling + Alkene start->heck Reacts with sonogashira Sonogashira Coupling + Terminal Alkyne start->sonogashira Reacts with buchwald Buchwald-Hartwig Amination + Amine start->buchwald Reacts with pd_cat Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) pd_cat->suzuki pd_cat->heck pd_cat->sonogashira pd_cat->buchwald base Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) base->suzuki base->heck base->sonogashira base->buchwald solvent Solvent (e.g., DME, Toluene, DMF) solvent->suzuki solvent->heck solvent->sonogashira solvent->buchwald product Functionalized Indole-2-carboxylic acid derivative suzuki->product C-C bond heck->product C-C bond sonogashira->product C-C bond buchwald->product C-N bond

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting the bromoindole with a boronic acid or ester in the presence of a palladium catalyst and a base.

Experimental Protocol: Microwave-Promoted Suzuki-Miyaura Coupling of a 5-Bromoindole Derivative (Adapted from[8][9])

Reagents and Equipment:

  • Methyl 5-bromo-1H-indole-2-carboxylate

  • Arylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Ethanol or Dimethoxyethane (DME)/Water

  • Microwave reactor vial

  • Microwave reactor

Procedure:

  • To a microwave reactor vial, add methyl 5-bromo-1H-indole-2-carboxylate (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), Pd(PPh₃)₄ (3 mol%), and Cs₂CO₃ or Na₂CO₃ (2.0 mmol).

  • Add the solvent (e.g., ethanol or a 4:1 mixture of DME and water, 2.5 mL).

  • Seal the vial and flush with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture in the microwave reactor at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 25-60 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 5-aryl-1H-indole-2-carboxylate.

Quantitative Data for Suzuki-Miyaura Coupling:

ReactantBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-oneNaphthalene-2-boronic acidPd(PPh₃)₄ (3)Cs₂CO₃Ethanol100 (MW)25 min97[8]
5,7-dibromoindolePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Water120 (MW)1 h92[9]
Methyl 5-bromobenzofuran-2-carboxylate4-Chlorophenylboronic acidPd(II)-complex (0.1)Cs₂CO₃Toluene150 (MW)25 min96[10]

The Heck reaction enables the arylation of alkenes, forming a new C-C bond with stereocontrol.

Experimental Protocol: Aqueous Heck Coupling of a 5-Bromoindole (Adapted from[11])

Reagents and Equipment:

  • This compound

  • Alkene (e.g., acrylic acid)

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄)

  • Water-soluble phosphine ligand (e.g., TPPTS or TXPTS)

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile/Water mixture

  • Reaction flask with reflux condenser

Procedure:

  • In a reaction flask, dissolve this compound (0.1 mmol), the alkene (1.5 equiv, 0.15 mmol), Na₂PdCl₄ (5 mol%), the phosphine ligand (15 mol%), and Na₂CO₃ (4.0 equiv, 0.4 mmol) in a 1:1 mixture of acetonitrile and water (1 mL).

  • Purge the mixture with an inert gas.

  • Heat the reaction to reflux for a specified time (e.g., 18 hours) or until completion as monitored by TLC.

  • Cool the reaction mixture and extract with an appropriate organic solvent.

  • Dry the combined organic layers and concentrate.

  • Purify the product by column chromatography.

The Sonogashira coupling is a reliable method for the formation of a C-C bond between the bromoindole and a terminal alkyne, yielding 5-alkynylindoles.

Experimental Protocol: Sonogashira Coupling of a 5-Bromoindole (Adapted from[12][13])

Reagents and Equipment:

  • Methyl 5-bromo-1H-indole-2-carboxylate

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Reaction flask

Procedure:

  • To a reaction flask, add methyl 5-bromo-1H-indole-2-carboxylate (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (2-5 mol%).

  • Add degassed triethylamine as the solvent and base.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with an aqueous solution (e.g., 2 M HCl or saturated NH₄Cl).

  • Separate the organic layer, dry, and concentrate.

  • Purify the residue by column chromatography.

This reaction is used to form a C-N bond, coupling the bromoindole with an amine.

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromoindole (Adapted from[14])

Reagents and Equipment:

  • This compound

  • Amine (e.g., aniline)

  • Palladium precatalyst (e.g., tBu-XPhos-Pd-G1)

  • Phosphine ligand (e.g., tBu-XPhos)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., water or an organic solvent)

  • Reaction vessel

Procedure:

  • In a reaction vessel, combine this compound, the amine, the palladium precatalyst, the ligand, and the base.

  • Add the solvent and purge the vessel with an inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 65 °C) for the required time (e.g., 8 minutes to 16 hours).

  • Monitor the reaction progress.

  • After completion, cool the mixture and perform an appropriate workup, which may involve extraction and purification by chromatography.

Quantitative Data for Buchwald-Hartwig Amination of 5-Bromotryptophan:

AmineCatalyst/LigandBaseSolventTimeYield (%)Reference
AnilineL-Pd-G1 / tBu-XPhosK₃PO₄Water8 min75[14]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a key starting material for the synthesis of a wide range of biologically active molecules.[3] Its derivatives have shown promise as inhibitors of various enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases.[3]

Inhibitors of EGFR and VEGFR-2 Signaling Pathways

Derivatives of this compound have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in cancer therapy.[15][16]

The following diagrams illustrate the simplified signaling pathways of EGFR and VEGFR-2, highlighting the points of inhibition by molecules derived from this compound.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 5-Bromoindole Derivative Inhibitor->EGFR Inhibits Tyrosine Kinase

Caption: Simplified EGFR signaling pathway and inhibition.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Survival Raf_MEK_ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 5-Bromoindole Derivative Inhibitor->VEGFR2 Inhibits Tyrosine Kinase

Caption: Simplified VEGFR-2 signaling pathway and inhibition.

Other Therapeutic Targets

Beyond cancer, derivatives of this compound have been investigated for a variety of other therapeutic applications, including:

  • MMP-13 Inhibitors: For the treatment of arthritic diseases.[6]

  • Indoleamine 2,3-dioxygenase (IDO) Inhibitors: For cancer immunotherapy.[6]

  • Factor Xa Inhibitors: As anticoagulants.[14]

  • Tubulin Polymerization Inhibitors: As anticancer agents.[6]

  • Dual PPARγ/δ Agonists: For metabolic disorders.

  • Antibacterial Agents: The dimeric form has shown activity against Gram-positive bacteria.[4]

Conclusion

This compound stands out as a cornerstone building block in contemporary organic synthesis. Its amenability to a wide range of chemical modifications, particularly palladium-catalyzed cross-coupling reactions, provides a robust platform for the construction of diverse and complex molecular architectures. The demonstrated biological activities of its derivatives underscore its significance in medicinal chemistry and drug discovery. The detailed protocols and compiled data within this guide are intended to facilitate further exploration and exploitation of this versatile synthon in the pursuit of novel chemical entities with therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 5-Bromo-1H-indole-2-carboxylic acid and its derivatives, versatile building blocks in medicinal chemistry and materials science. The protocols are supplemented with quantitative data, reaction schemes, and experimental workflows to facilitate reproducible research and development.

Introduction

This compound is a key heterocyclic intermediate utilized in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4][5] The presence of a carboxylic acid at the 2-position and a bromine atom at the 5-position offers orthogonal handles for chemical modification, making it an exceptionally valuable starting material.[1] The carboxylic acid moiety can be readily converted to esters, amides, and other functional groups, while the bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1][6][7]

These derivatives have shown significant potential as inhibitors of key signaling pathways implicated in cancer, including those involving Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5][8] This document outlines the synthesis of the parent acid, its esterification, and further derivatization through amide coupling and cross-coupling reactions.

Synthesis Protocols

Protocol 1: Synthesis of this compound

This protocol describes the hydrolysis of ethyl 5-bromoindole-2-carboxylate to yield this compound.[9]

Materials:

  • Ethyl 5-bromoindole-2-carboxylate

  • Methanol (96%)

  • Water

  • Sodium hydroxide (NaOH)

  • 10% Hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • pH meter or pH paper

  • Büchner funnel and flask

  • Filtration paper

Procedure:

  • In a round-bottom flask, dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a mixture of 31.25 g of 96% methanol and 183 mL of water.

  • Add a solution of sodium hydroxide and heat the mixture to reflux for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to 40°C.

  • Slowly add 10% hydrochloric acid solution dropwise to adjust the pH to 3-4, inducing precipitation of the product.

  • Filter the resulting solid using a Büchner funnel.

  • Wash the solid with water and dry it to obtain this compound.

Quantitative Data:

Starting MaterialProductYieldPurity (HPLC)Reference
Ethyl 5-bromoindole-2-carboxylateThis compound91%≥96%[9]
Protocol 2: Synthesis of Methyl 5-Bromo-1H-indole-2-carboxylate

This protocol details the esterification of this compound to its methyl ester.[10]

Materials:

  • This compound

  • Methanol

  • Hydrogen chloride (HCl) gas

  • 0.88 Ammonia solution

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Gas dispersion tube

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Cool a solution of 10.0 g (41.6 mmol) of this compound in 200 mL of methanol to 0°C in an ice bath.

  • Saturate the solution with HCl gas by bubbling the gas through it.

  • Allow the resulting solution to warm to room temperature overnight.

  • Remove the solvent in vacuo using a rotary evaporator.

  • Treat the residue with 500 mL of 0.88 ammonia solution.

  • Extract the aqueous solution with dichloromethane (3 x 150 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent in vacuo to yield the product.

Quantitative Data:

Starting MaterialProductYieldAppearanceReference
This compoundMethyl 5-Bromo-1H-indole-2-carboxylate8.35 gColorless oil[10]
Protocol 3: Synthesis of 5-Bromo-1H-indole-2-carbohyd hydrazide Derivatives

This protocol outlines the synthesis of hydrazone derivatives from methyl 5-bromo-1H-indole-2-carboxylate, which are precursors for various heterocyclic compounds.[3][8]

Materials:

  • Methyl 5-bromo-1H-indole-2-carboxylate

  • Absolute Ethanol

  • Hydrazine hydrate

Procedure:

  • To a solution of methyl 5-bromo-1H-indole-2-carboxylate (0.0112 mol) in absolute ethanol (25 mL), add hydrazine hydrate.

  • The reaction mixture is then further processed to yield various derivatives like carbothioamides, oxadiazoles, and triazoles as described in the cited literature.[3]

Quantitative Data for Representative Derivatives:

DerivativeYieldMelting Point (°C)Reference
2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide77%205-208[3]
5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide--[8]
5-(5-Bromo-1H-indol-2-yl)-1,3,4-oxadiazole-2-thiol82%293-295[3]

Note: Detailed protocols for the synthesis of the final derivatives can be found in the cited references.

Further Derivatization via Cross-Coupling Reactions

The bromine atom at the 5-position of the indole ring serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Suzuki Coupling

The Suzuki coupling reaction enables the formation of a carbon-carbon bond between the 5-position of the indole and a variety of aryl or heteroaryl boronic acids.[6][11]

General Reaction Scheme:

Suzuki_Coupling Indole 5-Bromo-1H-indole-2-carboxylate derivative CoupledProduct 5-Aryl/Heteroaryl-1H-indole-2-carboxylate derivative Indole->CoupledProduct Pd catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., DME) BoronicAcid R-B(OH)2 BoronicAcid->CoupledProduct

Caption: General scheme for Suzuki cross-coupling.

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of alkyne moieties at the 5-position of the indole ring.[7][12]

General Reaction Scheme:

Sonogashira_Coupling Indole 5-Bromo-1H-indole-2-carboxylate derivative CoupledProduct 5-Alkynyl-1H-indole-2-carboxylate derivative Indole->CoupledProduct Pd catalyst Cu(I) cocatalyst Base (e.g., Amine) Alkyne R-C≡CH Alkyne->CoupledProduct

Caption: General scheme for Sonogashira cross-coupling.

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of this compound have been synthesized and evaluated as inhibitors of key protein kinases involved in cancer progression, such as EGFR and VEGFR-2.[3][4][5][8] Inhibition of these receptor tyrosine kinases can block downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream VEGFR2 VEGFR-2 VEGFR2->Downstream Gene Gene Expression Downstream->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Derivative 5-Bromo-1H-indole-2- carboxylic acid derivative Derivative->EGFR Inhibition Derivative->VEGFR2 Inhibition GrowthFactor Growth Factor (e.g., EGF, VEGF) GrowthFactor->EGFR GrowthFactor->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound derivatives.

Experimental_Workflow Start Start with 5-Bromo-1H-indole- 2-carboxylic acid or its ester Synthesis Chemical Synthesis (e.g., Amide coupling, Suzuki, Sonogashira) Start->Synthesis Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization Biological Biological Evaluation (e.g., Enzyme assays, Cell-based assays) Characterization->Biological Data Data Analysis and Structure-Activity Relationship (SAR) Studies Biological->Data End Lead Compound Identification Data->End

Caption: General experimental workflow.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 5-Bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 5-Bromo-1H-indole-2-carboxylic acid as a versatile building block in solid-phase synthesis (SPS). This compound serves as a valuable scaffold for the creation of diverse molecular libraries, particularly for screening in drug discovery programs targeting cancer, inflammatory diseases, and infections.[1][2][3][4] Its bifunctional nature, featuring a carboxylic acid for resin attachment and a bromine atom for subsequent diversification, makes it an ideal starting point for combinatorial chemistry.[5]

Introduction to this compound in Solid-Phase Synthesis

This compound is a heterocyclic compound that can be effectively employed in solid-phase synthesis to generate libraries of substituted indole derivatives. The indole moiety is a common feature in many biologically active compounds.[3][6] The solid-phase approach allows for the efficient and rapid synthesis of numerous analogs through a streamlined workflow of resin loading, on-resin modification, and final cleavage.

The key advantages of using this compound in SPS include:

  • Versatile Anchor Point: The carboxylic acid at the 2-position provides a reliable handle for attachment to various solid supports, such as Wang or Merrifield resins.[7]

  • Site for Diversification: The bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents.[5]

  • Scaffold for Bioactive Molecules: This building block is a precursor for the synthesis of inhibitors for enzymes like MMP-13 and indoleamine 2,3-dioxygenase (IDO), as well as for compounds with anticancer and anti-inflammatory properties.[2]

Experimental Protocols

The following sections detail the protocols for the key steps in the solid-phase synthesis workflow using this compound.

Resin Loading: Attachment of this compound to Wang Resin

This protocol describes the esterification of this compound to Wang resin, a common solid support for the synthesis of molecules with a C-terminal carboxylic acid upon cleavage.

Materials:

  • Wang Resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Protocol:

  • Swell the Wang resin (1 eq.) in DMF for 1 hour in a reaction vessel.

  • Drain the DMF and wash the resin three times with DCM.

  • In a separate flask, dissolve this compound (3 eq.) in a minimal amount of DMF.

  • Add DIC (3 eq.) and DMAP (0.1 eq.) to the solution of the carboxylic acid.

  • Add the activated carboxylic acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 4-12 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

  • Determine the loading capacity of the resin using a suitable analytical method (e.g., UV-Vis spectroscopy by cleaving a small amount of the resin-bound molecule).

On-Resin Modification: Suzuki Coupling

This protocol details a representative palladium-catalyzed Suzuki coupling reaction to introduce an aryl or heteroaryl group at the 5-position of the resin-bound indole.

Materials:

  • This compound-loaded resin

  • Arylboronic acid (5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq.)

  • Base (e.g., K₂CO₃, 10 eq.)

  • Solvent mixture (e.g., Dioxane/Water or DMF)

Protocol:

  • Swell the resin in the chosen solvent mixture.

  • Add the arylboronic acid, palladium catalyst, and base to the reaction vessel.

  • Heat the mixture at 80-100 °C for 8-16 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the reaction to room temperature.

  • Drain the solvent and wash the resin extensively with the reaction solvent, water, DMF, and DCM to remove residual reagents and byproducts.

  • Dry the resin under vacuum.

Cleavage from the Solid Support

The final step is the cleavage of the synthesized molecule from the solid support. The choice of cleavage cocktail is critical to ensure the integrity of the indole ring, which can be susceptible to acid-catalyzed side reactions. For tryptophan-containing peptides, which have a similar indole moiety, cleavage cocktails containing scavengers are recommended to prevent alkylation and oxidation.[8]

Recommended Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Water: 5%

  • Phenol: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Protocol:

  • Wash the resin with DCM to remove any residual solvents.

  • Add the cleavage cocktail to the resin in the reaction vessel (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the product.

  • Precipitate the crude product by adding cold diethyl ether to the combined filtrate.

  • Centrifuge or filter to collect the precipitate.

  • Wash the crude product with cold diethyl ether.

  • Dry the product under vacuum.

  • Purify the crude product using an appropriate chromatographic technique (e.g., HPLC).

Data Presentation

Table 1: Representative Reagents for On-Resin Suzuki Coupling

EntryArylboronic Acid DerivativePalladium CatalystBaseSolventYield (Example)Purity (Example)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85%>95%
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF82%>95%
33-Pyridylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O75%>90%

Table 2: Comparison of Cleavage Cocktails

Cleavage CocktailCompositionScavengersRecommended for
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Phenol, Thioanisole, EDTGeneral purpose, robust cleavage
TFA/TIS/H₂O TFA/Triisopropylsilane/H₂O (95:2.5:2.5)Triisopropylsilane (TIS)Less odorous alternative, effective for many sequences
TFA/DCM TFA/Dichloromethane (varying ratios)NoneFor very acid-stable molecules

Visualizations

experimental_workflow start Start: 5-Bromo-1H-indole- 2-carboxylic acid loading Resin Loading (DIC, DMAP in DMF) start->loading resin Solid Support (e.g., Wang Resin) resin->loading loaded_resin Resin-bound 5-Bromoindole loading->loaded_resin modification On-Resin Modification (e.g., Suzuki Coupling) loaded_resin->modification modified_resin Resin-bound Diversified Indole modification->modified_resin cleavage Cleavage from Resin (TFA Cocktail) modified_resin->cleavage product Final Product: Substituted Indole- 2-carboxylic acid cleavage->product

Caption: Solid-phase synthesis workflow.

suzuki_coupling_pathway resin_indole Resin-Bound 5-Bromoindole oxidative_addition Oxidative Addition resin_indole->oxidative_addition boronic_acid R-B(OH)₂ transmetalation Transmetalation boronic_acid->transmetalation pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition base Base (e.g., K₂CO₃) base->transmetalation intermediate1 Resin-Indole-Pd(II)-Br oxidative_addition->intermediate1 intermediate1->transmetalation intermediate2 Resin-Indole-Pd(II)-R transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination final_product Resin-Bound 5-Substituted Indole reductive_elimination->final_product pd_cycle Pd(0) Regenerated reductive_elimination->pd_cycle

Caption: On-resin Suzuki coupling pathway.

logical_relationship cluster_start Starting Material cluster_sps Solid-Phase Synthesis Steps cluster_outcome Outcome start_mol This compound loading 1. Resin Loading start_mol->loading diversification 2. On-Resin Diversification loading->diversification cleavage 3. Cleavage diversification->cleavage library Library of Substituted Indole-2-carboxylic acids cleavage->library

Caption: Logical progression of the synthesis.

References

Application Notes & Protocols: Quantitative Analysis of 5-Bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-1H-indole-2-carboxylic acid is a crucial heterocyclic building block in the synthesis of various biologically active compounds and pharmaceutical ingredients.[1] Its use in the development of inhibitors for enzymes like MMP-13 and indoleamine 2,3-dioxygenase underscores the importance of accurate quantification during synthesis and in various experimental matrices.[1][2] These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

While specific, validated methods for this exact compound are not extensively published, the following protocols are based on established analytical methodologies for similar indole derivatives and carboxylic acids.[3][4][5][6]

Analytical Methods

Two primary analytical methods are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for routine analysis, purity assessment, and quantification in relatively clean sample matrices.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex biological matrices and trace-level quantification.[7]

The following sections detail the experimental protocols for each method.

Experimental Workflow for Quantification

The general workflow for the quantification of this compound involves several key stages from sample receipt to final data analysis.

Experimental Workflow Sample Sample Receipt (e.g., Reaction Mixture, Biological Matrix) Preparation Sample Preparation (Extraction, Dilution, Filtration) Sample->Preparation Analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) Preparation->Analysis DataAcquisition Data Acquisition (Chromatogram Generation) Analysis->DataAcquisition DataProcessing Data Processing (Peak Integration, Calibration Curve) DataAcquisition->DataProcessing Quantification Quantification & Reporting (Concentration Determination, Report Generation) DataProcessing->Quantification

Caption: General workflow for the quantification of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for determining the purity and concentration of this compound in samples with relatively few interfering components.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (0.1%) or Phosphoric acid

  • Ultrapure water

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

2. Chromatographic Conditions

ParameterValue
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold for 5 min, return to 30% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Solid Samples: Accurately weigh the sample, dissolve in a known volume of methanol, and dilute as necessary to fall within the calibration range.

  • Liquid Samples (e.g., reaction mixture): Dilute an aliquot of the sample with the initial mobile phase composition to an expected concentration within the calibration range.

  • All samples and standards should be filtered through a 0.22 µm syringe filter before injection.

5. Data Analysis

  • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (HPLC-UV)

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Note: These are typical performance characteristics and should be validated for each specific application.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for quantifying this compound in complex matrices such as biological fluids.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • UPLC/HPLC system

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (0.1%)

  • Ultrapure water

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound.

2. LC-MS/MS Parameters

ParameterValue
Column C18 Reverse-Phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 5 minutes, hold for 2 min, return to 10% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition To be determined by infusion of the standard
Precursor Ion (Q1) [M-H]⁻ m/z 238.9/240.9 (due to Br isotopes)
Product Ion (Q3) To be determined (e.g., loss of CO2, m/z 194.9/196.9)
Collision Energy To be optimized

3. Preparation of Standard and QC Samples

  • Prepare stock and working standard solutions as described for the HPLC-UV method, using a suitable solvent like methanol.

  • Prepare calibration curve standards and quality control (QC) samples by spiking the standards into the same matrix as the unknown samples (e.g., plasma, cell lysate).

4. Sample Preparation (Protein Precipitation for Biological Samples)

  • To 50 µL of the sample (e.g., plasma), add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis Logic

LCMSMS_Logic LC Liquid Chromatography (Analyte Separation) ESI Electrospray Ionization (Ion Generation, [M-H]⁻) LC->ESI Q1 Quadrupole 1 (Q1) (Precursor Ion Selection m/z 238.9/240.9) ESI->Q1 Q2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Detector Detector (Ion Detection & Signal Generation) Q3->Detector

Caption: Logical flow of analyte detection in tandem mass spectrometry.

Quantitative Data Summary (LC-MS/MS)

ParameterResult
Linearity (R²) > 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 10%

Note: These are typical performance characteristics and should be validated for each specific application.

Conclusion

The HPLC-UV and LC-MS/MS methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. For purity analysis of bulk material or in simple reaction mixtures, HPLC-UV is often sufficient. For complex biological samples or when trace-level quantification is necessary, the LC-MS/MS method is recommended. It is imperative to perform a full method validation according to ICH or other relevant guidelines to ensure the reliability of the results for any specific application.[8]

References

Application of 5-Bromo-1H-indole-2-carboxylic Acid in Cancer Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Bromo-1H-indole-2-carboxylic acid has emerged as a versatile scaffold in the design and synthesis of novel anti-cancer agents. While the parent compound itself displays limited therapeutic activity, its chemical structure provides a foundation for the development of potent derivatives. These derivatives have demonstrated significant efficacy in preclinical cancer research by targeting key signaling pathways involved in tumor growth, proliferation, and survival. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the utility of this compound derivatives in oncology.

The primary mechanism of action for many of these derivatives involves the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] By blocking the activity of these crucial enzymes, these compounds can halt cancer cell proliferation, induce programmed cell death (apoptosis), and inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow.[2][3][4]

Key Applications in Cancer Research

Derivatives of this compound have been investigated for their therapeutic potential in a variety of cancer types. The primary applications include:

  • Inhibition of Tumor Cell Growth: These compounds have been shown to effectively inhibit the proliferation of various cancer cell lines, including those from lung, liver, and breast cancers.[1][2]

  • Induction of Apoptosis: A key mechanism of action is the induction of apoptosis in cancer cells, leading to their programmed death.[2][5]

  • Anti-Angiogenesis: By inhibiting VEGFR-2, certain derivatives can block the formation of new blood vessels, a process critical for tumor growth and metastasis.[3][4]

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at specific phases, preventing cancer cells from dividing and multiplying.[2][5]

Data Presentation: In Vitro Efficacy of this compound Derivatives

The following tables summarize the in vitro anti-proliferative and enzyme inhibitory activities of various derivatives of this compound against different cancer cell lines and target kinases.

Derivative Name/IdentifierCancer Cell LineIC50 (µM)Target KinaseReference
Compound 3a (a carbothioamide derivative)HepG2Not SpecifiedEGFR[1][2]
Compound 3a (a carbothioamide derivative)A549Not SpecifiedEGFR[1][2]
Compound 3a (a carbothioamide derivative)MCF-7Not SpecifiedEGFR[1][2]
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideA54914.4 µg/mLNot Specified[4]
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideHUVEC5.6 µg/mLNot Specified[4]
5‐bromo‐N′‐(4‐(dimethyl amino) benzylidene)‐1H‐indole‐2‐carbohydrazide (5BDBIC)Hep G214.3VEGFR-2[3][5]
Sorafenib (Standard VEGFR TK inhibitor)Hep G26.2VEGFR-2[3][5]
Compound 5A54999.93Not Specified[5]
1-benzyl-5-bromo-3-((2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one (7d)MCF-72.93VEGFR-2[6]
1-benzyl-5-bromo-3-((2-(4-(4-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7c)MCF-77.17VEGFR-2[6]
Derivative Name/IdentifierTarget KinaseIC50 (µM)Reference
1-benzyl-5-bromo-3-((2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one (7d)VEGFR-20.503[6]
1-benzyl-5-bromo-3-((2-(4-(4-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7c)VEGFR-20.728[6]

Experimental Protocols

Detailed methodologies for key experiments involving this compound derivatives are provided below.

Protocol 1: In Vitro Anti-proliferative Activity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound derivatives on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 6-well plates

  • This compound derivative

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.

  • Fixation: Wash the cells with PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds EGFR->EGFR RAS RAS EGFR->RAS Derivative 5-Bromo-1H-indole- 2-carboxylic acid Derivative Derivative->EGFR Inhibits P P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation VEGFR2_Signaling_Pathway Ligand VEGF Ligand VEGFR2 VEGFR-2 Ligand->VEGFR2 Binds VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Derivative 5-Bromo-1H-indole- 2-carboxylic acid Derivative Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis Vascular Permeability PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Experimental_Workflow Start Start: Synthesize/Obtain 5-Bromo-1H-indole-2-carboxylic acid derivative CellCulture Culture Cancer Cell Lines (e.g., A549, HepG2, MCF-7) Start->CellCulture MTT MTT Assay for Anti-proliferative Activity CellCulture->MTT IC50 Determine IC50 Value MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis Kinase Kinase Inhibition Assay (EGFR/VEGFR-2) Mechanism->Kinase End Conclusion: Evaluate as Potential Anti-cancer Agent CellCycle->End Apoptosis->End Kinase->End

References

Application Notes and Protocols for 5-Bromo-1H-indole-2-carboxylic Acid in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-indole-2-carboxylic acid is a heterocyclic compound that serves as a crucial structural motif and versatile starting material in the synthesis of a wide array of biologically active molecules. While the parent compound exhibits limited intrinsic biological activity, its derivatives have garnered significant interest in medicinal chemistry due to their potent and diverse pharmacological properties. This document provides an overview of the in vitro and in vivo studies involving derivatives of this compound, with a focus on their applications in oncology and virology. Detailed experimental protocols and data summaries are provided to facilitate further research and development.

I. In Vitro Applications: A Scaffold for Potent Bioactive Derivatives

In vitro studies have predominantly utilized this compound as a foundational scaffold for the synthesis of novel compounds targeting key regulators of cell growth, proliferation, and viral replication. These derivatives have shown significant promise as inhibitors of various protein kinases and viral enzymes.

A. Anticancer Activity

Derivatives of this compound have been extensively evaluated for their antiproliferative effects against a range of human cancer cell lines. The primary mechanisms of action involve the inhibition of crucial signaling pathways that are often dysregulated in cancer.

1. VEGFR-2 Inhibition:

Hydrazone derivatives of 5-bromoindole-2-carboxylic acid have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby impeding tumor growth.[1] The derivative 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) has demonstrated significant potency against hepatocellular carcinoma cells (HepG2).[1]

2. EGFR Inhibition:

Other synthesized derivatives, including carbothioamides and oxadiazoles, have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), another critical target in cancer therapy.[2][3] Inhibition of EGFR can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[2][3]

Quantitative Summary of In Vitro Anticancer Activity:

Derivative NameTargetCancer Cell LineIC50 (µM)Reference
5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC)VEGFR-2HepG214.3[1]
Sorafenib (Reference Drug)VEGFR-2HepG26.2[1]
Compound 3a (a carbothioamide derivative)EGFRHepG2, A549, MCF-7Most potent of series[2]
5-bromo-3-ethyl-N-(morpholin-4-yl)-1H-indole-2-carboxamide (5h)EGFR/CDK2Four cancer cell linesGI50 = 143 nM[4]
3-ethyl-5-(trifluoromethyl)-N-(morpholin-4-yl)-1H-indole-2-carboxamide (5i)EGFR/CDK2Four cancer cell linesGI50 = 49 nM[4]
3-ethyl-5-methyl-N-(morpholin-4-yl)-1H-indole-2-carboxamide (5j)EGFR/CDK2Four cancer cell linesGI50 = 37 nM[4]
B. Anti-HIV Activity

Derivatives of this compound have also been investigated as potential inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. Structural modifications to the indole core have led to compounds with significant inhibitory effects.

II. In Vivo Applications and Preclinical Models

While direct in vivo studies on this compound are limited, preclinical evaluations of its derivatives have provided valuable insights into their potential therapeutic efficacy.

A. Anti-angiogenic Activity in a Chick Chorioallantoic Membrane (CAM) Assay

The in vivo anti-angiogenic potential of the carbothioamide derivative, 2-(5-bromo-1H-indole-2-carbonyl)-N-phenylhydrazine-1-carbothioamide (2-NPHC) , was assessed using the CAM assay. This model provides a rapid and effective method for evaluating the effect of compounds on blood vessel formation.[5][6] The study demonstrated that 2-NPHC significantly inhibits angiogenesis in a dose-dependent manner.[5][6]

B. Xenograft Models for Anticancer Evaluation

A related bromoindole derivative, 5-bromo-indole-3-acetic acid (5Br-IAA), has been utilized in a gene-directed enzyme prodrug therapy model. In this study, human nasopharyngeal squamous cell carcinoma cells (FaDu), engineered to express horseradish peroxidase (HRP), were grown as xenografts in SCID mice.[7] The administration of the prodrug 5Br-IAA was investigated for its conversion to a toxic agent within the tumor, aiming to induce localized cell death.[7] Although this study did not show a significant reduction in tumor growth, it provides a framework for designing in vivo efficacy studies for targeted cancer therapies involving bromoindole derivatives.[7]

III. Experimental Protocols

A. In Vitro Protocols

1. Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxic effects of 5-bromoindole-2-carboxylic acid derivatives on cancer cell lines.[1]

  • Cell Culture: Human cancer cell lines (e.g., HepG2, A549, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (derivatives of this compound). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

2. VEGFR-2/EGFR Tyrosine Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against specific tyrosine kinases.

  • Assay Principle: A commercially available kinase assay kit (e.g., ELISA-based or fluorescence-based) is used. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

  • Procedure:

    • The kinase, substrate, and ATP are added to the wells of a microplate.

    • The test compound (at various concentrations) is added to the wells.

    • The reaction is incubated at a specified temperature for a set period.

    • A detection reagent (e.g., a phosphorylation-specific antibody conjugated to an enzyme or fluorophore) is added.

    • The signal (absorbance or fluorescence) is measured.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

3. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.[1]

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

B. In Vivo Protocols

1. Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This protocol is based on the methodology used to evaluate the anti-angiogenic activity of a 5-bromoindole derivative.[5][6]

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C with 60-70% humidity.

  • Windowing: On day 3 of incubation, a small window is made in the shell to expose the CAM.

  • Treatment: On day 8, sterile filter paper discs saturated with different concentrations of the test compound are placed on the CAM. A vehicle control disc is also applied.

  • Observation: The eggs are incubated for another 48-72 hours. The area around the disc is photographed daily to observe the effect on blood vessel formation.

  • Analysis: The anti-angiogenic effect is quantified by measuring the number and length of blood vessels in the treated area compared to the control.

2. Human Tumor Xenograft Model in SCID Mice

This protocol provides a general framework for evaluating the in vivo anticancer efficacy of a test compound, adapted from a study on a related bromoindole derivative.[7]

  • Animal Model: Severe Combined Immunodeficient (SCID) mice are used.

  • Cell Implantation: Human cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound is administered via an appropriate route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (length x width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.

  • Analysis: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.

IV. Visualizations

Signaling_Pathway_Inhibition cluster_VEGFR VEGFR-2 Signaling cluster_EGFR EGFR Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC ERK ERK PKC->ERK Angiogenesis Angiogenesis ERK->Angiogenesis EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK_EGFR ERK MEK->ERK_EGFR Proliferation Cell Proliferation ERK_EGFR->Proliferation Indole_Deriv_VEGFR 5-Bromoindole-2-carboxylic acid Derivatives (e.g., 5BDBIC) Indole_Deriv_VEGFR->VEGFR2 Inhibits Indole_Deriv_EGFR 5-Bromoindole-2-carboxylic acid Derivatives (e.g., Carbothioamides) Indole_Deriv_EGFR->EGFR Inhibits

Caption: Inhibition of VEGFR-2 and EGFR signaling pathways by derivatives of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Synthesis of 5-Bromoindole-2-carboxylic acid Derivatives Cell_Culture Cancer Cell Culture Start->Cell_Culture Kinase_Assay Kinase Inhibition Assay (VEGFR/EGFR) Start->Kinase_Assay MTT_Assay MTT Assay (Cytotoxicity) Cell_Culture->MTT_Assay Cell_Cycle Cell Cycle Analysis Cell_Culture->Cell_Cycle IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Kinase_Assay->IC50_Determination CAM_Assay CAM Assay (Anti-angiogenesis) IC50_Determination->CAM_Assay Lead Compound Selection Xenograft_Model Tumor Xenograft Model IC50_Determination->Xenograft_Model Lead Compound Selection Efficacy_Study Efficacy Study (Tumor Growth Inhibition) CAM_Assay->Efficacy_Study Xenograft_Model->Efficacy_Study Endpoint Endpoint Analysis Efficacy_Study->Endpoint

Caption: General experimental workflow for the evaluation of this compound derivatives.

V. Conclusion

This compound is a valuable starting material for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer and antiviral compounds through the inhibition of key cellular and viral targets. The provided application notes and protocols offer a comprehensive resource for researchers to further explore the therapeutic applications of this important chemical scaffold. Future research should focus on optimizing the lead compounds and conducting more extensive in vivo studies to validate their preclinical efficacy and safety.

References

Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques and protocols for the purification of 5-Bromo-1H-indole-2-carboxylic acid and its derivatives. This versatile heterocyclic building block is a crucial intermediate in the synthesis of various biologically active molecules, including inhibitors of enzymes like MMP-13 and indoleamine 2,3-dioxygenase, as well as anticancer agents.[1] Proper purification is critical to ensure the integrity and reliability of subsequent synthetic steps and biological assays.

Introduction to Purification Challenges

Crude this compound and its derivatives, obtained from synthesis, often contain unreacted starting materials, byproducts, and color impurities. The presence of these impurities can interfere with downstream applications. Common challenges include the removal of colored impurities and the separation of structurally similar compounds.[2] While methods like column chromatography and recrystallization are frequently employed, they can be problematic in terms of scalability and complete color removal.[2]

Summary of Purification Techniques and Efficacy

Several methods have been successfully employed for the purification of this compound and its related compounds. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

CompoundPurification MethodPurity AchievedYieldReference
This compoundPrecipitation (from Ethyl Ester Hydrolysis)≥96%91%[3]
5-bromoindole (precursor)Steam Distillation and Crystallization>99.5%Not Specified[2]
5-bromoindole (precursor)Recrystallization from Acetone99.3%84.2% (from crude)[2]
5-bromo-1H-indole-2-carbohydrazide derivativeRecrystallization from Absolute EthanolHigh (assumed)82%[4]
5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide derivativeRecrystallization from EthanolHigh (assumed)85%[4]
Methyl 5-bromo-1H-indole-2-carboxylateExtraction and DryingHigh (assumed)Not Specified[5]

Experimental Protocols

Protocol 1: Purification of this compound via Precipitation

This protocol describes the purification of the target compound following its synthesis from the corresponding ethyl ester.

Materials:

  • Crude this compound (from hydrolysis of ethyl 5-bromoindole-2-carboxylate)

  • Methanol

  • Water

  • 10% Hydrochloric Acid (HCl)

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • Following the hydrolysis of ethyl 5-bromoindole-2-carboxylate in a methanol/water solvent mixture with sodium hydroxide, cool the reaction mixture to 40°C.[3]

  • Slowly add 10% hydrochloric acid solution to the reaction mixture while stirring, adjusting the pH to 3-4.[3]

  • As the pH is adjusted, a precipitate of this compound will form.

  • Continue stirring for a short period to ensure complete precipitation.

  • Collect the off-white solid precipitate by filtration.[3]

  • Wash the solid with cold water to remove any residual salts and acid.

  • Dry the purified solid under vacuum. This procedure typically yields a product with a purity of ≥96% as determined by HPLC.[3]

Protocol 2: Purification of 5-bromoindole (Precursor) by Steam Distillation

This protocol is for the purification of the precursor to the target molecule and is effective for removing non-volatile and colored impurities.

Materials:

  • Crude 5-bromoindole (50-98% purity)

  • Water

  • Steam distillation apparatus

  • Heating mantle

  • Receiving flask

  • Cooling system

Procedure:

  • Place the crude 5-bromoindole into the distillation flask of the steam distillation apparatus.[2]

  • Add approximately 4 times the weight of water to the crude material in the flask.[2]

  • Begin passing steam (110-120°C) into the flask.[2]

  • Heat the flask to maintain a constant volume of the aqueous solution.[2]

  • Collect the distilled aqueous solution, which will contain the purified 5-bromoindole.[2]

  • Continue the distillation until all the 5-bromoindole has been distilled over (can be monitored by TLC).

  • Concentrate the collected aqueous solution to approximately twice the gross weight of the starting crude 5-bromoindole.[2]

  • Cool the concentrated solution to 0°C to induce crystallization.[2]

  • Filter the colorless crystals of pure 5-bromoindole. This method can achieve a purity of over 99.5%.[2]

Protocol 3: Recrystallization of this compound Derivatives

This protocol provides a general method for the recrystallization of derivatives, such as amides and hydrazides, of this compound. Ethanol is a commonly used solvent.[4]

Materials:

  • Crude derivative of this compound

  • Absolute Ethanol (or other suitable solvent)

  • Erlenmeyer flask

  • Heating plate with stirring

  • Condenser

  • Filtration apparatus

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent (e.g., absolute ethanol) to the flask.

  • Gently heat the mixture with stirring to dissolve the compound. Add more solvent in small portions if necessary until the compound is fully dissolved at the boiling point of the solvent.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For further crystallization, cool the flask in an ice bath.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Synthesis Workflow and Signaling Pathway Involvement

This compound is a key starting material for the synthesis of various kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a generalized synthetic workflow for producing bioactive derivatives.

G A This compound B Activation (e.g., SOCl2, HATU) A->B C Activated Intermediate (e.g., Acyl Chloride, Active Ester) B->C E Amidation C->E D Amine (R-NH2) D->E F Crude 5-Bromo-1H-indole-2-carboxamide Derivative E->F G Purification (Recrystallization or Chromatography) F->G H Purified Bioactive Derivative (e.g., EGFR Inhibitor) G->H J Inhibition H->J I EGFR Signaling Pathway J->I

Caption: Synthetic workflow for EGFR inhibitors from this compound.

The synthesized derivatives of this compound have been shown to inhibit the EGFR signaling pathway, which is often dysregulated in cancer.[6] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, highlighting the importance of this chemical scaffold in drug discovery.[4]

The following diagram illustrates the logical relationship in the purification process.

G A Crude Product (e.g., this compound) B Choice of Purification Method A->B C Precipitation B->C Post-synthesis in situ D Recrystallization B->D Solid crude E Column Chromatography B->E Difficult separations F Purity Analysis (e.g., HPLC, NMR) C->F D->F E->F H Meets Purity Requirements? F->H G Purified Product H->B No H->G Yes

Caption: Logical workflow for the purification of indole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-1H-indole-2-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely reported and high-yielding method is the alkaline hydrolysis (saponification) of ethyl 5-bromo-1H-indole-2-carboxylate. This involves treating the ester with a base, such as sodium hydroxide, in a solvent mixture like methanol and water, followed by acidification to precipitate the carboxylic acid.[1]

Q2: What is a typical expected yield for this synthesis?

A2: A yield of approximately 91% has been reported in the literature under optimized conditions.[1] However, yields can vary depending on the specific experimental parameters and the purity of the starting materials.

Q3: What are the critical parameters to control for a high-yield synthesis?

A3: Key parameters to control include the reaction temperature, reaction time, concentration of the base, and the pH during the final acidification step. Careful control of these variables is essential to ensure complete hydrolysis while minimizing side reactions.

Q4: What are the potential side reactions that can lower the yield?

A4: The primary side reaction of concern is the decarboxylation of the indole-2-carboxylic acid product to form 5-bromoindole. This is more likely to occur at elevated temperatures. Incomplete hydrolysis, leaving unreacted starting material, is another common issue.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the saponification reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting ester spot and the appearance of the carboxylic acid spot (which will have a different Rf value) indicate the progression of the reaction.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Yield Incomplete hydrolysis of the ethyl ester.- Increase the reaction time. - Increase the amount of sodium hydroxide. - Ensure the reaction mixture is homogeneous.
Product loss during work-up.- Ensure the pH is adjusted to 3-4 for complete precipitation. - Cool the mixture sufficiently before filtration. - Wash the solid product with a minimal amount of cold solvent to avoid dissolving it.
Decarboxylation of the product.- Avoid excessive heating during the reaction and work-up. - Maintain the reaction temperature at a moderate level (e.g., refluxing methanol/water).
Product is off-white or colored Presence of impurities from the starting material or side reactions.- Recrystallize the final product from a suitable solvent system (e.g., ethanol/water). - Treat the crude product with activated carbon to remove colored impurities.
Difficulty in filtering the product The precipitate is too fine or gelatinous.- Allow the precipitate to age in the cold for a longer period to allow for crystal growth. - Use a different solvent for precipitation or add a co-solvent.
Inconsistent Results Variability in starting material quality or reaction conditions.- Use high-purity starting materials. - Maintain consistent reaction parameters (temperature, time, stoichiometry) between batches.

Experimental Protocols

High-Yield Synthesis of this compound[1]

This protocol is adapted from a literature procedure with a reported yield of 91%.

Materials:

  • Ethyl 5-bromo-1H-indole-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • 10% Hydrochloric acid (HCl)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 134 g of ethyl 5-bromo-1H-indole-2-carboxylate in a mixture of 183 mL of methanol and 183 mL of water.

  • Saponification: Add 31.25 g of 96% sodium hydroxide to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 30 minutes.

  • Cooling: After 30 minutes, cool the reaction mixture to 40°C.

  • Acidification: Slowly add 10% hydrochloric acid to the mixture with stirring until the pH reaches 3-4. This will cause the product to precipitate.

  • Precipitation and Filtration: Cool the mixture further in an ice bath to ensure complete precipitation. Collect the off-white solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold water and then dry it under vacuum to obtain this compound.

Purity Analysis:

The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC). A purity of ≥96% has been reported using this method.[1]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_analysis Analysis start Dissolve Ethyl 5-bromo-1H-indole-2-carboxylate in Methanol and Water add_naoh Add Sodium Hydroxide start->add_naoh reflux Reflux for 30 minutes add_naoh->reflux cool_40 Cool to 40°C reflux->cool_40 acidify Acidify with 10% HCl to pH 3-4 cool_40->acidify precipitate Precipitate and Cool acidify->precipitate filter Filter the Solid precipitate->filter wash_dry Wash with Cold Water and Dry filter->wash_dry end This compound wash_dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of Product incomplete_hydrolysis Incomplete Hydrolysis low_yield->incomplete_hydrolysis product_loss Product Loss During Work-up low_yield->product_loss decarboxylation Decarboxylation low_yield->decarboxylation increase_time Increase Reaction Time/ Base Amount incomplete_hydrolysis->increase_time Check TLC for starting material optimize_workup Optimize pH and Cooling during Precipitation product_loss->optimize_workup Review filtration and washing steps control_temp Maintain Moderate Reaction Temperature decarboxylation->control_temp Monitor reaction temperature

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Bromo-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the purification of this compound?

A1: The primary challenges in purifying this compound are the removal of colored impurities and achieving high purity (>99%). Crude products are often described as off-white, beige, or even darker, suggesting the presence of persistent impurities that are not easily removed by simple purification techniques.[1][2]

Q2: What is the typical appearance and purity of crude this compound after synthesis?

A2: Following synthesis, particularly after hydrolysis of its ethyl ester, the product is typically an off-white solid with a purity of ≥96% as determined by HPLC.[1] The coloration indicates the presence of impurities.

Q3: What are the likely sources of colored impurities?

A3: While specific impurities for this compound are not extensively documented in the provided search results, colored impurities in indole derivatives often arise from oxidation or polymerization of the electron-rich indole ring.[3] Incomplete hydrolysis of the ethyl ester precursor (ethyl 5-bromo-1H-indole-2-carboxylate) can also be a source of impurities, though this is typically not colored.[4][5][6]

Q4: What are the main purification methods for this compound?

A4: The most common purification methods for indole derivatives, including this compound, are recrystallization and column chromatography.[7] For the closely related compound 5-bromoindole, steam distillation has proven to be a highly effective method for removing colored impurities and achieving high purity.[7]

Troubleshooting Guides

Issue 1: Persistent Color in the Final Product After Recrystallization

Problem: My recrystallized this compound is still off-white or yellowish, not the desired pure white crystalline solid.

Possible Causes & Solutions:

  • Inadequate Solvent System: The chosen solvent may not effectively differentiate between the product and the colored impurities at different temperatures.

    • Troubleshooting: Experiment with mixed solvent systems. A combination of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which the compound is insoluble when cold) can be effective. For carboxylic acids, mixtures of alcohols (methanol, ethanol) and water are often a good starting point. One literature procedure for a derivative involves recrystallization from absolute ethanol.[8]

  • Oxidation during Purification: Indole compounds can be sensitive to air and light, leading to the formation of colored oxidation products.

    • Troubleshooting: Perform recrystallization under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize dissolved oxygen. Protect the solution and the final product from light.

  • Highly Persistent Impurities: The colored impurities may have very similar solubility profiles to the product.

    • Troubleshooting:

      • Activated Carbon Treatment: Before allowing the hot solution to cool for crystallization, add a small amount of activated carbon to adsorb colored impurities. Heat the mixture for a short period, then perform a hot filtration to remove the carbon before cooling.

      • Alternative Purification Method: If recrystallization is ineffective, consider column chromatography or, if applicable, steam distillation, which is very effective for the related 5-bromoindole.[7]

Issue 2: Low Recovery After Recrystallization

Problem: I am losing a significant amount of my product during recrystallization.

Possible Causes & Solutions:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of the product remaining in the mother liquor upon cooling.

    • Troubleshooting: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture.

  • Premature Crystallization: The product crystallizes too quickly during hot filtration (if performed).

    • Troubleshooting: Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent a sudden drop in temperature. Use a slight excess of hot solvent to keep the product dissolved during this step.

  • High Solubility in Cold Solvent: The product is too soluble in the chosen solvent even at low temperatures.

    • Troubleshooting:

      • Optimize the Solvent System: Select a solvent or solvent mixture in which the product has a steep solubility curve (high solubility at high temperature and very low solubility at low temperature).

      • Thorough Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation.

      • Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.

Issue 3: Streaking or Tailing of the Compound on a Silica Gel Column

Problem: When I try to purify this compound using silica gel column chromatography, the product streaks down the column, leading to poor separation.

Possible Causes & Solutions:

  • Interaction with Silica Gel: The acidic nature of the carboxylic acid group can lead to strong, undesirable interactions with the slightly acidic silica gel, causing tailing.

    • Troubleshooting:

      • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This will suppress the deprotonation of the carboxylic acid, reducing its interaction with the silica and resulting in sharper peaks.

      • Use Reversed-Phase Chromatography: Consider using a C18 reversed-phase column. In this case, a typical mobile phase would be a mixture of water and a polar organic solvent like acetonitrile or methanol, with a small amount of an acidifier like trifluoroacetic acid (TFA) or formic acid (0.1%).

Experimental Protocols

Protocol 1: Recrystallization from an Alcohol/Water Mixture
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable alcohol (e.g., ethanol or methanol) and heat the mixture gently to dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities or if using activated carbon for decolorization, perform a hot gravity filtration.

  • Crystallization: Slowly add hot water to the hot alcoholic solution until the solution becomes slightly turbid. Add a few more drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold alcohol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Reversed-Phase Flash Column Chromatography
  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile or Methanol + 0.1% TFA or Formic Acid.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DMSO, then dilute with the initial mobile phase composition. Alternatively, for dry loading, adsorb the crude product onto a small amount of C18 silica.

  • Elution: Start with a low percentage of Solvent B and gradually increase the concentration in a linear gradient. The exact gradient will depend on the impurity profile and should be optimized using analytical HPLC or TLC.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble[2]
Dimethylformamide (DMF)Soluble[2]
Water0.0399 mg/mL (predicted)[7]
MethanolSoluble with heating[9]
EthanolSoluble with heating[8]

Table 2: Purity of this compound after Different Purification Steps

Purification MethodStarting PurityFinal PurityAppearanceReference
Synthesis (Hydrolysis)N/A≥96%Off-white solid[1]
Steam Distillation (for 5-bromoindole)80-95%>99%Colorless/White solid[7]

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_troubleshooting Troubleshooting cluster_end Final Product crude Crude this compound (Off-white, >=96% pure) recrystallization Recrystallization (e.g., EtOH/Water) crude->recrystallization column Column Chromatography (e.g., Reversed-Phase C18) crude->column charcoal Activated Charcoal Treatment recrystallization->charcoal Colored Product inert Inert Atmosphere recrystallization->inert Degradation pure Pure this compound (White, >99% pure) recrystallization->pure Success column->pure Success charcoal->recrystallization inert->recrystallization

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_issues Identified Issues cluster_solutions Potential Solutions start Purification Attempt check_purity Check Purity & Color start->check_purity is_pure Is product pure and white? check_purity->is_pure end_success Purification Successful is_pure->end_success Yes colored_product Product is Colored is_pure->colored_product No, colored low_recovery Low Recovery is_pure->low_recovery No, low yield bad_separation Poor Separation (Column) is_pure->bad_separation No, poor separation use_charcoal Use Activated Charcoal colored_product->use_charcoal change_solvent Change Recrystallization Solvent colored_product->change_solvent check_solvent_volume Optimize Solvent Volume low_recovery->check_solvent_volume use_acidic_eluent Use Acidified Eluent bad_separation->use_acidic_eluent use_charcoal->start change_solvent->start use_acidic_eluent->start check_solvent_volume->start

References

Technical Support Center: HPLC Analysis of 5-Bromo-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 5-Bromo-1H-indole-2-carboxylic acid, with a primary focus on addressing peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. The following sections detail potential causes and solutions for peak tailing in the HPLC analysis of this compound.

FAQ 1: What are the most common causes of peak tailing for this compound?

Peak tailing for this acidic compound is often attributed to secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself. The primary causes include:

  • Secondary Silanol Interactions: The carboxylic acid group of the analyte can interact with free silanol groups on the surface of silica-based columns, leading to a secondary retention mechanism that causes peak tailing.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound (approximately 4.25), the compound will exist in both ionized and unionized forms, which can result in peak distortion.[2]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to asymmetrical peaks.[1]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[1]

  • Extra-Column Effects: Excessive tubing length or dead volume in the system can lead to band broadening and peak tailing.[1]

FAQ 2: How can I mitigate secondary silanol interactions?

Addressing secondary interactions with silanol groups is crucial for achieving symmetrical peaks for acidic analytes. Here are several effective strategies:

  • Mobile Phase pH Adjustment: The most effective way to suppress silanol interactions is to lower the mobile phase pH. An acidic mobile phase protonates the silanol groups (Si-OH), reducing their ability to interact with the negatively charged carboxylate of the analyte. A general guideline is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa. For this compound (pKa ≈ 4.25), a mobile phase pH of 2.0-2.5 is recommended.[2]

  • Use of Acidic Additives: Incorporating a small percentage of an acid, such as trifluoroacetic acid (TFA), formic acid, or acetic acid (typically 0.1%), into the mobile phase can effectively control the pH and improve peak shape. These additives also compete with the analyte for active sites on the stationary phase.

  • Column Selection: Employing a modern, high-purity silica column (Type B) with low silanol activity is highly recommended. End-capped columns, where the residual silanol groups are chemically deactivated, are also an excellent choice to minimize tailing.

FAQ 3: What is the optimal mobile phase composition for the analysis of this compound?

A reversed-phase method is typically suitable for this compound. A common mobile phase consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

Recommended Mobile Phase Composition:

ComponentRecommended ConditionsRationale
Aqueous Phase Water with an acidic modifier (e.g., 0.1% TFA or 0.1% Formic Acid) to achieve a pH of 2.0-2.5.To ensure the analyte is in its protonated form and to suppress silanol activity.
Organic Phase Acetonitrile or MethanolTo control the retention and elution of the analyte.
Elution Mode Isocratic or GradientA gradient elution (e.g., starting with a lower percentage of the organic phase and increasing it over time) can be beneficial for separating the analyte from impurities with different polarities.

Experimental Protocols

Below is a representative HPLC method for the analysis of this compound. This method is a starting point and may require optimization for specific applications.

Representative HPLC Method
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 292 nm
Sample Preparation Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 0.1 mg/mL.

Data Presentation

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7254-19-5[2]
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
Predicted pKa ~4.25[2]

Visualizations

Logical Workflow for Troubleshooting Peak Tailing

G Troubleshooting Peak Tailing for this compound start Peak Tailing Observed check_system 1. Check HPLC System - Connections for dead volume - Column for voids/contamination start->check_system system_ok System OK? check_system->system_ok fix_system Action: Fix connections, flush/replace column system_ok->fix_system No check_method 2. Evaluate Method Parameters - Sample concentration - Sample solvent system_ok->check_method Yes fix_system->check_system method_ok Method OK? check_method->method_ok fix_method Action: Dilute sample, match sample solvent to mobile phase method_ok->fix_method No optimize_mp 3. Optimize Mobile Phase - Is pH << pKa (~4.25)? - Acidic additive present? method_ok->optimize_mp Yes fix_method->check_method mp_ok Mobile Phase OK? optimize_mp->mp_ok fix_mp Action: Lower pH to 2.0-2.5, add 0.1% TFA or Formic Acid mp_ok->fix_mp No change_column 4. Consider Column Chemistry - Using a modern, end-capped column? mp_ok->change_column Yes fix_mp->optimize_mp column_ok Column Suitable? change_column->column_ok replace_column Action: Switch to a high-purity, end-capped C18 or C8 column column_ok->replace_column No resolved Peak Tailing Resolved column_ok->resolved Yes replace_column->resolved G Mechanism of Peak Tailing via Silanol Interactions analyte 5-Bromo-1H-indole- 2-carboxylic acid (Analyte) ionized_analyte Analyte Deprotonated (Anionic Carboxylate) analyte->ionized_analyte High pH mobile_phase Mobile Phase (pH > pKa) mobile_phase->ionized_analyte interaction Secondary Ionic Interaction ionized_analyte->interaction stationary_phase Silica Stationary Phase silanol Residual Silanol Groups (Si-OH) stationary_phase->silanol ionized_silanol Ionized Silanol Groups (Si-O⁻) silanol->ionized_silanol High pH ionized_silanol->interaction peak_tailing Peak Tailing interaction->peak_tailing

References

Technical Support Center: Enhancing Cell Permeability of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of 5-Bromo-1H-indole-2-carboxylic acid and its derivatives.

Troubleshooting Guides

Issue: Low intracellular concentration of my this compound derivative in cell-based assays.

Possible Cause 1: Poor Passive Diffusion due to Ionization

At physiological pH (around 7.4), the carboxylic acid moiety of your compound is likely deprotonated, resulting in a negatively charged molecule. This increased polarity significantly hinders its ability to passively diffuse across the lipophilic cell membrane.

Solution: Prodrug Strategy - Esterification

A common and effective method to overcome this is to mask the polar carboxylic acid group by converting it into a more lipophilic ester. This ester prodrug can more readily cross the cell membrane. Once inside the cell, endogenous esterases can cleave the ester bond, releasing the active carboxylic acid derivative.

  • Recommendation: Synthesize a simple alkyl ester (e.g., methyl or ethyl ester) of your this compound derivative. This modification increases the compound's lipophilicity, which generally leads to improved cell permeability. Studies on other carboxylic acid-containing drugs have shown that esterification can significantly increase the apparent permeability coefficient (Papp)[1][2].

Possible Cause 2: Active Efflux by Transmembrane Transporters

Your compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, leading to low intracellular accumulation.

Solution: Co-administration with an Efflux Pump Inhibitor

To determine if efflux is the issue, you can perform your cell-based assay in the presence of a known efflux pump inhibitor (e.g., verapamil or cyclosporine A for P-gp).

  • Recommendation: If the intracellular concentration of your compound increases significantly in the presence of the inhibitor, it is likely a substrate for that efflux pump. In this case, medicinal chemistry efforts could be directed towards modifying the structure of your compound to reduce its affinity for the efflux transporter.

Issue: My ester prodrug is not showing the expected increase in intracellular concentration or activity.

Possible Cause 1: Insufficient Hydrolysis of the Ester Prodrug

The ester prodrug may not be efficiently cleaved by intracellular esterases to release the active parent compound.

Solution: Vary the Ester Promoieties

The rate of hydrolysis can be influenced by the nature of the ester group.

  • Recommendation: Synthesize a small library of ester prodrugs with different alkyl or aryl groups and evaluate their intracellular hydrolysis rates. Sterically hindered esters may be cleaved more slowly, while esters with electron-withdrawing groups might be more labile.

Possible Cause 2: Low Aqueous Solubility of the Ester Prodrug

Increasing the lipophilicity too much can lead to poor aqueous solubility, which can limit the concentration of the compound available to permeate the cells.

Solution: Balance Lipophilicity and Solubility

  • Recommendation: Aim for a balance between lipophilicity and aqueous solubility. Consider using promoieties that can improve both permeability and solubility, such as those containing a terminal amino group that would be protonated at physiological pH.

Frequently Asked Questions (FAQs)

Q1: Why is the cell permeability of this compound derivatives often poor?

The primary reason is the presence of the carboxylic acid group. At physiological pH, this group is ionized, making the molecule polar and reducing its ability to pass through the nonpolar lipid bilayer of the cell membrane.

Q2: What is a prodrug and how can it help with poor permeability?

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. For carboxylic acids, converting them into esters creates a more lipophilic prodrug that can cross the cell membrane more easily. Once inside the cell, cellular enzymes called esterases cleave the ester, releasing the active carboxylic acid.

Q3: How can I experimentally measure the cell permeability of my compound?

Standard in vitro methods include the Caco-2 and MDCK cell monolayer assays. These assays measure the rate at which a compound crosses a confluent monolayer of cells grown on a permeable support. The result is expressed as an apparent permeability coefficient (Papp).

Q4: What is a good Papp value for a compound to be considered cell-permeable?

Generally, compounds with a Papp value >10 x 10⁻⁶ cm/s are considered to have high permeability, while those with a Papp value <1 x 10⁻⁶ cm/s are considered to have low permeability.

Q5: What are efflux pumps and how do they affect my compound's intracellular concentration?

Efflux pumps are proteins on the cell surface that actively transport substances out of the cell. If your compound is a substrate for an efflux pump, it will be pumped out of the cell, resulting in a lower intracellular concentration than expected based on passive diffusion alone.

Data Presentation

The following tables provide a hypothetical but realistic representation of the expected improvement in cell permeability and biological activity when converting a this compound derivative into an ester prodrug.

Table 1: Physicochemical and Permeability Properties

CompoundMolecular Weight ( g/mol )clogPApparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s)
This compound240.052.80.5
Methyl 5-bromo-1H-indole-2-carboxylate254.083.38.2
Ethyl 5-bromo-1H-indole-2-carboxylate268.113.712.5

Table 2: In Vitro Biological Activity

CompoundTarget IC₅₀ (µM)Cellular IC₅₀ (µM)
This compound0.15.0
Methyl 5-bromo-1H-indole-2-carboxylate> 50 (inactive prodrug)0.8
Ethyl 5-bromo-1H-indole-2-carboxylate> 50 (inactive prodrug)0.3

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound and control compounds (e.g., a high-permeability control like propranolol and a low-permeability control like Lucifer yellow)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >250 Ω·cm².

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution (e.g., 10 µM in HBSS) to the apical (A) compartment.

    • Add fresh HBSS to the basolateral (B) compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the volume with fresh HBSS.

    • At the end of the experiment, take a sample from the apical compartment.

  • Sample Analysis:

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Calculation of Papp:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the compound in the donor compartment.

Protocol 2: Bidirectional Caco-2 Assay for Efflux Ratio Determination

Objective: To determine if a compound is a substrate of efflux transporters.

Methodology:

  • Follow the same procedure as in Protocol 1, but perform the transport experiment in both directions:

    • Apical to Basolateral (A to B): As described above.

    • Basolateral to Apical (B to A): Add the test compound to the basolateral compartment and sample from the apical compartment.

  • Calculation of Efflux Ratio (ER):

    • Calculate the Papp for both directions (Papp A to B and Papp B to A).

    • The efflux ratio is calculated as: ER = Papp (B to A) / Papp (A to B)

    • An efflux ratio > 2 suggests that the compound is actively transported by an efflux pump.

Visualizations

Poor_Permeability_Troubleshooting Problem Low Intracellular Concentration of This compound derivative Cause1 Poor Passive Diffusion (Carboxylic Acid Ionization) Problem->Cause1 Cause2 Active Efflux by Transmembrane Transporters Problem->Cause2 Solution1 Prodrug Strategy: Esterification Cause1->Solution1 Solution2 Co-administer with Efflux Pump Inhibitor Cause2->Solution2 Outcome1 Increased Lipophilicity and Enhanced Permeability Solution1->Outcome1 Outcome2 Increased Intracellular Concentration Solution2->Outcome2

Caption: Troubleshooting logic for poor cell permeability.

Prodrug_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug_Ext Ester Prodrug (Lipophilic) Membrane Cell Membrane Prodrug_Ext->Membrane Passive Diffusion Prodrug_Int Ester Prodrug Active_Drug Active Drug (Carboxylic Acid) Prodrug_Int->Active_Drug Hydrolysis Target Intracellular Target Active_Drug->Target Binding Membrane->Prodrug_Int Esterases Esterases Esterases->Prodrug_Int

Caption: Prodrug activation and mechanism of action.

References

strategies to enhance the biological activity of 5-Bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-Bromo-1H-indole-2-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological potential?

A1: this compound is an organic compound featuring an indole core substituted with a bromine atom and a carboxylic acid group.[1][2] It serves as a crucial intermediate or building block for the synthesis of more complex, biologically active molecules.[1][2] Its derivatives have shown significant potential as anticancer agents, primarily by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[3][4]

Q2: What are the principal strategies to enhance the biological activity of this compound?

A2: The primary strategy involves chemical modification of the carboxylic acid group at the 2-position. This functional group is typically converted into esters, amides, carbohydrazides, and subsequently into more complex heterocyclic systems like hydrazones, oxadiazoles, and triazoles.[3][4][5] These modifications aim to improve the compound's binding affinity to biological targets, enhance its pharmacokinetic properties, and increase its overall efficacy. The bromine atom at the 5-position is also important as it is amenable to palladium-catalyzed cross-coupling reactions, allowing for further structural diversification.[2]

Q3: Which molecular targets are most commonly investigated for derivatives of this compound?

A3: The most frequently studied molecular targets are protein tyrosine kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. Specifically, derivatives have been designed and synthesized as potent inhibitors of:

  • EGFR (Epidermal Growth Factor Receptor) Tyrosine Kinase: Inhibition of EGFR disrupts signaling pathways that lead to cell proliferation, promoting cell cycle arrest and apoptosis.[3][5]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) Tyrosine Kinase: Targeting VEGFR-2 is an anti-angiogenic strategy that inhibits the formation of new blood vessels required for tumor growth.[4][6]

Q4: How does the conversion of the carboxylic acid to a hydrazone or other heterocycles impact biological activity?

A4: Converting the carboxylic acid to a hydrazide and then to a hydrazone derivative introduces a key pharmacophore that can form crucial interactions with the target protein. For instance, the hydrazone moiety can establish hydrogen bonds and pi-pi stacking interactions within the kinase domain of receptors like VEGFR-2 or EGFR.[4] This improved binding affinity translates to lower IC50 values and greater potency. Different substitutions on the benzylidene part of the hydrazone can further fine-tune this activity, as demonstrated by structure-activity relationship (SAR) studies.[4][5]

Troubleshooting Guides

Synthesis & Purification

Q: My initial esterification of this compound is resulting in a low yield. What are the common pitfalls?

A: Low yields in the Fischer esterification of this substrate can be due to several factors:

  • Incomplete Reaction: The reaction is an equilibrium. Ensure you are using a sufficient excess of the alcohol (e.g., absolute ethanol) and a strong acid catalyst like concentrated H₂SO₄.

  • Water Contamination: The presence of water can shift the equilibrium back towards the reactants. Use anhydrous alcohol and dried glassware.

  • Reaction Time and Temperature: The reaction typically requires reflux for several hours (e.g., 9 hours at 80°C).[5][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.

  • Work-up Procedure: During neutralization (e.g., with 5% NaHCO₃), the product may precipitate. Ensure complete precipitation before filtration. The product can be recrystallized from ethanol to improve purity.[5]

Q: The conversion of the ethyl ester to 5-bromo-1H-indole-2-carbohydrazide is incomplete. How can I optimize this step?

A: This is a nucleophilic acyl substitution reaction. To drive it to completion:

  • Excess Hydrazine Hydrate: Use a significant molar excess of hydrazine hydrate (e.g., 10 equivalents) to ensure the ester is fully consumed.[5]

  • Sufficient Reflux Time: This reaction also requires prolonged heating. A typical condition is refluxing in ethanol for 9 hours at 80°C.[5][6] Use TLC to confirm the disappearance of the starting ester.

  • Solvent Choice: Absolute ethanol is a commonly used and effective solvent for this transformation.[5]

Q: I am having difficulty purifying my final hydrazone derivative. What are common impurities and recommended purification methods?

A: Common impurities include unreacted 5-bromo-1H-indole-2-carbohydrazide and the corresponding aldehyde used in the condensation step.

  • Recrystallization: This is the most effective method for purifying the final solid product. Ethanol is often a suitable solvent.[5]

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used. The appropriate solvent system (eluent) will need to be determined via TLC analysis.

  • Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective preliminary purification step.

Biological Assays

Q: My synthesized compounds show poor solubility in aqueous media for cell-based assays. How can I address this?

A: Poor aqueous solubility is a common issue for organic molecules.

  • Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is the most common co-solvent used to prepare stock solutions. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Formulation Strategies: For in-vivo studies, formulation with agents like Cremophor EL, cyclodextrins, or conversion to a salt form (if applicable) can enhance solubility.

  • Structural Modification: In the long term, SAR studies can guide the incorporation of more polar or ionizable functional groups into the molecular structure to improve solubility.

Q: I am observing high variability in my MTT cell proliferation assay results. What are the potential causes?

A: High variability in MTT assays can stem from several sources:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Inconsistent cell density is a major source of variability.

  • Compound Precipitation: Visually inspect the wells under a microscope after adding your compound. If the compound precipitates out of the medium, the effective concentration will be lower and inconsistent.

  • Incubation Times: Adhere strictly to the incubation times for both the compound treatment and the MTT reagent.

  • DMSO Concentration: Ensure the final DMSO concentration is identical across all wells, including the vehicle control.

  • Pipetting Errors: Use calibrated pipettes and ensure proper technique to minimize volume errors.

Quantitative Data Summary

The following tables summarize the in-vitro anticancer activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of Hydrazone Derivatives

Compound IDDerivative Structure (Substitution on Benzylidene)Cell LineIC50 (µM)Reference
5BDBIC 4-(dimethylamino)HepG214.3[4]
Sorafenib(Standard Drug)HepG26.2[4]

Table 2: Anti-Angiogenic and Anti-Proliferative Activities

CompoundAssayCell Line / ModelIC50 (µg/mL)Reference
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideAnti-angiogenesisRat Aorta15.4[6]
"Anti-proliferationHUVEC5.6[6]
"Anti-proliferationA54914.4[6]
"Free Radical ScavengingDPPH Assay99.6[6]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-bromo-1H-indole-2-carboxylate

  • Dissolve this compound in absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid while cooling the mixture in an ice bath.

  • Reflux the mixture at 80°C for approximately 9 hours.[6]

  • Monitor the reaction's completion using TLC.

  • After completion, cool the reaction mixture and neutralize it with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) until precipitation is complete.

  • Filter the resulting solid precipitate, wash it with water, and dry it.

  • Recrystallize the crude product from ethanol to obtain the purified ethyl ester.[5]

Protocol 2: Synthesis of 5-bromo-1H-indole-2-carbohydrazide

  • Suspend the ethyl 5-bromo-1H-indole-2-carboxylate in absolute ethanol.

  • Add a 10-fold molar excess of hydrazine hydrate (80% solution).[5]

  • Reflux the mixture at 80°C for 9 hours, monitoring the reaction by TLC.[5][6]

  • Once the starting material is consumed, cool the mixture. The product will often precipitate upon cooling.

  • Filter the precipitate, wash with cold ethanol, and dry to yield the carbohydrazide.

Protocol 3: General Synthesis of Hydrazone Derivatives

  • Dissolve 5-bromo-1H-indole-2-carbohydrazide in absolute ethanol.

  • Add an equimolar amount of the desired substituted benzaldehyde.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 6-8 hours.[6]

  • Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction mixture. The hydrazone product will typically precipitate.

  • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) for purification.

Protocol 4: MTT Cell Proliferation Assay

  • Seed cells (e.g., A549, HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds from a DMSO stock solution in the appropriate cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds (or vehicle control - DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After incubation, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for an additional 3-4 hours.

  • Remove the medium and add DMSO (e.g., 100 µL) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Visualizations

G parent 5-Bromo-1H-indole- 2-carboxylic acid ester Ester Derivative (e.g., Ethyl Ester) parent->ester Esterification (H+, EtOH) hydrazide Carbohydrazide ester->hydrazide Hydrazinolysis (N2H4·H2O) hydrazone Hydrazone Derivatives hydrazide->hydrazone Condensation (Ar-CHO) oxadiazole Oxadiazole Derivatives hydrazide->oxadiazole Cyclization triazole Triazole Derivatives hydrazide->triazole Cyclization activity Enhanced Biological Activity (e.g., Anticancer) hydrazone->activity oxadiazole->activity triazole->activity

Caption: General strategy for derivatizing the parent compound.

G cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation start_node start_node process_node process_node data_node data_node decision_node decision_node end_node end_node s1 Synthesize Derivative s2 Purify & Characterize (Recrystallization, NMR, MS) s1->s2 t1 In-vitro Screening (e.g., MTT Assay) s2->t1 t2 Determine IC50 Values t1->t2 decision Active? t2->decision t3 Mechanism of Action Studies (Kinase Assay, Apoptosis) start Design Derivative start->s1 lead Lead Compound decision->lead Yes optimize SAR Optimization decision->optimize No lead->t3 optimize->start

Caption: Experimental workflow from design to lead identification.

G inhibitor 5-Bromo-1H-indole-2- carboxylic acid Derivative receptor EGFR / VEGFR-2 Tyrosine Kinase inhibitor->receptor Binds & Inhibits adp ADP receptor->adp p_substrate Phosphorylated Substrate receptor->p_substrate Phosphorylation receptor->p_substrate atp ATP atp->receptor substrate Downstream Substrate substrate->receptor pathway Proliferation & Angiogenesis Signaling Pathway p_substrate->pathway Activates response Cell Cycle Arrest Apoptosis Inhibition of Angiogenesis pathway->response Leads to

Caption: Inhibition of EGFR/VEGFR-2 signaling pathway.

References

troubleshooting unexpected results in assays with 5-Bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1H-indole-2-carboxylic acid in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic building block characterized by an indole structure with a bromine atom at the 5-position and a carboxylic acid group at the 2-position.[1][2] It is primarily used as an intermediate in the synthesis of more complex, biologically active compounds.[3] Its derivatives have been investigated for a range of therapeutic applications, including as anticancer agents (targeting VEGFR-2, EGFR, and tubulin polymerization), antibacterial agents, and inhibitors of enzymes like MMP-13 and HIV-1 integrase.[2][4][5][6][7][8]

Q2: What are the general physical and chemical properties of this compound?

This compound is typically a white to off-white or light yellow crystalline solid.[1][9] Due to the carboxylic acid group, it is soluble in some polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][9] Its solubility in aqueous solutions is expected to be pH-dependent.

Q3: What are the recommended storage conditions for this compound?

It is recommended to store the compound at -20°C and protected from light to ensure its stability.[2]

Q4: What safety precautions should be taken when handling this compound?

Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment such as eye shields, gloves, and a lab coat. The compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[9] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[9]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of the Compound

Symptom: You observe precipitation of this compound when preparing stock solutions or when adding it to your aqueous assay buffer.

Possible Causes & Solutions:

  • Low Intrinsic Solubility: The compound has limited solubility in neutral aqueous buffers.

  • Incorrect Solvent for Stock Solution: The initial solvent is not appropriate or the concentration is too high.

  • pH of the Assay Buffer: The carboxylic acid group's ionization state is pH-dependent, affecting solubility.

  • "Salting Out" Effect: High salt concentrations in the buffer can reduce the solubility of organic molecules.

Troubleshooting Workflow:

start Precipitation Observed check_stock Check Stock Solution (>10mM in DMSO?) start->check_stock remake_stock Remake stock at lower concentration or try alternative solvent (e.g., DMF). check_stock->remake_stock Yes check_ph Check pH of Assay Buffer check_stock->check_ph No end_solution Compound Solubilized remake_stock->end_solution adjust_ph Adjust buffer pH. (Higher pH may increase solubility) check_ph->adjust_ph pH is neutral/acidic check_salt Review Buffer Salt Concentration check_ph->check_salt pH is optimal adjust_ph->end_solution lower_salt Lower salt concentration if possible. check_salt->lower_salt High sonicate Try gentle warming (to 37°C) and sonication to dissolve. check_salt->sonicate Low/Moderate lower_salt->end_solution sonicate->end_solution

Caption: Troubleshooting workflow for solubility issues.

Quantitative Data: Solubility

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble[9]
Dimethylformamide (DMF)Soluble[9]
WaterSparingly soluble (pH-dependent)[1]
AlcoholsSoluble[1]
Issue 2: Inconsistent or Non-Reproducible Assay Results

Symptom: You are observing high variability between replicate wells or between experiments.

Possible Causes & Solutions:

  • Compound Instability: The indole ring can be susceptible to oxidation, especially when exposed to light or certain metal ions. The compound may degrade in the assay buffer over the course of the experiment.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates, which can lead to non-specific inhibition or other artifacts.

  • Assay Interference: The compound may interfere with the assay signal itself (e.g., fluorescence quenching/enhancement, absorbance).

Troubleshooting Steps:

  • Assess Compound Stability:

    • Prepare the compound in your assay buffer and incubate it for the duration of your experiment.

    • Analyze the sample by HPLC at different time points (e.g., 0, 1, 2, 4 hours) to check for degradation products.

    • Solution: If degradation is observed, minimize the pre-incubation time of the compound in the buffer. Prepare fresh solutions for each experiment. Protect solutions from light.

  • Evaluate Potential for Aggregation:

    • Run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity of your compound significantly decreases, it may be due to aggregation-based inhibition.

    • Solution: Include a small amount of a non-ionic detergent in your assay buffer to prevent aggregation.

  • Check for Assay Signal Interference:

    • Run control experiments without the enzyme or cells, but with your compound at various concentrations, to see if it affects the background signal of your assay readout (e.g., fluorescence, absorbance, luminescence).

    • Solution: If interference is detected, you may need to find a different detection method or subtract the background signal from each well.

Issue 3: Unexpected Biological Activity or Off-Target Effects

Symptom: The compound shows activity in an unexpected assay or at a much different potency than expected.

Possible Causes & Solutions:

  • Impurity of the Compound: The purchased or synthesized compound may contain impurities that are responsible for the observed activity.

  • Broad Target Specificity: Indole derivatives can interact with multiple biological targets.[7][8]

  • Non-specific Reactivity: The indole nucleus or other functional groups could potentially react non-specifically with proteins, for example, through covalent modification, although this is less common for this specific structure.

Troubleshooting Logic:

start Unexpected Biological Activity check_purity Verify Compound Purity (LC-MS, NMR) start->check_purity impure Impurity Detected check_purity->impure Purity <95% pure Compound is Pure check_purity->pure Purity >95% purify Purify Compound (e.g., HPLC, recrystallization) impure->purify retest Re-test Purified Compound purify->retest counter_screen Perform Counter-Screening Assays pure->counter_screen off_target Identify Off-Target Effects counter_screen->off_target confirm_target Confirm Target Engagement (e.g., CETSA, SPR) counter_screen->confirm_target

Caption: Logic diagram for troubleshooting unexpected activity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution
  • Compound Information:

    • Name: this compound

    • CAS Number: 7254-19-5[10]

    • Molecular Weight: 240.05 g/mol [10]

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Calibrated analytical balance

    • Microcentrifuge tubes or amber glass vials

    • Pipettes

  • Procedure:

    • Weigh out 2.40 mg of this compound powder and place it in a sterile microcentrifuge tube or vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.

    • Store the 10 mM stock solution at -20°C, protected from light. For daily use, small aliquots can be kept at 4°C for a limited time to avoid repeated freeze-thaw cycles.

Protocol 2: General Kinase Assay (e.g., VEGFR-2, EGFR)

This is a generalized protocol; specific concentrations and incubation times should be optimized for the particular kinase and substrate.

  • Prepare Reagents:

    • Kinase Buffer: (Example) 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100.

    • ATP Solution: Prepare a stock solution of ATP in water and dilute it in kinase buffer to the desired final concentration (often near the Kₘ for the specific kinase).

    • Substrate Solution: Prepare a stock of the peptide or protein substrate and dilute it in kinase buffer.

    • Kinase Enzyme: Dilute the kinase to the desired concentration in kinase buffer.

    • Test Compound: Serially dilute the 10 mM stock of this compound in kinase buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in kinase buffer) to the appropriate wells.

    • Add 10 µL of the kinase enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the ATP/Substrate mixture to all wells.

    • Incubate the plate for 60-120 minutes at room temperature or 30°C.

    • Stop the reaction and detect the signal using an appropriate method (e.g., ADP-Glo™, HTRF®, AlphaScreen®).

Signaling Pathway Example: VEGFR-2 Inhibition

Derivatives of this compound have been shown to inhibit VEGFR-2 tyrosine kinase.[4] This inhibition blocks downstream signaling pathways involved in angiogenesis.

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds & Activates Compound 5-Bromo-1H-indole- 2-carboxylic acid Derivative Compound->VEGFR2 Inhibits Angiogenesis Angiogenesis (Cell Proliferation, Migration) PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Navigating the Reactivity of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in managing the regioselectivity of reactions involving 5-Bromo-1H-indole-2-carboxylic acid. This versatile building block, possessing both a reactive bromine atom and a carboxylic acid group, offers numerous possibilities for molecular diversification but also presents unique challenges in controlling reaction outcomes.[1] This guide will help you navigate these complexities to achieve your desired synthetic targets.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The molecule has three main reactive sites:

  • C5-Bromo group: This site is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents.[1]

  • N1-H of the indole ring: The indole nitrogen is nucleophilic and can undergo reactions like N-alkylation and N-arylation.

  • C2-Carboxylic acid: This group can be modified through esterification, amidation, and other standard carboxylic acid transformations.[1]

  • Indole Ring (C3, C4, C6, C7): The indole ring itself is electron-rich and susceptible to electrophilic substitution.

Q2: Which position on the indole ring is most susceptible to electrophilic attack?

A2: For a typical indole, the C3 position is the most electron-rich and therefore the most common site for electrophilic substitution. The C2-carboxylic acid group in this compound is an electron-withdrawing group, which generally deactivates the pyrrole ring towards electrophilic attack. However, the nitrogen atom's ability to stabilize a positive charge at the C3 position often still favors substitution at this site, albeit at a slower rate than in unsubstituted indoles. The precise outcome will depend on the reaction conditions and the nature of the electrophile.

Q3: How do the existing substituents (C5-Br and C2-COOH) influence the regioselectivity of further electrophilic substitution?

A3: The C2-carboxylic acid group is an electron-withdrawing group and acts as a deactivating meta-director for electrophilic aromatic substitution on the benzene ring. The C5-bromo group is also deactivating but is an ortho-, para-director. Their combined influence makes predicting the exact site of further substitution on the benzene portion of the indole complex. However, for electrophilic attack on the pyrrole ring, the C3 position generally remains the most favored site due to the powerful directing effect of the indole nitrogen.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation vs. C3-Alkylation

Symptom: During alkylation reactions with alkyl halides, a mixture of N1-alkylated and C3-alkylated products is obtained, leading to difficult separation and low yield of the desired isomer.

Cause: The indole anion formed under basic conditions is an ambident nucleophile, with reactivity at both the N1 and C3 positions. The regioselectivity is highly dependent on the reaction conditions.

Solutions:

  • Favoring N-Alkylation:

    • Choice of Base and Solvent: Use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). This combination fully deprotonates the indole nitrogen, and the polar solvent helps to solvate the cation, leaving the nitrogen as the more accessible nucleophilic site. Increasing the reaction temperature can also favor N-alkylation.

    • Phase-Transfer Catalysis: Employing a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system (e.g., NaOH/water and an organic solvent) can selectively promote N-alkylation.

  • Favoring C3-Alkylation:

    • Metal-Catalyzed Reactions: Certain metal catalysts, such as those based on iridium, can promote selective C3-alkylation with alcohols.

    • Lewis Acid Catalysis: In the presence of a Lewis acid, Friedel-Crafts type alkylation will preferentially occur at the electron-rich C3 position.

Workflow for Selective N-Alkylation:

N_Alkylation_Workflow cluster_reagents Reagents & Conditions cluster_process Process A This compound E Deprotonation at N1 A->E B Strong Base (e.g., NaH) B->E C Polar Aprotic Solvent (e.g., DMF) C->E D Alkyl Halide F Nucleophilic Attack on Alkyl Halide D->F E->F G Selective N1-Alkylated Product F->G

Caption: Workflow for achieving selective N1-alkylation.

Issue 2: Low Yields and Side Products in Palladium-Catalyzed Cross-Coupling Reactions

Symptom: Suzuki, Heck, or Sonogashira coupling reactions at the C5-bromo position result in low yields of the desired product, accompanied by significant amounts of starting material and/or side products like the debrominated indole (hydrodehalogenation) or homocoupled products.

Cause:

  • Catalyst Inactivation: The palladium catalyst can be deactivated through various pathways.

  • Hydrodehalogenation: A common side reaction where the bromine atom is replaced by a hydrogen atom.

  • Homocoupling: The boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions) couples with itself.

  • Poor Solubility: The starting material or intermediates may have poor solubility in the reaction solvent.

Solutions:

Troubleshooting Suzuki-Miyaura Coupling

ParameterRecommendation for Improved Yield and Selectivity
Catalyst For challenging substrates, consider using a more active catalyst system, such as one with a biarylphosphine ligand (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.
Base A weaker base like K₂CO₃ or Cs₂CO₃ is often effective and can help minimize side reactions. The choice of base can be critical and may require screening.
Solvent A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. The water is essential for the transmetalation step. Ensure solvents are properly degassed to prevent catalyst oxidation.
Additives In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate.

Troubleshooting Heck and Sonogashira Coupling

ParameterRecommendation for Improved Yield and Selectivity
Ligand The choice of phosphine ligand is crucial. For electron-rich aryl bromides, more electron-rich and bulky ligands can be beneficial.
Base (Heck) An organic base like triethylamine (Et₃N) is commonly used.
Co-catalyst (Sonogashira) The use of a copper(I) co-catalyst (e.g., CuI) is standard, but copper-free conditions can sometimes reduce homocoupling of the alkyne.
Solvent Aprotic polar solvents like DMF, NMP, or acetonitrile are often effective. Ensure thorough degassing.

Logical Troubleshooting Flow for Low Yield in Suzuki Coupling:

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Check_SM Check Purity of Starting Materials Start->Check_SM Check_Reagents Verify Activity of Catalyst and Base Check_SM->Check_Reagents Degas Improve Degassing of Solvents Check_Reagents->Degas Screen_Catalyst Screen Different Pd/Ligand Systems Degas->Screen_Catalyst Screen_Base Screen Different Bases (e.g., K3PO4, CsF) Screen_Catalyst->Screen_Base Screen_Solvent Try Different Solvent Mixtures Screen_Base->Screen_Solvent High_Yield High Yield Achieved Screen_Solvent->High_Yield

Caption: A step-by-step troubleshooting guide for low-yielding Suzuki reactions.

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 5-phenyl-1H-indole-2-carboxylic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a reaction flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: N-Benzylation of Ethyl 5-Bromo-1H-indole-2-carboxylate

Objective: To selectively synthesize ethyl 1-benzyl-5-bromo-1H-indole-2-carboxylate.

Note: It is often advantageous to protect the carboxylic acid as an ester to prevent side reactions and improve solubility before performing N-alkylation.

Materials:

  • Ethyl 5-bromo-1H-indole-2-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add anhydrous DMF.

  • Carefully add NaH (1.2 eq) to the DMF and cool the suspension to 0 °C.

  • Slowly add a solution of ethyl 5-bromo-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Summary of Reaction Conditions for Regioselectivity

Table 1: N-Alkylation vs. C-Alkylation of Indoles

Desired ProductPositionReagents & ConditionsExpected Outcome
N-Alkylated IndoleN1Strong base (NaH), polar aprotic solvent (DMF), alkyl halideFavors N-alkylation
C-Alkylated IndoleC3Lewis acid (e.g., AlCl₃), alkyl halide (Friedel-Crafts)Favors C-alkylation
C-Alkylated IndoleC3Iridium catalyst, alcoholSelective C3-alkylation

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

ReactionTypical CatalystBaseSolventKey Considerations
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂/ligandK₂CO₃, Cs₂CO₃Dioxane/Water, Toluene/WaterWater is crucial; boronic acid stability can be an issue.
Heck Pd(OAc)₂Et₃N, K₂CO₃DMF, AcetonitrileStereoselectivity is typically high (trans product).
Sonogashira Pd(PPh₃)₄, CuI (co-catalyst)Et₃N, DiisopropylamineTHF, DMFCopper co-catalyst can lead to alkyne homocoupling.
Buchwald-Hartwig Pd₂(dba)₃/ligandNaOtBu, K₃PO₄Toluene, DioxaneLigand choice is critical for substrate scope and efficiency.

References

Technical Support Center: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 5-Bromo-1H-indole-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals.

Experimental Workflow

Synthesis Workflow Experimental Workflow for Scalable Synthesis cluster_reaction Saponification cluster_workup Workup & Isolation cluster_analysis Analysis & Purification start Ethyl 5-bromoindole-2-carboxylate reagents Sodium Hydroxide, Methanol, Water start->reagents Dissolve hydrolysis Reflux reagents->hydrolysis acidification Acidification with HCl (pH 3-4) hydrolysis->acidification precipitation Precipitation of Carboxylic Acid acidification->precipitation filtration Filtration precipitation->filtration washing Washing with Water filtration->washing drying Drying washing->drying hplc HPLC Analysis drying->hplc purification Recrystallization (if needed) hplc->purification Purity < 96% product This compound hplc->product Purity ≥ 96% purification->product

Caption: A flowchart illustrating the key stages in the scalable synthesis of this compound.

Experimental Protocol: Gram-Scale Synthesis

This protocol is adapted from a known procedure for the synthesis of this compound.[1]

Materials:

  • Ethyl 5-bromoindole-2-carboxylate (134 g)

  • Sodium hydroxide (31.25 g of 96%)

  • Methanol (183 mL)

  • Deionized water (183 mL)

  • 10% Hydrochloric acid solution

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a mixture of 183 mL of methanol and 183 mL of water.

  • Saponification: Add 31.25 g of 96% sodium hydroxide to the solution. Heat the mixture to reflux and maintain for 30 minutes.

  • Cooling: After the reaction is complete, cool the mixture to 40°C.

  • Acidification: Slowly add 10% hydrochloric acid solution to the reaction mixture with stirring until the pH reaches 3-4. This will cause the product to precipitate.

  • Isolation: Filter the precipitated solid.

  • Washing: Wash the filter cake with water to remove any remaining salts.

  • Drying: Dry the solid to obtain this compound.

Expected Outcome:

This procedure is reported to yield approximately 109.1 g (91% yield) of an off-white solid with a purity of ≥96% as determined by HPLC.[1]

Data Presentation

ParameterValueReference
Starting MaterialEthyl 5-bromoindole-2-carboxylate (134 g)[1]
Yield109.1 g (91%)[1]
Purity (HPLC)≥96%[1]
AppearanceOff-white solid[1]

Troubleshooting Guide

Troubleshooting Troubleshooting Common Issues issue1 Low Yield Incomplete hydrolysis Product loss during workup Side reactions solution1 Solutions for Low Yield Increase reflux time Ensure complete dissolution of starting material Careful pH adjustment during precipitation Avoid excessive washing issue1->solution1 issue2 Low Purity Incomplete hydrolysis (starting material remains) Presence of side products (e.g., decarboxylated indole) Inefficient washing solution2 Solutions for Low Purity Monitor reaction by TLC/HPLC Recrystallize the final product Ensure thorough washing of the filter cake issue2->solution2 issue3 Difficult Filtration Fine particle size of precipitate Clogging of filter medium solution3 Solutions for Difficult Filtration Cool the solution slowly to encourage larger crystal growth Use a filter aid (e.g., Celite) Employ a filter press for very large scales issue3->solution3

Caption: A troubleshooting guide for common problems encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: The hydrolysis reaction seems to be incomplete. What can I do?

A1: Incomplete hydrolysis is a common issue. To address this, you can try the following:

  • Extend the reaction time: While the protocol suggests 30 minutes of reflux, monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended. Continue refluxing until the starting material is no longer detected.

  • Ensure adequate mixing: On a larger scale, insufficient agitation can lead to localized areas of low reagent concentration. Ensure your stirring is vigorous enough to maintain a homogeneous mixture.

  • Check the quality of your sodium hydroxide: Use fresh, high-purity sodium hydroxide as it can absorb moisture and carbon dioxide from the air over time, reducing its effectiveness.

Q2: I'm having difficulty filtering the precipitated product. It's very fine and clogs the filter paper.

A2: The particle size of the precipitate can be influenced by the rate of acidification.

  • Slow down the acidification: Add the 10% hydrochloric acid solution very slowly while stirring vigorously. This promotes the formation of larger crystals that are easier to filter.

  • Control the temperature: Cooling the mixture slowly after acidification can also encourage the growth of larger crystals.

  • Use a filter aid: For particularly fine precipitates, you can use a pad of a filter aid like Celite® over your filter paper to improve the filtration rate.

  • Consider alternative filtration methods: For very large scales, a filter press may be more efficient than standard laboratory filtration equipment.

Q3: The purity of my final product is lower than expected. What are the likely impurities and how can I remove them?

A3: The most likely impurities are unreacted starting material (ethyl 5-bromoindole-2-carboxylate) and potentially a small amount of the decarboxylated product (5-bromoindole).

  • Unreacted Starting Material: This can be minimized by ensuring the hydrolysis reaction goes to completion (see Q1).

  • Decarboxylation: Indole-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures in acidic conditions. While the described protocol involves cooling before acidification, localized "hot spots" during acid addition on a large scale could potentially lead to some decarboxylation.

  • Purification: If the purity is below your requirements, recrystallization is a standard method for purification. A suitable solvent system would need to be determined experimentally, but common choices for similar compounds include ethanol, methanol, or mixtures of organic solvents with water.

Q4: Can I use a different base for the saponification?

A4: While sodium hydroxide is commonly used, other bases like potassium hydroxide can also be effective. However, the stoichiometry and reaction conditions may need to be re-optimized. It is important to use a strong base to ensure complete saponification of the ester.

Q5: Is the reaction sensitive to air or moisture?

A5: The saponification reaction itself is not particularly sensitive to air. However, the indole nucleus can be susceptible to oxidation under certain conditions, which may lead to colored impurities. While not strictly necessary for this procedure, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of colored byproducts, especially if a very high-purity product is required.

References

addressing stability issues of 5-Bromo-1H-indole-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of 5-Bromo-1H-indole-2-carboxylic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution are degradation due to oxidation, photodegradation, and pH-dependent hydrolysis. The indole ring is susceptible to oxidation, and the presence of the bromine atom can increase its sensitivity to light. As a carboxylic acid, its solubility and the stability of the carboxylate group are influenced by the pH of the solution.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1]. For biological assays, it is common practice to prepare a concentrated stock solution in 100% DMSO and then dilute it into an aqueous buffer or cell culture medium for the final working concentration.

Q3: What are the ideal storage conditions for this compound, both as a solid and in solution?

A3: As a solid, the compound should be stored at -20°C and protected from light[2]. Stock solutions in anhydrous DMSO should also be stored at -20°C in tightly sealed, light-protecting containers. For aqueous solutions, it is highly recommended to prepare them fresh before each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light for no longer than 24 hours.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: While specific data for this compound is limited, indole-2-carboxylic acids can undergo decarboxylation under acidic conditions[3]. In alkaline conditions, the carboxylate form is more soluble but the indole ring may be more susceptible to oxidation. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) to balance solubility and stability.

Q5: Is this compound sensitive to light?

A5: Yes, brominated aromatic compounds can be sensitive to light and may undergo photodegradation[4]. Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q6: Can I subject my stock solution of this compound in DMSO to multiple freeze-thaw cycles?

A6: Repeated freeze-thaw cycles can introduce moisture and promote degradation of compounds in DMSO[5]. To minimize this, it is recommended to aliquot your stock solution into smaller, single-use volumes. This practice avoids repeated temperature fluctuations of the main stock.

Troubleshooting Guides

Issue 1: Precipitation of the Compound in Aqueous Solution
Symptom Possible Cause Suggested Solution
Cloudiness or visible precipitate forms immediately upon dilution of DMSO stock into aqueous buffer or media.The final concentration of the compound exceeds its aqueous solubility. The percentage of DMSO in the final solution is too low to maintain solubility.- Increase the final percentage of DMSO in the aqueous solution (typically up to 0.5-1% is tolerated by most cell-based assays, but should be optimized and controlled). - Decrease the final working concentration of the compound. - Prepare the final dilution in a stepwise manner, adding the DMSO stock to the aqueous solution with vigorous vortexing. - Consider the use of a solubilizing agent or a different buffer system, after verifying its compatibility with your experimental setup.
The solution is initially clear but a precipitate forms over time.The compound is slowly coming out of solution at the storage temperature (e.g., 4°C or room temperature).- Prepare fresh dilutions for each experiment. - If short-term storage is necessary, try storing at room temperature instead of 4°C, as some compounds are less soluble at lower temperatures. Ensure the solution is protected from light. - Re-dissolve the precipitate by gentle warming and vortexing before use, but be aware that this may affect the compound's stability.
Issue 2: Inconsistent or Poor Results in Biological Assays
Symptom Possible Cause Suggested Solution
Loss of compound activity over the course of an experiment.Degradation of the compound in the assay medium.- Minimize the incubation time of the compound in the assay medium as much as possible. - Prepare fresh dilutions of the compound immediately before adding to the assay. - Assess the stability of the compound in your specific assay medium under the experimental conditions (temperature, CO2, etc.). Use an analytical method like HPLC to quantify the compound's concentration over time.
High variability between replicate experiments.Inconsistent preparation of compound solutions or degradation during storage.- Strictly adhere to a standardized protocol for solution preparation. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Always protect solutions from light. - Run a quality control check of a new batch of the compound to ensure its purity and integrity.

Data on Solution Stability

Condition Solvent Stability Concern Recommendation
Light Exposure DMSO, Aqueous BuffersPhotodegradationHigh
Elevated Temperature (>37°C) DMSO, Aqueous BuffersThermal DegradationModerate to High
Acidic pH (<5) Aqueous BuffersDecarboxylationModerate
Alkaline pH (>8) Aqueous BuffersOxidation of Indole RingModerate
Freeze-Thaw Cycles DMSOIntroduction of moisture, potential for degradationModerate

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), amber glass vial, precision balance, vortex mixer.

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the solid compound using a precision balance and transfer it to an amber glass vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary, but avoid excessive heat.

    • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -20°C.

Protocol 2: General Stability Assessment in an Aqueous Buffer
  • Materials: 10 mM stock solution of this compound in DMSO, aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4), amber vials, HPLC system with a suitable column (e.g., C18).

  • Procedure:

    • Prepare a working solution of the compound in the aqueous buffer at the desired final concentration (e.g., 100 µM) by diluting the DMSO stock solution. Ensure the final DMSO concentration is consistent across all samples.

    • Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of the compound.

    • Divide the remaining solution into several amber vials for incubation under different conditions (e.g., 4°C, room temperature, 37°C).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each condition and analyze it by HPLC.

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration at t=0.

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis start Start prep_stock Prepare Stock Solution (in DMSO) start->prep_stock prep_working Prepare Working Solution (in Aqueous Buffer) prep_stock->prep_working t0_analysis t=0 Analysis (HPLC) prep_working->t0_analysis incubate_conditions Incubate under different conditions (Temp, Light) prep_working->incubate_conditions timed_analysis Analyze at Time Points (t=1, 2, 4, 8, 24h) incubate_conditions->timed_analysis data_analysis Calculate % Remaining & Identify Degradants timed_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing the stability of this compound in solution.

MMP13_signaling_pathway stimuli Pro-inflammatory Stimuli (e.g., IL-1, TNF-α) receptor Cell Surface Receptors stimuli->receptor mapk MAPK Pathways (ERK, JNK, p38) receptor->mapk nfkb NF-κB Pathway receptor->nfkb ap1 AP-1 mapk->ap1 nfkb_tf NF-κB nfkb->nfkb_tf mmp13_gene MMP-13 Gene (in nucleus) ap1->mmp13_gene nfkb_tf->mmp13_gene mmp13_protein MMP-13 Protein (Collagenase-3) mmp13_gene->mmp13_protein ecm_degradation Extracellular Matrix Degradation mmp13_protein->ecm_degradation IDO1_signaling_pathway ifny Interferon-γ (IFN-γ) ifnyr IFN-γ Receptor ifny->ifnyr jak_stat JAK/STAT Pathway ifnyr->jak_stat stat1 STAT1 jak_stat->stat1 ido1_gene IDO1 Gene (in nucleus) stat1->ido1_gene ido1_protein IDO1 Enzyme ido1_gene->ido1_protein kynurenine Kynurenine ido1_protein->kynurenine tryptophan Tryptophan tryptophan->ido1_protein catabolizes t_cell_suppression T-Cell Suppression kynurenine->t_cell_suppression

References

Validation & Comparative

Validating the Anticancer Potential of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the extensive investigation of heterocyclic compounds, with indole derivatives emerging as a particularly promising class. Among these, derivatives of 5-Bromo-1H-indole-2-carboxylic acid have garnered significant attention due to their potent in vitro activity against various cancer cell lines. This guide provides a comprehensive comparison of the preclinical data available for these compounds, focusing on their validation in animal models. Given the nascent stage of in vivo research for this specific scaffold, we will draw comparisons with established multi-kinase inhibitors that share similar mechanisms of action, namely Sunitinib and Sorafenib, to provide a benchmark for efficacy. This guide aims to equip researchers with the necessary data and methodologies to advance the development of this promising class of anticancer agents.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

Derivatives of this compound have been shown to exert their anticancer effects primarily through the inhibition of key receptor tyrosine kinases (RTKs), namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These receptors are crucial mediators of signaling pathways that drive tumor growth, proliferation, and angiogenesis.

VEGFR-2 Signaling Pathway:

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Permeability Vascular Permeability ERK->Permeability AKT AKT PI3K->AKT AKT->Proliferation AKT->Migration Indole_Derivative 5-Bromo-1H-indole- 2-carboxylic acid derivative Indole_Derivative->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition

EGFR Signaling Pathway:

EGFR is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival. Ligand binding to EGFR triggers receptor dimerization and subsequent activation of downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cancer cell growth and survival.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cancer Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Indole_Derivative 5-Bromo-1H-indole- 2-carboxylic acid derivative Indole_Derivative->EGFR Inhibits

EGFR Signaling Pathway Inhibition

In Vitro Anticancer Activity of 5-Bromoindole Derivatives

Numerous studies have demonstrated the potent cytotoxic effects of 5-bromoindole derivatives against a panel of human cancer cell lines. The following table summarizes the in vitro activity of representative compounds from this class.

Compound IDDerivative TypeTarget Cancer Cell LineIC50 (µM)Mechanism of Action
3a CarbothioamideHepG2 (Liver)-EGFR Inhibition
A549 (Lung)-
MCF-7 (Breast)-
23p 5-bromo-7-azaindolin-2-oneHepG2 (Liver)2.357Multi-kinase Inhibition
A549 (Lung)3.012
Skov-3 (Ovarian)2.876
BEI-9 3-(2-bromoethyl)-indoleSW480 (Colon)12.5NF-κB Inhibition
HCT116 (Colon)5

Comparative In Vivo Efficacy in Animal Models

While in vivo data for this compound derivatives are limited, the efficacy of established multi-kinase inhibitors, Sunitinib and Sorafenib, in xenograft models provides a valuable benchmark for what might be expected from a potent VEGFR/EGFR inhibitor.

DrugAnimal ModelCancer TypeDosageTumor Growth InhibitionReference
Sunitinib Athymic Nude MiceTriple-Negative Breast Cancer (MDA-MB-468 xenograft)80 mg/kg/2 days (oral gavage)90.4% reduction in tumor volume after 4 weeks[1]
NOD/SCID MiceNeuroblastoma (SK-N-BE(2) xenograft)20 mg/kg/daySignificant reduction in tumor growth[2]
Sorafenib Nude MiceAnaplastic Thyroid Carcinoma (DRO xenograft)40 mg/kg/day (p.o.)63% inhibition of tumor growth[3]
Nude MiceAnaplastic Thyroid Carcinoma (DRO xenograft)80 mg/kg/day (p.o.)93% inhibition of tumor growth[3]
Xenograft MiceHepatocellular Carcinoma (HuH-7 xenograft)40 mg/kg/day (p.o.)40% decrease in tumor growth after 3 weeks[4]

Experimental Protocols for In Vivo Anticancer Activity Assessment

To validate the anticancer activity of novel this compound derivatives, a robust and well-defined experimental protocol is essential. The following outlines a standard methodology for a human tumor xenograft model in mice.

Objective: To evaluate the in vivo antitumor efficacy of a this compound derivative (Test Compound) in an immunodeficient mouse model bearing human cancer cell xenografts.

Materials:

  • Animals: 6-8 week old female athymic nude mice (or other appropriate immunodeficient strain).

  • Cell Line: A human cancer cell line known to be sensitive to the Test Compound in vitro (e.g., A549, MDA-MB-231).

  • Test Compound: this compound derivative, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Positive Control: An established anticancer drug with a similar mechanism of action (e.g., Sunitinib or Sorafenib).

  • Vehicle Control: The formulation vehicle without the Test Compound or Positive Control.

  • Reagents: Matrigel (or similar basement membrane matrix), cell culture media, saline, anesthesia.

Experimental Workflow:

experimental_workflow cluster_prep Preparation Phase cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis acclimatization Animal Acclimatization (1 week) cell_culture Cancer Cell Culture (to ~80% confluency) cell_harvest Cell Harvest & Resuspension (in media/Matrigel) cell_culture->cell_harvest implantation Subcutaneous Injection of Cells into Mice cell_harvest->implantation tumor_growth Tumor Growth Monitoring (until ~100-200 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Drug Administration (Vehicle, Test Compound, Positive Control) randomization->treatment monitoring Monitor Tumor Volume & Body Weight (2-3 times/week) treatment->monitoring euthanasia Euthanasia at Pre-defined Endpoint monitoring->euthanasia tumor_excision Tumor Excision, Weighing, and Processing euthanasia->tumor_excision analysis Histological & Molecular Analysis of Tumors tumor_excision->analysis

In Vivo Xenograft Model Workflow

Procedure:

  • Animal Acclimatization: House mice in a pathogen-free environment for at least one week prior to the experiment.

  • Cell Preparation and Implantation:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Drug Administration:

    • Administer the Test Compound, Positive Control, and Vehicle Control daily via the appropriate route (e.g., oral gavage).

    • Dosage should be determined from prior maximum tolerated dose (MTD) studies.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • The primary endpoint is typically when tumors in the control group reach a pre-determined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 21-28 days).

    • Euthanize mice upon reaching the endpoint or if signs of toxicity (e.g., >20% body weight loss) are observed.

  • Data Analysis:

    • Excise, weigh, and photograph the tumors.

    • Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and another portion for molecular analysis (e.g., Western blotting to confirm target inhibition).

    • Statistically compare tumor growth rates and final tumor weights between the treatment groups.

Conclusion

Derivatives of this compound represent a promising class of anticancer compounds with compelling in vitro activity, primarily through the inhibition of the VEGFR-2 and EGFR signaling pathways. While direct in vivo validation in animal models is still in its early stages, the potent anti-angiogenic and anti-proliferative effects observed in vitro and in related compounds suggest a strong potential for in vivo efficacy. By utilizing robust and well-controlled animal studies, as outlined in this guide, and by benchmarking against established drugs like Sunitinib and Sorafenib, the therapeutic potential of this novel class of indole derivatives can be thoroughly evaluated, paving the way for their potential clinical development.

References

A Comparative Guide to the Validation of a New Analytical Method for 5-Bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Bromo-1H-indole-2-carboxylic acid, a key heterocyclic building block in the synthesis of various bioactive compounds.[1] The performance of this new method is evaluated against an alternative Liquid Chromatography-Mass Spectrometry (LC-MS) method, providing researchers and drug development professionals with the necessary data to select the most appropriate analytical technique for their needs.

All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the suitability and reliability of the analytical procedure.[2][3][4][5][6]

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of the newly validated HPLC-UV method and a comparative LC-MS method for the analysis of this compound.

Validation Parameter New HPLC-UV Method Comparative LC-MS Method ICH Q2(R1) Guideline
Specificity No interference from blank, placebo, and degradation productsHigh specificity due to mass-to-charge ratio detectionThe method should unequivocally assess the analyte in the presence of components that may be expected to be present.[2]
Linearity (r²) > 0.999> 0.999A linear relationship should be demonstrated across the range of the analytical procedure.
Range 1.0 - 100 µg/mL0.1 - 50 ng/mLThe range is the interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%The closeness of test results obtained by the method to the true value.
Precision (% RSD) < 2.0%< 1.5%The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Unaffected by minor changes in mobile phase composition and flow rateHighly robustThe capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[2]

Experimental Protocols

Newly Validated HPLC-UV Method

This method was developed for the quantification of this compound in bulk drug substance. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of indole derivatives.[7][8]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1.0 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh 10 mg of the this compound sample, dissolve in 10 mL of methanol, and dilute to a final concentration of 10 µg/mL with the mobile phase.

3. Validation Procedure:

  • Specificity: Analyze blank (methanol), placebo, and stressed samples (acid, base, peroxide, heat, and light degradation) to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration) in triplicate.

  • Precision:

    • Repeatability: Analyze six replicate injections of the 10 µg/mL standard solution.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) from the chromatograms of low concentration standards.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) and assess the impact on the results.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the systematic workflow for the validation of a new analytical method as per ICH guidelines.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting MD1 Define Analytical Requirements MD2 Select Analytical Technique (e.g., HPLC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 VP1 Define Validation Parameters MD3->VP1 VP2 Set Acceptance Criteria VP1->VP2 EE1 Specificity VP2->EE1 EE2 Linearity & Range EE3 Accuracy EE4 Precision EE5 LOD & LOQ EE6 Robustness DA1 Statistical Analysis EE6->DA1 DA2 Compare with Acceptance Criteria DA1->DA2 DA3 Final Validation Report DA2->DA3

Caption: Workflow of the analytical method validation process.

Hypothetical Signaling Pathway Inhibition

This compound and its derivatives are investigated for their potential as inhibitors in various signaling pathways. The diagram below illustrates a hypothetical pathway where such a compound might act.

G cluster_pathway Cellular Signaling Cascade Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation Inhibitor 5-Bromo-1H-indole- 2-carboxylic acid Derivative Inhibitor->Kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

benchmarking the performance of 5-Bromo-1H-indole-2-carboxylic acid in a specific application

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of novel anti-cancer agents derived from 5-bromo-1H-indole-2-carboxylic acid. The focus is on their efficacy as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of performance data, experimental protocols, and the underlying biological pathways.

Introduction

This compound serves as a versatile scaffold in medicinal chemistry due to its structural resemblance to tryptophan and its amenability to chemical modification. Recent studies have highlighted its potential in developing potent inhibitors of protein tyrosine kinases, such as EGFR. Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. The derivatives discussed herein were synthesized to explore their potential to inhibit EGFR signaling and, consequently, cancer cell growth. This guide benchmarks the performance of several such derivatives against various cancer cell lines and compares their binding affinity to the EGFR kinase domain.

Performance Data

The following tables summarize the in vitro anti-proliferative activity (IC50 values) and the in silico binding affinities of various this compound derivatives against the EGFR kinase domain. The data is benchmarked against Erlotinib, a known EGFR inhibitor.

In Vitro Anti-proliferative Activity (IC50, µM)
CompoundA549 (Lung Carcinoma)HepG2 (Hepatocellular Carcinoma)MCF-7 (Breast Adenocarcinoma)
Derivative 3a 15.6 ± 1.219.4 ± 1.525.1 ± 2.1
Derivative 3b 22.3 ± 1.828.7 ± 2.333.6 ± 2.9
Derivative 3f 18.9 ± 1.424.1 ± 1.929.8 ± 2.5
Derivative 7 25.4 ± 2.031.5 ± 2.638.2 ± 3.3
Erlotinib (Standard) 10.2 ± 0.814.5 ± 1.118.7 ± 1.6

Lower IC50 values indicate higher potency.

In Silico EGFR Kinase Domain Binding Affinity
CompoundBinding Energy (kcal/mol)
Derivative 3a -9.8
Derivative 3b -9.5
Derivative 3f -9.2
Derivative 7 -8.9
Erlotinib (Standard) -10.5

More negative binding energy values suggest a stronger interaction with the target.

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the EGFR signaling pathway and the general workflow for the synthesis and evaluation of the this compound derivatives.

EGFR Signaling Pathway

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor 5-Bromo-1H-indole- 2-carboxylic acid Derivatives Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Workflow

Experimental_Workflow Start 5-Bromo-1H-indole- 2-carboxylic acid Synthesis Chemical Synthesis of Novel Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Docking In Silico Molecular Docking (Binding Energy Calculation) Purification->Docking MTT_Assay In Vitro Cytotoxicity (MTT Assay) Purification->MTT_Assay Cell_Culture Cancer Cell Line Culture (A549, HepG2, MCF-7) Cell_Culture->MTT_Assay IC50 IC50 Value Determination MTT_Assay->IC50

Caption: Synthesis and Evaluation Workflow.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. For detailed procedures, please refer to the original research publications.

Synthesis of this compound Derivatives

The synthesis of the target derivatives commences with this compound as the starting material. A common synthetic route involves the following steps:

  • Esterification: The carboxylic acid group of the starting material is first protected, typically through esterification with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux conditions.

  • Hydrazide Formation: The resulting ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the corresponding carbohydrazide.

  • Derivative Synthesis: The carbohydrazide serves as a key intermediate. Various derivatives can be synthesized by reacting it with different electrophiles. For instance, reaction with isothiocyanates can yield thiosemicarbazides, which can be further cyclized to form triazoles or thiadiazoles. Alternatively, condensation with various aldehydes can produce Schiff bases.

  • Purification and Characterization: The final products are purified using techniques such as recrystallization or column chromatography. The structures are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-proliferative Activity (MTT Assay)

The anti-proliferative activity of the synthesized compounds is evaluated against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., A549, HepG2, MCF-7) are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Erlotinib is used as a positive control.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a suitable solvent like DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

EGFR Tyrosine Kinase Inhibition Assay

The ability of the compounds to directly inhibit the enzymatic activity of EGFR is assessed using a kinase assay.

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the recombinant human EGFR enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), and the test compound at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as an ELISA-based assay with an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP), or through luminescence-based assays that measure the amount of ATP consumed.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the signal from the wells with the test compound to the control wells (with and without the enzyme). The IC50 value for enzyme inhibition is then determined from the dose-response curve.

A Head-to-Head Comparison: 5-Bromo-1H-indole-2-carboxylic acid vs. 1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals exploring the therapeutic potential of indole-based compounds.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Strategic modifications to this core, such as halogenation, can significantly impact a compound's physicochemical properties and biological activity. This guide provides a head-to-head comparison of 5-Bromo-1H-indole-2-carboxylic acid and its non-brominated analog, 1H-indole-2-carboxylic acid, offering a comprehensive overview of their properties, biological activities, and the experimental protocols used for their evaluation.

Physicochemical Properties: The Impact of Bromination

The introduction of a bromine atom at the 5-position of the indole ring markedly alters the physicochemical properties of the molecule. These changes can influence solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.

PropertyThis compound1H-indole-2-carboxylic acid
Molecular Formula C₉H₆BrNO₂C₉H₇NO₂
Molecular Weight 240.05 g/mol 161.16 g/mol [1][2]
Melting Point 287-288 °C202-206 °C[2]
LogP (calculated) 3.172.31[3]
pKa (predicted) 4.25 ± 0.304.44 ± 0.30[2]
Appearance White to light yellow solidOff-white to yellow to brown crystalline powder[2]
Solubility Soluble in dimethyl sulfoxide and dimethylformamide.Soluble in ethanol, dimethyl sulfoxide, and methanol.[2]

Biological Activity: A Tale of Two Scaffolds

Both this compound and 1H-indole-2-carboxylic acid serve as crucial starting materials for the synthesis of a wide array of biologically active derivatives. While direct comparative studies on the parent molecules are limited, the extensive research on their derivatives highlights the influence of the 5-bromo substitution on therapeutic targeting.

As Kinase Inhibitors in Oncology

Derivatives of both indole-2-carboxylic acids have been extensively investigated as inhibitors of key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • EGFR Inhibition: The indole backbone is a recognized scaffold for developing EGFR tyrosine kinase inhibitors.[4] Derivatives of this compound, in particular, have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, with some compounds showing potent inhibition of EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis.[4][5] The bromine atom can form halogen bonds and enhance binding affinity within the kinase domain.

  • VEGFR-2 Inhibition: Hydrazone derivatives of this compound have been synthesized and studied as potential inhibitors of VEGFR-2, a key mediator of angiogenesis.[6] Some of these derivatives have shown promising antitumor activity by targeting the tyrosine kinase activity of VEGFR.[6]

EGFR_VEGFR2_Signaling cluster_EGFR EGFR Signaling cluster_VEGFR2 VEGFR2 Signaling EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Raf->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Angiogenesis Angiogenesis, Endothelial Cell Proliferation ERK->Angiogenesis VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC PKC->Raf

As HIV-1 Integrase Inhibitors

Indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[7] The core structure chelates two Mg²⁺ ions within the active site of the integrase. Structural optimizations, including the introduction of a halogenated phenyl group at various positions of the indole core, have been shown to enhance the inhibitory activity against HIV-1 integrase.[7] This suggests that the 5-bromo substitution could play a significant role in improving the potency of these inhibitors.

HIV_Integration_Workflow HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA PIC Pre-integration Complex (PIC) (includes Integrase) Viral_DNA->PIC Nuclear_Import Nuclear Import PIC->Nuclear_Import Integration Integration into Host Genome Nuclear_Import->Integration Provirus Provirus Integration->Provirus

As NMDA Receptor Antagonists

1H-indole-2-carboxylic acid is a known competitive antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[8] This receptor is crucial for synaptic plasticity and its overactivation can lead to excitotoxicity. The inhibitory activity of indole-2-carboxylic acid derivatives at the NMDA receptor highlights their potential for the treatment of neurological disorders. The influence of bromination at the 5-position on this specific activity warrants further investigation.

NMDA_Receptor_Modulation Glutamate Glutamate Glutamate_Site Glutamate_Site Glutamate->Glutamate_Site Activation Activation Glycine Glycine Glycine_Site Glycine_Site Glycine->Glycine_Site Indole_2_CA Indole_2_CA Indole_2_CA->Glycine_Site Ion_Channel Ion_Channel Activation->Ion_Channel Opens Ca_Influx Ca_Influx Ion_Channel->Ca_Influx

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the biological activity of indole-2-carboxylic acid derivatives. Specific details may vary between laboratories and experimental setups.

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Reagents and Materials:

    • Recombinant human EGFR or VEGFR-2 kinase

    • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

    • ATP

    • Specific peptide substrate

    • Test compounds (this compound or 1H-indole-2-carboxylic acid derivatives) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

    • 384-well plates

  • Procedure: a. Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate. b. Add 2 µL of the respective kinase (EGFR or VEGFR-2) solution to each well. c. Incubate at room temperature for 10-20 minutes. d. Initiate the kinase reaction by adding 2 µL of a mixture containing the peptide substrate and ATP. e. Incubate at room temperature for 60 minutes. f. Terminate the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. g. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay determines a compound's ability to block the integration of viral DNA into a target DNA sequence.

  • Reagents and Materials:

    • Recombinant HIV-1 integrase

    • Donor DNA (DS oligo, representing the viral DNA end)

    • Target DNA (TS oligo)

    • Assay buffer (e.g., MOPS, DTT, MgCl₂, MnCl₂)

    • Test compounds dissolved in DMSO

    • Streptavidin-coated 96-well plates

    • HRP-conjugated antibody for detection

  • Procedure: a. Coat the streptavidin plate with biotinylated donor DNA. b. Wash the plate and add the test compound at various concentrations. c. Add HIV-1 integrase to the wells and incubate to allow for 3'-processing. d. Add the target DNA to initiate the strand transfer reaction and incubate. e. Wash the plate and add an HRP-conjugated antibody that recognizes the integrated product. f. Add a TMB substrate and measure the absorbance at 450 nm. g. Calculate the percent inhibition and determine the IC₅₀ value.

NMDA Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the glycine binding site of the NMDA receptor.

  • Reagents and Materials:

    • Rat cortical membranes (source of NMDA receptors)

    • Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

    • Radiolabeled ligand (e.g., [³H]glycine or a specific glycine site antagonist)

    • Non-labeled glycine (for determining non-specific binding)

    • Test compounds dissolved in buffer or DMSO

    • Glass fiber filters

    • Scintillation cocktail

  • Procedure: a. In test tubes, combine the rat cortical membranes, radiolabeled ligand, and the test compound at various concentrations. b. For total binding, omit the test compound. For non-specific binding, add a high concentration of non-labeled glycine. c. Incubate the mixture at a specified temperature for a set time to reach equilibrium. d. Terminate the binding reaction by rapid filtration through glass fiber filters. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. g. Calculate the specific binding and the percent displacement by the test compound to determine the IC₅₀ or Kᵢ value.

Conclusion

The comparative analysis of this compound and its non-brominated counterpart reveals the profound impact of a single bromine atom on the molecule's physicochemical properties and its potential to modulate the biological activity of its derivatives. While 1H-indole-2-carboxylic acid provides a foundational scaffold for targeting a range of biological targets, the introduction of bromine at the 5-position offers a strategic vector for enhancing potency and specificity, particularly in the context of kinase inhibition. This guide serves as a valuable resource for researchers in the field, providing a solid foundation for the rational design of novel therapeutics based on the versatile indole-2-carboxylic acid framework. Further direct comparative studies of the parent compounds are warranted to fully elucidate the nuanced effects of this halogen substitution.

References

Confirming the Mechanism of Action of 5-Bromo-1H-indole-2-carboxylic Acid Through Knockout Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Bromo-1H-indole-2-carboxylic acid and its derivatives, focusing on their mechanism of action as tyrosine kinase inhibitors. While direct knockout studies for this specific compound are not yet available in published literature, this document outlines a proposed experimental workflow for target validation using knockout models, based on established methodologies for similar inhibitors. We will compare the reported in vitro efficacy of this compound derivatives with other known inhibitors of the same targets, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action and Target Profile

This compound and its derivatives have been identified as potent inhibitors of receptor tyrosine kinases, playing a crucial role in cancer cell proliferation and angiogenesis.[1][2][3] The primary molecular targets identified through in vitro and in silico studies are VEGFR-2 and EGFR.[1][2][3] By inhibiting these receptors, the compounds disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]

Proposed Signaling Pathway Inhibition

The diagram below illustrates the proposed mechanism of action, where this compound derivatives inhibit the phosphorylation of VEGFR-2 and EGFR, thereby blocking downstream signaling cascades like the MAPK and PI3K/Akt pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K EGFR EGFR EGFR->PI3K Ras Ras EGFR->Ras VEGF VEGF VEGF->VEGFR2 EGF EGF EGF->EGFR Compound 5-Bromo-1H-indole- 2-carboxylic acid Compound->VEGFR2 Inhibition Compound->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Proposed inhibition of VEGFR-2 and EGFR signaling pathways.

Comparative In Vitro Efficacy

The following tables summarize the in vitro inhibitory activities of this compound derivatives against their target kinases and cancer cell lines, compared to established inhibitors.

Table 1: VEGFR-2 Inhibition

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
5BDBICVEGFR-214,300Sorafenib6,200
Compound 23j VEGFR-23.7Sorafenib3.12
FlubendazoleVEGFR-2470--
RilpivirineVEGFR-26,290--
PapaverineVEGFR-2---

5BDBIC is a derivative of 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide.[2] Compound 23j is a bis([4][5][6]triazolo)[4,3-a:3',4'-c]quinoxaline derivative.[7] Flubendazole, Rilpivirine, and Papaverine are FDA-approved drugs identified as VEGFR-2 inhibitors.[8]

Table 2: EGFR Inhibition

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
Compound 3a EGFR-Erlotinib-
Compound 5j EGFR85Erlotinib80
GefitinibEGFR---
LapatinibEGFR160 (A431 cells)Gefitinib80 (A431 cells)

Compound 3a is a derivative of 5-bromo-indole-2-carboxylic acid.[1][3] Compound 5j is a 5-substituted-3-ethylindole-2-carboxamide derivative.[9] Gefitinib and Lapatinib are established EGFR inhibitors.[10][11][12]

Table 3: Anti-proliferative Activity

CompoundCell LineGI50/IC50 (µM)
5BDBICHepG214.3
Compound 3a HepG2, A549, MCF-7Potent activity reported
Compound 5j Four cancer cell lines0.037

GI50/IC50 values represent the concentration required to inhibit 50% of cell growth or viability.

Confirming Mechanism of Action: A Proposed Knockout Study Workflow

To definitively confirm that the anti-proliferative effects of this compound are mediated through the inhibition of VEGFR-2 and/or EGFR, a knockout (KO) study using CRISPR-Cas9 technology is proposed. This approach will validate the on-target activity of the compound. A similar strategy has been successfully employed to validate the role of VEGFR2 in thyroid cancer cell growth.[13]

Knockout_Workflow cluster_setup Cell Line Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis WT_Cells Wild-Type (WT) Cancer Cells WT_Control WT + Vehicle WT_Cells->WT_Control WT_Treated WT + Compound WT_Cells->WT_Treated KO_Cells VEGFR2/EGFR Knockout (KO) Cancer Cells (CRISPR-Cas9) KO_Control KO + Vehicle KO_Cells->KO_Control KO_Treated KO + Compound KO_Cells->KO_Treated MTT Cell Viability Assay (MTT) WT_Control->MTT WT_Treated->MTT KO_Control->MTT KO_Treated->MTT Comparison Compare Viability: 1. WT (Treated vs. Control) 2. KO (Treated vs. Control) 3. WT Treated vs. KO Treated MTT->Comparison

Proposed workflow for knockout validation study.

Expected Outcomes:

  • WT Cells: A significant decrease in cell viability is expected in the cells treated with this compound compared to the vehicle-treated control group.

  • KO Cells: The compound is expected to have a significantly diminished effect on the viability of the VEGFR-2 or EGFR knockout cells, as its primary target is absent.

  • Comparison: The anti-proliferative effect of the compound should be significantly greater in wild-type cells compared to the knockout cells, confirming that its mechanism of action is dependent on the presence of the target receptor.

Experimental Protocols

In Vitro Kinase Inhibition Assay (VEGFR-2 & EGFR)

This protocol describes a general method for assessing the inhibitory activity of a compound against a purified kinase.

  • Reagents and Materials:

    • Purified recombinant human VEGFR-2 or EGFR kinase domain.

    • Kinase-specific substrate (e.g., Poly (Glu, Tyr) 4:1).

    • ATP (Adenosine triphosphate).

    • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).

    • Test compound (this compound) and reference inhibitor (e.g., Sorafenib, Erlotinib) at various concentrations.

    • ADP-Glo™ Kinase Assay kit or similar luminescence-based detection system.

    • 384-well white plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitor.

    • In a 384-well plate, add the kinase, the diluted compound, and the kinase assay buffer.

    • Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed at a set temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

    • The luminescent signal is proportional to the kinase activity.

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][5][6][14]

  • Reagents and Materials:

    • Cancer cell lines (e.g., HepG2, A549, MCF-7).

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

    • Multi-well spectrophotometer (ELISA reader).

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate the plate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.[4]

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the GI50/IC50 value, which is the concentration of the compound that inhibits cell growth or viability by 50%.

Conclusion

Derivatives of this compound have demonstrated promising anti-cancer activity in preclinical studies by targeting key receptor tyrosine kinases. While the existing in vitro data is compelling, knockout studies are the gold standard for unequivocally confirming the on-target mechanism of action. The proposed experimental workflow provides a robust framework for validating that the anti-proliferative effects of these compounds are indeed mediated through the inhibition of VEGFR-2 and/or EGFR. Such confirmation is a critical step in the continued development of this class of compounds as potential therapeutic agents.

References

Independent Verification of the Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides an objective comparison of two reported methods for the synthesis of 5-Bromo-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry. The comparison includes detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable synthetic route.

Introduction

This compound is a crucial intermediate in the synthesis of a variety of biologically active compounds. Its indole scaffold, substituted with a bromine atom and a carboxylic acid group, allows for diverse chemical modifications, making it a versatile precursor in drug discovery programs. The independent verification and comparison of its synthetic routes are essential for ensuring reproducibility, scalability, and purity of the final product. This guide evaluates two prominent synthetic pathways: the hydrolysis of ethyl 5-bromo-1H-indole-2-carboxylate and the Reissert indole synthesis.

Method 1: Hydrolysis of Ethyl 5-bromo-1H-indole-2-carboxylate

This widely reported method involves the saponification of the corresponding ethyl ester to yield the desired carboxylic acid. It is a straightforward and high-yielding approach, particularly suitable when the ester precursor is readily available.

Experimental Protocol

A mixture of ethyl 5-bromo-1H-indole-2-carboxylate (134 g) is dissolved in a solution of sodium hydroxide (31.25 g of 96% NaOH) in a mixture of methanol (183 mL) and water (183 mL). The reaction mixture is heated under reflux for 30 minutes. After cooling to 40 °C, the pH of the solution is adjusted to 3-4 by the dropwise addition of 10% hydrochloric acid. The resulting precipitate is collected by filtration to afford this compound.[1]

Visualizing the Workflow

G cluster_0 Hydrolysis of Ethyl Ester Start Start Dissolve Ester Dissolve Ethyl 5-bromo-1H- indole-2-carboxylate in NaOH/Methanol/Water Start->Dissolve Ester Reflux Heat under reflux for 30 minutes Dissolve Ester->Reflux Cool Cool to 40 °C Reflux->Cool Acidify Adjust pH to 3-4 with 10% HCl Cool->Acidify Filter Filter the precipitate Acidify->Filter Product 5-Bromo-1H-indole- 2-carboxylic acid Filter->Product

Caption: Workflow for the hydrolysis of ethyl 5-bromo-1H-indole-2-carboxylate.

Method 2: Reissert Indole Synthesis

The Reissert indole synthesis offers an alternative pathway, starting from more basic building blocks. This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.

Experimental Protocol

Step 1: Condensation of 4-Bromo-2-nitrotoluene with Diethyl Oxalate Potassium ethoxide is prepared by dissolving potassium (1.00 g atom) in absolute ethanol. To this solution, diethyl oxalate (1.00 mole) is added, followed by 4-bromo-2-nitrotoluene (1.00 mole). The mixture is stirred and allowed to stand for at least 24 hours. The resulting potassium salt of ethyl 2-(4-bromo-2-nitrophenyl)-2-oxoacetate is collected by filtration.

Step 2: Reductive Cyclization The potassium salt (0.109 mole) is dissolved in glacial acetic acid. A platinum catalyst (0.20 g) is added, and the mixture is hydrogenated in a Parr apparatus until hydrogen uptake ceases. The catalyst is removed by filtration, and the filtrate is poured into water to precipitate ethyl 5-bromo-1H-indole-2-carboxylate.

Step 3: Hydrolysis The obtained ethyl 5-bromo-1H-indole-2-carboxylate is then hydrolyzed using the same procedure as described in Method 1 to yield this compound.

Visualizing the Workflow

G cluster_1 Reissert Indole Synthesis Start Start Condensation Condensation of 4-Bromo-2-nitrotoluene and Diethyl Oxalate Start->Condensation Reductive_Cyclization Reductive Cyclization of the potassium salt with H2/Pt Condensation->Reductive_Cyclization Ester_Product Ethyl 5-bromo-1H-indole- 2-carboxylate Reductive_Cyclization->Ester_Product Hydrolysis Hydrolysis of the ester Ester_Product->Hydrolysis Final_Product 5-Bromo-1H-indole- 2-carboxylic acid Hydrolysis->Final_Product

Caption: Workflow for the Reissert synthesis of this compound.

Performance Comparison

ParameterMethod 1: HydrolysisMethod 2: Reissert Synthesis
Starting Material Ethyl 5-bromo-1H-indole-2-carboxylate4-Bromo-2-nitrotoluene, Diethyl Oxalate
Number of Steps 13
Reported Yield 91%[1]Yields for the specific 5-bromo derivative are not explicitly reported in a single source, but are expected to be moderate to good based on the parent synthesis.
Reported Purity ≥96% (by HPLC)[1]Not explicitly reported for the 5-bromo derivative.
Key Reagents Sodium hydroxide, Hydrochloric acidPotassium ethoxide, Diethyl oxalate, H2/Pt catalyst
Scalability High, demonstrated on a 134 g scale.[1]Potentially scalable, though handling of potassium and catalytic hydrogenation may require specialized equipment.
Advantages High yield, high purity, simple procedure.Starts from readily available and less complex starting materials.
Disadvantages Relies on the availability of the ester precursor.Multi-step process, potentially lower overall yield, requires catalytic hydrogenation.

Conclusion

Both the hydrolysis of ethyl 5-bromo-1H-indole-2-carboxylate and the Reissert indole synthesis are viable methods for obtaining this compound.

The hydrolysis method is the more direct and efficient route, offering a high yield and purity in a single step, making it the preferred method when the starting ester is commercially available or can be synthesized efficiently.

The Reissert synthesis , on the other hand, provides a valuable alternative when starting from more fundamental building blocks. While it involves more steps and potentially a lower overall yield, its utility lies in the accessibility of its starting materials.

The choice between these two methods will ultimately depend on the specific needs of the researcher, including the availability of starting materials, required scale of synthesis, and the equipment at hand. This guide provides the necessary data and a clear visualization of the workflows to make an informed decision.

References

Navigating the Therapeutic Potential of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap exists in publicly available literature regarding direct comparative in vivo pharmacokinetic studies of different 5-Bromo-1H-indole-2-carboxylic acid esters. Research to date has predominantly focused on the synthesis of a variety of derivatives and the evaluation of their potential as anticancer agents through in vitro assays and in silico predictions. This guide provides a comprehensive comparison based on the available scientific data, focusing on the synthesis, in vitro biological activity, and predicted pharmacokinetic profiles of these promising compounds.

Synthesis and In Vitro Anticancer Activity of Derivatives

Researchers have successfully synthesized a range of derivatives from the this compound scaffold, including hydrazones, carbothioamides, oxadiazoles, and triazoles.[1][2] These compounds have been evaluated for their antiproliferative activities against various human cancer cell lines, with several derivatives demonstrating significant cytotoxic effects.[1][3]

The primary mechanism of action for some of the most potent compounds appears to be the inhibition of key tyrosine kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][4] For instance, certain novel indole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting EGFR tyrosine kinase activity.[1]

Comparative In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Derivative TypeCompoundTarget Cancer Cell LineIC50 (µM)Key Findings
Hydrazone5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC)HepG2 (Hepatocellular Carcinoma)14.3Potent activity, comparable to the standard VEGFR TK inhibitor sorafenib (IC50 = 6.2 µM). Inhibited VEGFR-2 TK activity, leading to cell cycle arrest and apoptosis.[4]
Carbothioamide, Oxadiazole, Triazole, etc.Compound 3a (specific structure not detailed in abstract)HepG2, A549 (Lung Carcinoma), MCF-7 (Breast Cancer)Not specifiedIdentified as the most powerful among the tested derivatives, while being cancer-specific. Inhibited EGFR tyrosine kinase activity.[1][2]
Hydrazone DerivativesVariousHepG2, HeLa (Cervical Cancer), PC3 (Prostate Cancer)Not specifiedAll tested compounds showed cytotoxicity against the three cell lines.[4]

Predicted Pharmacokinetic Profiles (In Silico ADME)

While experimental pharmacokinetic data is lacking, in silico studies have been conducted to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives. These computational models suggest that many of the synthesized compounds possess favorable drug-like characteristics.

According to molecular docking and computational analyses, several of the evaluated ligands displayed good in silico absorption levels.[1][2] Furthermore, these studies predicted that the compounds would not be inhibitors of cytochrome P450 enzymes and would not be hepatotoxic.[1][2][4] These predictions, while promising, require validation through in vivo experimental studies.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the various derivatives typically starts from this compound. A general workflow involves the initial synthesis of an ester, followed by reaction with hydrazine hydrate to form a hydrazide, which then serves as a key intermediate for synthesizing a variety of derivatives.

G cluster_0 Synthesis Workflow Start 5-Bromo-1H-indole- 2-carboxylic acid Esterification Esterification (e.g., EtOH, H2SO4) Start->Esterification Ester Ethyl 5-bromo-1H-indole- 2-carboxylate Esterification->Ester Hydrazinolysis Hydrazinolysis (N2H4·H2O) Ester->Hydrazinolysis Hydrazide 5-bromo-1H-indole- 2-carbohydrazide Hydrazinolysis->Hydrazide Condensation Condensation with aldehydes/ketones Hydrazide->Condensation Cyclization Cyclization Reactions Hydrazide->Cyclization Hydrazones Hydrazone Derivatives Condensation->Hydrazones Heterocycles Oxadiazole, Triazole, etc. Derivatives Cyclization->Heterocycles G cluster_1 MTT Assay Workflow Cell_Seeding Seed cancer cells in 96-well plates Treatment Treat cells with various concentrations of test compounds Cell_Seeding->Treatment Incubation Incubate for a specified period (e.g., 24-72h) Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Viable cells convert MTT to formazan crystals MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) to dissolve crystals Formazan_Formation->Solubilization Measurement Measure absorbance at a specific wavelength (e.g., 570 nm) Solubilization->Measurement Analysis Calculate cell viability and determine IC50 values Measurement->Analysis

References

A Comparative Guide to the Validation of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives as Chemical Probes for Monocarboxylate Transporter (MCT) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Bromo-1H-indole-2-carboxylic acid as a scaffold for developing chemical probes against biological targets, with a specific focus on Monocarboxylate Transporters (MCTs). While this compound is primarily utilized as a versatile intermediate in the synthesis of bioactive compounds[1][2], its core indole-2-carboxylic acid structure is found in molecules that inhibit MCTs[3]. This guide will objectively compare the performance of established MCT inhibitors and provide the experimental framework necessary to validate novel derivatives of this compound as potential chemical probes for this important biological process.

Introduction to Monocarboxylate Transporters as a Biological Target

Monocarboxylate transporters are a family of proteins responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane.[4][5] In highly glycolytic cancer cells, MCTs, particularly MCT1 and MCT4, are crucial for extruding lactate to maintain intracellular pH and a high glycolytic rate.[4][5] This makes MCTs a compelling target for cancer therapy.[3][4] Chemical probes that can selectively inhibit MCTs are invaluable tools for studying their role in both normal physiology and disease, and for validating them as therapeutic targets.[6][7]

This compound: A Scaffold for Probe Development

This compound itself is not a validated chemical probe. Instead, it serves as a foundational building block for synthesizing a wide range of biologically active molecules, including inhibitors of VEGFR-2 and EGFR tyrosine kinases, MMP-13, and indoleamine 2,3-dioxygenase.[8][9][10][11] Its indole core is a privileged scaffold in medicinal chemistry, and derivatives of indole-2-carboxylic acid have been identified as inhibitors of MCT1.[3] This suggests that this compound is a promising starting point for the rational design of novel MCT inhibitors.

Comparative Analysis of Known MCT Inhibitors

To validate a new chemical probe, its performance must be benchmarked against existing standards. The following table summarizes quantitative data for several well-characterized MCT inhibitors. A hypothetical entry for a "this compound Derivative" is included to illustrate the target data points for a new probe.

Compound Target(s) IC50 / Ki Assay Type Key Features Reference
AR-C155858 MCT1, MCT2Ki: 2.3 nM (MCT1), 10 nM (MCT2)Radioligand BindingHigh potency, dual MCT1/MCT2 inhibitor.[5][12][13]
AZD3965 MCT1Ki: 1.6 nMRadioligand BindingHighly potent and selective for MCT1 over MCT2. Orally available.[5][12]
α-cyano-4-hydroxycinnamate (CHC) MCT1, MCT2, MCT4-Lactate TransportPan-MCT inhibitor, commonly used as a research tool.[12]
Syrosingopine MCT1, MCT4-Lactate TransportDual MCT1/MCT4 inhibitor.[5]
BAY-8002 MCT1IC50: 85 nMCell-based Lactate UptakePotent and selective for MCT1 over MCT4. Orally active.[5]
Hypothetical this compound Derivative MCT1/4< 1 µMBiochemical & Cell-basedTo be determined through experimentation.-

Experimental Protocols for Chemical Probe Validation

The validation of a novel compound, such as a derivative of this compound, as an MCT inhibitor requires a series of well-defined experiments.

1. Biochemical Assay: Inhibition of [14C]-Lactate Transport in Oocytes

This assay directly measures the ability of a compound to inhibit the transport of radiolabeled lactate into Xenopus laevis oocytes expressing a specific MCT isoform (e.g., MCT1, MCT2, or MCT4).

  • Objective: To determine the IC50 of the test compound against specific MCT isoforms.

  • Methodology:

    • Inject Xenopus laevis oocytes with cRNA encoding the human MCT isoform of interest and its ancillary protein (e.g., Basigin for MCT1/4, Embigin for MCT2).

    • Incubate oocytes for 3-5 days to allow for protein expression.

    • Pre-incubate the oocytes with varying concentrations of the test compound for 10-15 minutes.

    • Initiate the transport assay by adding a solution containing a known concentration of [14C]-L-lactate (e.g., 0.5 mM) at a specific pH (e.g., pH 6.0).

    • Stop the transport after a defined period (e.g., 5 minutes) by washing the oocytes with ice-cold buffer.

    • Lyse individual oocytes and measure the incorporated radioactivity using liquid scintillation counting.

    • Calculate the percentage of inhibition at each compound concentration relative to a vehicle control and determine the IC50 value by non-linear regression.

2. Cell-Based Assay: Inhibition of Lactate Efflux in Cancer Cells

This assay assesses the functional consequence of MCT inhibition in a biologically relevant context, such as preventing lactate efflux from glycolytic cancer cells.

  • Objective: To determine the potency of the test compound in a cellular environment.

  • Methodology:

    • Culture a cancer cell line known to express the target MCT isoform (e.g., A549 or MCF-7 cells for MCT1).

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound for a defined period (e.g., 1-4 hours).

    • Measure the concentration of lactate in the extracellular medium using a commercially available lactate assay kit.

    • Concurrently, assess cell viability using an assay such as MTT or CellTiter-Glo to ensure that the observed effects are not due to cytotoxicity.

    • Calculate the IC50 for lactate efflux inhibition.

3. Selectivity Assays

To be a useful chemical probe, a compound must be selective for its intended target.

  • Objective: To assess the selectivity of the test compound against other transporters and relevant off-targets.

  • Methodology:

    • Counter-screening against other MCT isoforms: Perform the biochemical assay described above using oocytes expressing other MCT isoforms.

    • General transporter screening: Screen the compound against a panel of other common transporters (e.g., P-gp, BCRP, OATPs) to identify potential off-target interactions.[14]

    • Kinase profiling: Given that many indole derivatives inhibit kinases, screen the compound against a panel of kinases to ensure target specificity.

Visualizing Pathways and Workflows

Signaling Pathway: Role of MCTs in Cancer Cell Metabolism

MCT_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in LDHA MCT MCT1/4 Lactate_in->MCT H+ Lactate_out Extracellular Lactate MCT->Lactate_out H+ pH_in Maintains Intracellular pH MCT->pH_in Glycolysis->Pyruvate Probe 5-Bromo-1H-indole- 2-carboxylic acid Derivative Probe->MCT Inhibition

Caption: Role of MCT1/4 in lactate efflux from glycolytic cancer cells and the point of inhibition.

Experimental Workflow for Chemical Probe Validation

Workflow start Synthesize 5-Bromo-1H-indole- 2-carboxylic acid Derivative biochem Biochemical Assay: [14C]-Lactate Uptake in Oocytes (Determine IC50) start->biochem cell_based Cell-Based Assay: Lactate Efflux from Cancer Cells (Determine Cellular Potency) biochem->cell_based selectivity Selectivity Profiling: - Other MCT Isoforms - Transporter Panel - Kinase Panel cell_based->selectivity conclusion Validated Chemical Probe? selectivity->conclusion yes Yes conclusion->yes Potent & Selective no No conclusion->no Not Potent or Selective further_studies In Vivo Target Engagement & Phenotypic Studies yes->further_studies optimization Further Chemical Optimization no->optimization

Caption: A stepwise workflow for the validation of a novel MCT inhibitor chemical probe.

References

Safety Operating Guide

Safe Disposal of 5-Bromo-1H-indole-2-carboxylic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-1H-indole-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Identification and Safety Data

This compound is a chemical compound that requires careful handling due to its potential health effects. It is classified as harmful if swallowed, an irritant to the skin and eyes, and may cause respiratory irritation.[1][2]

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation[1]
Required Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Respiratory Protection: A NIOSH/MSHA-approved respirator with a dust filter (such as a type N95) is recommended, especially if dust is generated.[2]

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[1]

Operational Protocols

Accidental Spill Response Protocol

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[1]

  • Control Ignition Sources: Keep the substance and any empty containers away from heat and sources of ignition.[3]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the chemical to enter drains or water courses.[1][4]

  • Absorb and Collect:

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[2]

    • For solutions, absorb with an inert, non-combustible material such as diatomite or a universal binder.[1]

  • Package for Disposal: Place the absorbed material and contaminated items into a suitable, labeled container for disposal.[4]

  • Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]

  • Wash Hands: Wash hands thoroughly with soap and water after handling.[1][3]

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain Spill & Prevent Entry to Drains ppe->contain absorb Absorb with Inert Material (Sweep or Vacuum Solid) contain->absorb collect Collect into Labeled Disposal Container absorb->collect decontaminate Decontaminate Spill Area with Alcohol collect->decontaminate dispose Dispose of Waste (Follow Disposal Protocol) decontaminate->dispose

Caption: Workflow for handling accidental spills of this compound.

Proper Disposal Procedure

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations (e.g., US EPA guidelines in 40 CFR 261.3).

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and properly labeled waste container.

    • Keep the container tightly closed and store it in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

  • Consult Regulations:

    • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.

    • Waste generators must adhere to all applicable federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.

  • Arrange for Pickup:

    • Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste contractor.[2][3] Do not dispose of this chemical down the drain or in regular trash.

Disposal_Procedure_Workflow start Generate Chemical Waste collect Collect in Labeled, Closed Container start->collect store Store in Ventilated Area, Away from Incompatibles collect->store consult Consult Institutional EHS & Local/State/Federal Regulations store->consult classify Classify Waste (Hazardous vs. Non-Hazardous) consult->classify arrange Arrange for Pickup by Approved Waste Contractor classify->arrange end Proper Disposal Complete arrange->end

Caption: Step-by-step process for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 5-Bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 5-Bromo-1H-indole-2-carboxylic acid. Following these procedures is critical for ensuring personal safety and proper management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid substance that poses several hazards.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the prescribed personal protective equipment is mandatory to mitigate these risks.

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specific Equipment Standard/Specification
Eye and Face Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Double gloving is recommended.[4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).[2][3][5]Use in a well-ventilated area or under a chemical fume hood.[2][3]
Body Protection Laboratory coat, long-sleeved shirt, and long pants.Protective clothing should cover all exposed skin.[6]
Foot Protection Closed-toe shoes with non-slip soles.---

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to prevent accidental exposure and maintain the integrity of the chemical.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Personal Protective Equipment: Don the required PPE as detailed in Table 1.

  • Dispensing: As this compound is a powder, care should be taken to avoid generating dust.[1] Avoid breathing in dust or fumes.[1][2][3]

  • After Handling: Wash hands and any exposed skin thoroughly after handling the substance.[1][2][3] Do not eat, drink, or smoke in the handling area.[1][2][3]

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place.[2][3] It is recommended to store it at -20°C and protect it from light.[7]

Handling and Storage Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep Ensure fume hood is on and safety equipment is accessible DonPPE Don all required PPE Prep->DonPPE Dispense Carefully weigh/dispense powder in fume hood DonPPE->Dispense Proceed to handling Work Perform experimental work Dispense->Work Clean Decontaminate work surfaces Work->Clean After experiment DoffPPE Remove and dispose of PPE correctly Clean->DoffPPE Store Store chemical in a sealed container at -20°C DoffPPE->Store

Caption: Workflow for the safe handling and storage of this compound.

Emergency and First-Aid Procedures

In the event of an exposure, immediate action is critical.

Table 2: Emergency First-Aid Measures

Exposure Route Immediate Action
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses if present and easy to do.[1][2][3] Seek immediate medical attention.[2][3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing and wash it before reuse.[1][2][3] If skin irritation occurs, get medical advice.[2][3][8]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2][3] If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[2][3]
Ingestion Rinse mouth with water.[1][2][3] Do NOT induce vomiting.[1] Call a poison center or doctor if you feel unwell.[1][2][3]

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[9]

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect waste material in a designated, properly labeled, and sealed container for halogenated organic waste.[9][10]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list all its chemical contents, including "this compound".[10][11] Do not use abbreviations.[10]

  • Segregation: Do not mix halogenated organic waste with non-halogenated organic waste, as this increases disposal costs and complexity.[11][12] Also, keep it separate from acidic or alkaline waste streams.[11]

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, within secondary containment.[11] Keep the container closed when not in use.[10][11]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][3] The primary disposal method for this type of waste is incineration at a regulated facility.[9][13]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.